Helichrysetin
Description
This compound has been reported in Boesenbergia rotunda, Alpinia hainanensis, and other organisms with data available.
isolated from Helichrysum odoratissimum; RN from CA Index Guide 1986; RN given refers to (E)-isomer; RN for cpd without isomeric designation not avail. 10/89
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUBYRKZATRIT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317482 | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62014-87-3 | |
| Record name | Helichrysetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62014-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helichrysetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELICHRYSETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Helichysetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Helichrysetin: A Technical Guide to Natural Sources and Isolation for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysetin, a chalcone (B49325) with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation. This document outlines the botanical origins of this compound, presents quantitative data on extraction yields, and provides comprehensive experimental protocols. Furthermore, it visualizes key signaling pathways influenced by this compound and a general experimental workflow for its isolation, adhering to the specific requirements of clarity and precision for a scientific audience.
Natural Sources of this compound
This compound is predominantly found in flowering plants of the genus Helichrysum, a member of the Asteraceae family. The most cited botanical source for this compound is Helichrysum odoratissimum , a fragrant evergreen shrub native to Africa.[1][2] The flowers of this plant are particularly rich in this compound and other flavonoids.
Other species within the Helichrysum genus have also been identified as sources of this compound and related chalcones, including:
-
Helichrysum devium
-
Helichrysum plicatum
Additionally, the plant Alpinia katsumadai Hayata, a type of mountain ginger, has been reported as a source of this compound.
The concentration of this compound can vary between species and even within different parts of the same plant. The cultivation conditions, harvesting time, and post-harvest processing can also influence the yield of the target compound.
Quantitative Data on this compound and Related Compounds
The following table summarizes the quantitative data available on the content of this compound and related flavonoids in various Helichrysum species. It is important to note that specific yields of pure this compound are not always reported, with data often focusing on total flavonoid or phenolic content.
| Plant Species | Plant Part | Extraction Solvent | Compound | Content/Yield | Reference |
| Helichrysum odoratissimum | Flowers | Not specified | This compound | Isolated | [1][2] |
| Helichrysum plicatum | Flowers | Ethyl Acetate | Naringenin | 17.4 mg/g DW | |
| Apigenin | 16.2 mg/g DW | ||||
| Kaempferol | 3.8 mg/g DW | ||||
| Helichrysum italicum | Aerial Parts | 45% Ethanol | Total Phenolics | Not specified | |
| Total Flavonoids | Not specified |
DW: Dry Weight
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of flavonoids and chalcones from Helichrysum species.
Extraction of this compound from Helichrysum odoratissimum Flowers
Objective: To obtain a crude extract enriched with this compound.
Materials:
-
Dried and powdered flowers of Helichrysum odoratissimum
-
Methanol (B129727) (reagent grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered flower material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the mixture through filter paper to separate the plant material from the solvent.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.
-
Store the crude extract at 4°C until further purification.
Purification of this compound using Column Chromatography
Objective: To isolate pure this compound from the crude extract.
Materials:
-
Crude methanolic extract of Helichrysum odoratissimum
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, ethyl acetate, and methanol (HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried silica gel containing the extract onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the TLC plates under a UV lamp at 254 nm and 366 nm. Fractions containing the same compound (i.e., having the same Rf value as a this compound standard, if available) are pooled together.
-
Further purify the this compound-containing fractions by re-chromatographing them on a new silica gel column using a more refined solvent gradient, or by using preparative HPLC.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
Objective: To obtain highly pure this compound.
Instrumentation and Conditions:
-
System: Preparative HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid)
-
Flow Rate: 10-20 mL/min
-
Detection: UV at a wavelength of 280 nm and 365 nm
-
Injection Volume: Dependent on the concentration of the sample and the column capacity
Procedure:
-
Dissolve the partially purified this compound fraction in the initial mobile phase solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution, for example, starting with 40% methanol in water and increasing to 90% methanol over 40 minutes.
-
Collect the fractions corresponding to the this compound peak based on the retention time.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound has been shown to interact with key signaling pathways implicated in cell growth, proliferation, and survival.
This compound inhibits the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
This compound also acts as an inhibitor of DNA binding 2 (ID2), a protein that plays a role in cell differentiation and tumorigenesis.
Caption: Mechanism of ID2 inhibition by this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from its natural source.
References
Helichrysetin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a chalcone (B49325) derived from the flowering plant Helichrysum odoratissimum, has emerged as a promising natural compound with demonstrated anti-tumor activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, focusing on its role in inducing apoptosis, mediating cell cycle arrest, and modulating key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various human cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MGC803 | Gastric Cancer | 16.07 | 48 |
| AGS | Gastric Cancer | 28.02 | 48 |
| Ca Ski | Cervical Cancer | 31.02 ± 0.45 | 72 |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 72 |
| MCF-7 | Breast Cancer | 97.35 ± 1.71 | 72 |
| HT-29 | Colon Cancer | 102.94 ± 2.20 | 72 |
| MDA-MB-231 | Breast Cancer | 86.43 | 48 |
| HCT-8 | Colon Carcinoma | 108.7 | 48 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.1 ± 1.2 | 23.5 ± 0.8 | 11.4 ± 0.5 |
| 5 | 60.2 ± 1.5 | 28.3 ± 1.1 | 11.5 ± 0.6 |
| 15 | 45.3 ± 1.8 | 45.1 ± 1.7 | 9.6 ± 0.9 |
| 20 | 38.7 ± 2.1 | 50.2 ± 2.3 | 11.1 ± 1.0 |
* Indicates a statistically significant difference compared to the untreated control (P<0.05). Data is presented as mean ± S.E.[3]
Table 3: Induction of Apoptosis in A549 Lung Cancer Cells by this compound
| Treatment Concentration (µg/mL) | % of Early Apoptotic Cells |
| 0 (Control) | 2.65 ± 0.31 |
| 5 | 2.78 ± 0.21 |
| 15 | 14.98 ± 0.79 |
| 20 | 28.55 ± 1.19 |
Data represents the percentage of Annexin V-positive and PI-negative cells.[1]
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating critical intracellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The apoptotic process is initiated through both intrinsic and extrinsic pathways, characterized by nuclear condensation, DNA fragmentation, and the externalization of phosphatidylserine.[3]
Key molecular events in this compound-induced apoptosis include:
-
DNA Damage: this compound has been shown to induce DNA damage, which subsequently triggers the JNK-mediated apoptotic pathway in cervical cancer cells (Ca Ski). This leads to the phosphorylation of p53 and the activation of a p53-downstream apoptotic cascade.
-
Mitochondrial Disruption: The compound causes a collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Modulation of Apoptotic Proteins: Treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, while simultaneously suppressing the anti-apoptotic protein Bcl-2.
Caption: this compound-induced apoptotic pathway in cancer cells.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, primarily by inducing an S-phase arrest in human lung adenocarcinoma (A549) cells.[3] This blockade prevents cancer cells from completing DNA replication, ultimately leading to the induction of apoptosis. The accumulation of cells in the S phase is accompanied by a significant reduction in the percentage of cells in the G0/G1 phase.[1]
Caption: this compound-induced S-phase cell cycle arrest.
Modulation of Signaling Pathways
This compound's anti-cancer activity is also attributed to its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
In gastric cancer cells, this compound inhibits growth by targeting the mTOR/p70S6K/c-Myc signaling axis, which plays a crucial role in energy metabolism reprogramming.[2] By inhibiting this pathway, this compound reverses the Warburg effect, characterized by a shift from oxidative phosphorylation to aerobic glycolysis. Specifically, this compound:
-
Inhibits the phosphorylation of PI3K, Akt, mTOR, and p70S6K.
-
Decreases the expression and transcriptional activity of c-Myc.
-
Reduces the expression of c-Myc target genes involved in glycolysis, such as PDHK1 and LDHA.
Caption: Inhibition of the mTOR/c-Myc pathway by this compound.
In combination with TNF-α, this compound synergistically promotes apoptosis in HeLa and T98G cells by inhibiting the overactivation of the NF-κB and EGFR signaling pathways.[4][5] this compound achieves this by:
-
Inhibiting the TNF-α-induced phosphorylation of TAK1, IKK-α/β, and the NF-κB p65 subunit.
-
Blocking the phosphorylation of EGFR.
-
Downregulating the mRNA expression of NF-κB target genes, including TNF-α, IL-1β, CCL2, CCL5, and CXCL10.
This compound has been identified as an inhibitor of the DNA binding inhibitor 2 (ID2).[1] The inhibition of ID2 is implicated in its ability to suppress the development of ductal carcinoma in situ (DCIS).
Anti-Metastatic Potential
While direct studies on the anti-metastatic effects of this compound are limited, its known mechanisms of action suggest a potential role in inhibiting cancer metastasis. The mTOR pathway, which is inhibited by this compound, is a known regulator of cellular processes involved in metastasis.[2] Furthermore, flavonoids, the class of compounds to which this compound belongs, have been shown to interfere with various stages of the metastatic cascade, including cell migration, invasion, and epithelial-mesenchymal transition (EMT), often through the modulation of matrix metalloproteinases (MMPs). Further research is warranted to specifically elucidate the anti-metastatic properties of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695).
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound demonstrates significant anti-cancer potential through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, including the mTOR/c-Myc and NF-κB pathways. The quantitative data and mechanistic insights presented in this guide underscore the importance of further investigation into this compound as a candidate for novel cancer therapeutics. Future research should focus on elucidating its specific anti-metastatic effects and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Flavonoids on Matrix Metalloproteinase Secretion and Invadopodia Formation in Highly Invasive A431-III Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Helichrysetin as an Inhibitor of DNA Binding 2 (ID2): A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Helichrysetin, a natural chalcone (B49325), and its role as an inhibitor of the Inhibitor of DNA Binding 2 (ID2) protein. It consolidates quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: this compound and the ID2 Target
This compound is a natural chalcone isolated from the flower Helichrysum odoratissimum that has demonstrated significant anti-tumor and antioxidant properties.[1] A key mechanism contributing to its anti-cancer effects is its activity as an inhibitor of DNA binding 2 (ID2).[1]
ID2 is a member of the helix-loop-helix (HLH) family of transcription factors but lacks a basic DNA-binding domain.[2][3] By forming heterodimers with basic HLH (bHLH) transcription factors, such as E-proteins, ID2 acts as a dominant-negative regulator, preventing them from binding to DNA and activating gene transcription.[2][3] ID proteins are crucial regulators of cell proliferation, differentiation, and apoptosis, and their overexpression is often linked to tumorigenesis and poor prognosis in various cancers, including neuroblastoma and bladder cancer.[4][5][6] Therefore, inhibiting ID2 presents a promising therapeutic strategy for cancer treatment.
Mechanism of Action and Downstream Effects
This compound functions as an ID2 inhibitor, leading to a cascade of downstream cellular events that collectively suppress cancer progression.[1] While the direct binding kinetics are not fully elucidated in the available literature, the functional outcomes of ID2 inhibition by this compound are well-documented. Its anti-cancer activity involves the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[1][8] In A549 human lung cancer cells, treatment with this compound leads to an increase in the population of early apoptotic cells.[1] For instance, at concentrations of 15 and 20 μg/mL, the percentage of early apoptotic cells rose significantly from a baseline of 2.65% to 14.98% and 28.55%, respectively.[1] This pro-apoptotic effect is further substantiated by the increased expression of cleaved caspase-3 and reduced expression of the anti-apoptotic protein Bcl-2.[1][8] In Ca Ski cervical cancer cells, this compound triggers apoptosis through a JNK-mediated pathway initiated by DNA damage.[8][9]
Cell Cycle Blockade
A significant effect of this compound is its ability to block cell cycle progression. In A549 lung adenocarcinoma cells, treatment with 15 and 20 μg/mL of this compound resulted in an accumulation of cells in the S phase, with a concurrent reduction in the G0/G1 phase population.[1][7] This S-phase arrest indicates that this compound interferes with DNA synthesis, thereby halting the proliferation of cancer cells.
Modulation of Signaling Pathways
This compound's impact extends to several critical signaling pathways implicated in cancer growth and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, mTOR, and p70S6K, in gastric cancer cells.[1] The tumor suppressor effects of ID2 in bladder cancer are also mediated through the PI3K/AKT pathway, suggesting a mechanistic link.[4][10]
-
NF-κB Pathway: this compound can inhibit the transcriptional activity of NF-κB by preventing its nuclear translocation.[7][11] In HeLa and T98G cells, it blocks the TNF-α-induced phosphorylation of NF-κB p65 and downregulates the expression of NF-κB target genes, such as TNF-α, IL-1β, and various chemokines.[7][11]
-
c-Myc and Energy Metabolism: In gastric cancer, this compound decreases the expression and transcriptional activity of the c-Myc oncoprotein.[7] This leads to the downregulation of c-Myc target genes involved in energy metabolism, such as PDHK1 and LDHA, effectively reprogramming the cancer cell's energy usage and inhibiting growth.[1][7]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across several human cancer cell lines. The data highlights its varying potency depending on the cancer type.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Treatment Duration | Citation |
| Ca Ski | Cervical Cancer | 31.02 ± 0.45 | 8.88 ± 0.13 | 72 hours | [1] |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | ~10.74 | Not Specified | [8][9] |
| A549 | Lung Cancer | 50.72 ± 1.26 | 14.52 ± 0.36 | 72 hours | [1] |
| MCF-7 | Breast Cancer | 97.35 ± 1.71 | 27.87 ± 0.49 | 72 hours | [1] |
| HT29 | Colon Cancer | 102.94 ± 2.20 | 29.47 ± 0.63 | 72 hours | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells
| Parameter | Concentration | Result | Treatment Duration | Citation |
| Early Apoptosis | Control | 2.65 ± 0.31% | 48 hours | [1] |
| 15 µg/mL | 14.98 ± 0.79% | 48 hours | [1] | |
| 20 µg/mL | 28.55 ± 1.19% | 48 hours | [1] | |
| Cell Cycle | 15 & 20 µg/mL | Accumulation in S phase | 48 hours | [1] |
| 15 & 20 µg/mL | Reduction in G0/G1 phase | 48 hours | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells to determine cell viability and proliferation in response to a compound.
Objective: To determine the IC50 value of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, Ca Ski) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Reagent Incubation:
-
Solubilization (MTT only): Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[12][14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (2 x 10⁵ per well) in 6-well plates and treat with desired concentrations of this compound for 48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., FACSAria) within one hour of staining.[12]
-
Data Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Objective: To measure changes in protein expression (e.g., cleaved caspase-3, Bcl-2, p-Akt) following this compound treatment.
Methodology:
-
Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and add a chemiluminescent substrate (ECL). Capture the signal using an imaging system.[16]
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has emerged as a promising natural product with potent anti-cancer activity, which is significantly attributed to its role as an inhibitor of ID2. By targeting ID2, this compound disrupts multiple oncogenic pathways, leading to cell cycle arrest and apoptosis in a variety of cancer models. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.
Future research should focus on elucidating the precise molecular interactions between this compound and the ID2 protein. In vivo studies are also crucial to validate its efficacy and safety profile in preclinical models, which could pave the way for its development as a novel therapeutic agent for cancers characterized by ID2 overexpression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peroxisome Proliferator-Activated Receptorα Agonists Differentially Regulate Inhibitor of DNA Binding Expression in Rodents and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Id2 intrinsically regulates lymphoid and erythroid development via interaction with different target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ID2 Inhibits Bladder Cancer Progression and Metastasis via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Id2 is critical for cellular proliferation and is the oncogenic effector of N-myc in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ID2 promotes tumor progression and metastasis in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | ID2 Inhibits Bladder Cancer Progression and Metastasis via PI3K/AKT Signaling Pathway [frontiersin.org]
- 11. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Helichrysetin Chalcone: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a chalcone (B49325) naturally found in various plant species, has garnered scientific interest for its potential therapeutic properties. Chalcones, characterized by their open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and related chalcones, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Neuroprotective and Neurite Outgrowth Activity
This compound has demonstrated notable activity in promoting neurite outgrowth, a crucial process for neuronal development and regeneration.
Quantitative Data: Neurite Outgrowth
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | PC12 Adh | 10 µg/mL | 30.2 ± 5.9% neurite-bearing cells | [1] |
| Xanthohumol | PC12 Adh | 10 µg/mL | 44.3 ± 3.2% neurite-bearing cells | [1] |
Experimental Protocol: Neurite Outgrowth Assay
This protocol is based on methodologies used for assessing the neuritogenic potential of compounds in PC12 cells.[3][4]
Objective: To determine the effect of this compound on neurite outgrowth in a neuronal cell line.
Materials:
-
PC12 Adh (adherent rat pheochromocytoma) cells
-
Cell culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound (dissolved in a suitable solvent like DMSO)
-
Culture plates (e.g., 24-well plates)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate PC12 Adh cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (NGF).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain like DAPI can also be used.
-
Imaging and Analysis: Capture images using a fluorescence microscope. A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Quantify the percentage of neurite-bearing cells in multiple fields of view for each treatment condition.
Visualization: Neurite Outgrowth Assay Workflow
References
Helichrysetin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Helichrysetin, a chalcone (B49325) compound with the chemical name 2′,4,4′-trihydroxy-6′-methoxychalcone, has emerged as a molecule of significant interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to these properties. This compound exerts its anti-inflammatory effects primarily through the robust inhibition of the NF-κB signaling pathway. It has been shown to block the phosphorylation of key upstream kinases, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. While direct quantitative data on the free-radical scavenging activity of pure this compound is limited, its antioxidant potential is evidenced by its ability to upregulate the Nrf2 antioxidant response pathway. This document synthesizes the current scientific knowledge, presenting data in a structured format, detailing experimental protocols, and visualizing complex biological pathways to support further research and drug development efforts.
Antioxidant Properties of this compound
This compound's antioxidant effects are attributed to both direct radical scavenging and the activation of endogenous antioxidant systems. As a phenolic compound, its hydroxyl groups can donate hydrogen atoms to neutralize free radicals. More significantly, studies indicate that this compound modulates key signaling pathways that enhance cellular antioxidant defenses.
Mechanism of Action: Nrf2 Pathway Activation
A primary mechanism for this compound's antioxidant activity is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).[1]
Quantitative Data: In Vitro Antioxidant Assays
A comprehensive review of the literature did not yield specific IC50 values for the free radical scavenging activity of pure, isolated this compound in common chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Most available data pertains to extracts from various Helichrysum species, which contain a complex mixture of phytochemicals. The data below is presented for context but should be interpreted as reflecting the activity of the total extract, not this compound alone.
| Assay | Plant Extract | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 57.12 ± 1.14 | Quercetin (B1663063) | 69.25 |
| Hydroxyl Radical Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 92.23 ± 1.10 | - | - |
| Nitric Oxide Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 89.81 ± 2.09 | - | - |
Note: The data presented reflects the activity of complex plant extracts and not of pure this compound.
Anti-inflammatory Properties of this compound
This compound demonstrates significant anti-inflammatory activity, primarily by targeting and inhibiting the master inflammatory signaling pathway, NF-κB.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound intervenes at multiple upstream points in this cascade. Studies in HeLa and T98G cells have shown that this compound (at 50 µM) significantly inhibits the TNF-α-induced phosphorylation of TGF-β-activated kinase 1 (TAK1) and the IκB kinase (IKK) complex (IKKα/β).[2][3][4] By preventing the activation of these crucial upstream kinases, this compound effectively blocks the phosphorylation of the NF-κB p65 subunit at Ser-536, thereby preventing its activation and the entire downstream inflammatory cascade.[2][3][5]
Quantitative Data: Modulation of Inflammatory Mediators
The inhibitory action of this compound on the NF-κB pathway translates directly into a significant reduction in the expression of key pro-inflammatory molecules. Pre-treatment of cells with this compound has been shown to completely reverse the TNF-α-induced increase in the mRNA levels of several downstream target genes.
| Parameter | Cell Line | Treatment | Effect | Reference |
| NF-κB Transcriptional Activity | HeLa-κB | 50 µM this compound + 20 ng/mL TNF-α | Significant inhibition of TNF-α-induced activity | [2][5] |
| p-NF-κB p65 (Ser-536) Protein Level | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Significantly blocked TNF-α-induced phosphorylation | [2][3] |
| TNF-α mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |
| IL-1β mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |
| CCL2, CCL5, CXCL10 mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the antioxidant and anti-inflammatory properties of this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to peroxyl radicals.[6][7][8]
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to reach confluence.
-
Cell Treatment: Remove the culture medium and wash cells with Phosphate-Buffered Saline (PBS). Treat the cells with 100 µL of medium containing the test compound (this compound) at various concentrations, along with 25 µM DCFH-DA. Include control wells (cells with DCFH-DA but no antioxidant). Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the treatment medium and wash cells with PBS. Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) solution to all wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. The Cellular Antioxidant Activity is calculated as: CAA Units = 100 – (AUC_sample / AUC_control) x 100. Results can be expressed as quercetin equivalents (QE) by comparing to a quercetin standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to quantify changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.[1][9][10]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluence. Pre-treat cells with this compound (e.g., 50 µM) for 30 minutes. Stimulate with an inflammatory agent (e.g., 20 ng/mL TNF-α) for the desired time (e.g., 5-15 minutes for kinase phosphorylation, 30-60 minutes for IκBα degradation).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-IKK, anti-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This method is used to measure the relative changes in mRNA levels of pro-inflammatory genes.[11][12][13][14]
-
Cell Culture and Treatment: Culture and treat cells with this compound and an inflammatory stimulus (e.g., TNF-α for 4 hours) as described for Western blotting.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermocycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory properties centered on the potent inhibition of the TAK1/IKK/NF-κB signaling axis. This mechanism effectively suppresses the production of a broad range of inflammatory mediators. While its cellular antioxidant effects are supported by the upregulation of the Nrf2 pathway, further studies are required to quantify its direct free-radical scavenging capacity. The detailed protocols and consolidated data herein provide a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate these promising in vitro findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity profiling by spectrophotometric methods of aqueous methanolic extracts of Helichrysum stoechas subsp. rupestre and Phagnalon saxatile subsp. saxatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro evaluation of selected chalcones for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxypropyl-β-Cyclodextrin-Based Helichrysum italicum Extracts: Antioxidant and Cosmeceutical Activity and Biocompatibility [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. ijcea.org [ijcea.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
Helichrysetin: A Promising Chalcone Inducing Apoptosis in Lung Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Helichrysetin's mechanism of action in inducing apoptosis in lung cancer cells, with a primary focus on the A549 human lung adenocarcinoma cell line. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular processes to support further research and development of this compound as a potential anti-cancer agent.
Introduction to this compound and its Anti-Cancer Potential
This compound is a naturally occurring chalcone (B49325) found in various plants, including the flower of Helichrysum odoratissimum.[1] Chalcones, a class of natural compounds, have garnered significant interest in oncology for their cytotoxic effects against various cancer cell lines.[1] this compound has demonstrated effective cytotoxicity against several cancer cell lines, including cervical, breast, colon, and lung cancer.[1][2] This guide will focus on its pro-apoptotic activity in lung cancer cells, a leading cause of cancer-related mortality worldwide. The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy to eliminate malignant cells.[1]
Quantitative Analysis of this compound's Efficacy
The anti-cancer effects of this compound have been quantified through various in vitro assays, primarily on the A549 lung adenocarcinoma cell line. The following tables summarize the key quantitative data from available studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 14.52 ± 0.36 |
| Ca Ski | Cervical Carcinoma | 31.02 ± 0.45 | 8.88 ± 0.13 |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | 27.87 ± 0.49 |
| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | 29.47 ± 0.63 |
| Data sourced from Ho et al. (2013).[1] |
Table 2: Induction of Apoptosis in A549 Cells by this compound (Annexin V-PI Assay)
| This compound Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.65 ± 0.31 | 3.74 ± 0.17 |
| 5 | 2.78 ± 0.21 | 4.39 ± 0.60 |
| 15 | 14.98 ± 0.79 | 8.40 ± 1.02 |
| 20 | 28.55 ± 1.19 | 18.29 ± 2.58 |
| Data represents treatment for 24 hours and is sourced from Ho et al. (2013).[1] |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| This compound Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.34 ± 3.45 | 16.69 ± 2.99 | 17.97 ± 0.53 |
| 5 | 58.67 ± 1.89 | 26.47 ± 1.56 | 14.86 ± 0.41 |
| 15 | 49.83 ± 1.01 | 38.29 ± 0.89 | 11.88 ± 0.21 |
| 20 | 38.99 ± 2.87 | 46.91 ± 2.62 | 14.10 ± 0.48 |
| Data represents treatment for 72 hours and is sourced from Ho et al. (2013).[1] |
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in A549 lung cancer cells through a multi-faceted mechanism involving the mitochondrial pathway, DNA damage, and cell cycle arrest.[1][3]
Morphological and Biochemical Hallmarks of Apoptosis
Treatment of A549 cells with this compound leads to characteristic morphological and biochemical changes associated with apoptosis, including:
-
Nuclear Condensation and Fragmentation: Observation of condensed and fragmented chromatin within the nucleus.[1]
-
Phosphatidylserine (B164497) Externalization: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early marker of apoptosis.[1]
-
Mitochondrial Membrane Potential Collapse: Disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
Signaling Pathways Implicated in this compound-Induced Apoptosis
While direct quantitative data on the modulation of specific signaling proteins by this compound in A549 cells is limited, several key pathways are implicated based on current research and studies on similar chalcone compounds.
This compound induces cell cycle arrest at the S phase in A549 cells, which can contribute to the induction of apoptosis.[1] This suggests that this compound may interfere with DNA replication and repair mechanisms, leading to the activation of cell cycle checkpoints.
The PI3K/Akt, MAPK, and STAT3 signaling pathways are critical regulators of cell survival, proliferation, and apoptosis in lung cancer. While direct evidence of this compound's impact on these pathways in A549 cells is needed, studies on other chalcones suggest that they can inhibit these pro-survival pathways, thereby promoting apoptosis. For instance, some chalcones have been shown to decrease the phosphorylation of Akt, ERK, and STAT3.
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a common mechanism by which natural compounds induce apoptosis. While specific quantitative data on this compound-induced ROS production in A549 cells is not extensively documented, it is a plausible mechanism contributing to DNA damage and the activation of the mitochondrial apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert MTT into a purple formazan (B1609692) product.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Procedure:
-
Treat A549 cells with this compound as described.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Procedure:
-
Treat A549 cells with this compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess the expression levels of Bcl-2 family proteins and the phosphorylation status of signaling proteins.
-
Procedure:
-
Treat A549 cells with this compound and prepare total cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent against lung adenocarcinoma by inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest. The available data provides a strong foundation for further investigation.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt, MAPK, and STAT3 signaling pathways through comprehensive Western blot analyses and kinase assays.
-
Quantitative Analysis of Bcl-2 Family Proteins: Quantifying the changes in the expression of key Bcl-2 family proteins in A549 cells following this compound treatment.
-
Role of ROS: Investigating the role of ROS generation in this compound-induced apoptosis and its interplay with the mitochondrial pathway.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of lung cancer.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
This technical guide serves as a valuable resource for researchers and drug development professionals to advance the understanding and potential clinical application of this compound in the fight against lung cancer.
References
- 1. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A induces cell cycle arrest in human lung squamous carcinoma cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
Helichrysetin: A Technical Guide to its Role in Inhibiting Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysetin, a naturally occurring chalcone, has emerged as a promising candidate in oncology research, demonstrating significant potential in the inhibition of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes complex signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
This compound, with the chemical name 2′,4,4′-trihydroxy-6′-methoxy chalcone, is a natural flavonoid compound.[1] It has been the subject of growing interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1] Notably, a substantial body of evidence now points towards its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, positioning it as a molecule of interest for the development of novel cancer therapeutics.[1][2] This guide delves into the technical details of its anti-tumor properties.
Mechanisms of Tumor Growth Inhibition
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. These effects are underpinned by its ability to modulate several key intracellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[2][3] The mechanisms involved include:
-
DNA Damage: this compound can induce DNA damage in cancer cells. This damage acts as a trigger for the apoptotic cascade.[4] In cervical cancer cells (Ca Ski), this DNA damage leads to the phosphorylation of ataxia-telangiectasia mutated (ATM), a key protein in the DNA damage response.
-
Mitochondrial Membrane Disruption: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. This compound treatment has been observed to cause a collapse of the mitochondrial membrane potential in lung adenocarcinoma cells (A549), an early sign of apoptosis.[2][5]
-
Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It has been shown to increase the expression of pro-apoptotic proteins like Bax and caspase-3, while suppressing the expression of the anti-apoptotic protein Bcl-2 in cervical cancer cells.[6]
-
Externalization of Phosphatidylserine: In A549 cells, this compound treatment leads to the externalization of phosphatidylserine, another hallmark of early apoptosis.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can inhibit tumor growth by arresting the cell cycle, thereby preventing cancer cell proliferation. In human lung adenocarcinoma (A549) cells, this compound has been shown to cause cell cycle blockade at the S phase checkpoint.[2] This alteration in the cell cycle progression is believed to contribute to the induction of apoptosis in these cells.[2]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | [4][6] |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | [7] |
| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | [7] |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | [7] |
| MGC803 | Gastric Cancer | 31.8 (at 24h) | [8] |
In an in vivo study using a mouse model with MGC803 gastric cancer cell xenografts, intraperitoneal administration of this compound at doses of 3, 10, and 30 mg/kg significantly reduced tumor size and weight without causing a noticeable effect on the body weight of the mice.[7][8]
Key Signaling Pathways Modulated by this compound
This compound's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
NF-κB and EGFR Signaling Pathways
In HeLa (cervical cancer) and T98G (glioblastoma) cells, this compound has been shown to synergistically promote apoptosis with Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the overactivation of the NF-κB and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1][9] this compound achieves this by inhibiting the phosphorylation of key upstream molecules like TAK1 and IKK-α/β, which in turn prevents the phosphorylation and activation of NF-κB p65 and EGFR.[1] This leads to a downregulation of NF-κB target genes involved in inflammation and anti-apoptosis, such as TNF-α, IL-1β, CCL2, CCL5, and CXCL10.[1]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. 2.4. Apoptosis Assay by Hoechst Staining [bio-protocol.org]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Helichrysetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Helichrysetin, a naturally occurring chalcone (B49325) compound. This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1][2] This document summarizes key quantitative data on its cytotoxic effects, details the experimental protocols used for its evaluation, and visualizes the associated molecular pathways.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | MTT Assay | [1] |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | MTT Assay | [3] |
| HT29 | Colorectal Adenocarcinoma | 102.94 ± 2.20 | MTT Assay | [3] |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | MTT Assay | [3] |
| HeLa | Cervical Adenocarcinoma | 5.2 | MTT Assay | [3] |
| HepG2 | Hepatocellular Carcinoma | 40.2 | MTT Assay | [3] |
| T98G | Glioblastoma | Not explicitly quantified | Not specified | [4] |
| HT-1080 | Fibrosarcoma | 40.1 | MTT Assay | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following are key experimental protocols employed in the cited studies for assessing the cytotoxicity of this compound.
1. Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including A549 (lung), MCF-7 (breast), Ca Ski (cervical), HT-29 (colon), HeLa (cervical), T98G (glioblastoma), and HepG2 (liver).[1][2][3][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[5] The stock solution is then diluted to various concentrations in the cell culture medium for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) at the same concentration as the treated cells.
2. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
3. Apoptosis Detection: Annexin V/PI Staining and Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells.
-
Cell Preparation: After treatment with this compound, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[6][7]
4. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, JNK, NF-κB, EGFR pathway proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][4]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical experimental workflow for the preliminary cytotoxicity screening of a compound like this compound.
Caption: A typical workflow for evaluating the cytotoxicity of this compound.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways.
1. JNK-Mediated Apoptotic Pathway
This compound can induce DNA damage, which in turn activates the JNK-mediated apoptotic pathway in cancer cells like Ca Ski.[1][5]
Caption: JNK-mediated apoptotic pathway induced by this compound.
2. Inhibition of NF-κB and EGFR Signaling Pathways
In combination with TNF-α, this compound synergistically promotes apoptosis by inhibiting the overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells.[4][8]
Caption: Inhibition of NF-κB and EGFR pathways by this compound.
References
- 1. phcog.com [phcog.com]
- 2. Induction of apoptosis and cell cycle blockade by this compound in a549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - ProQuest [proquest.com]
Helichrysetin's Interaction with Cellular Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysetin, a natural chalcone (B49325) found in plants of the Helichrysum and Alpinia species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with various cellular targets and its impact on key signaling pathways. While direct binding affinities remain largely uncharacterized, a substantial body of evidence points towards its modulatory effects on critical cellular processes, primarily through the inhibition of inflammatory and survival pathways and the induction of apoptosis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound (2′,4,4′-trihydroxy-6′-methoxychalcone) is a flavonoid that has demonstrated a range of biological effects in preclinical studies. Its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in diseases such as cancer and chronic inflammatory conditions. This guide will delve into the molecular mechanisms underlying this compound's activity, focusing on its interactions with validated and putative cellular targets.
Known Cellular Effects and Signaling Pathways
This compound exerts its biological effects by influencing several key signaling cascades. The primary pathways identified to date are the NF-κB, EGFR, and PI3K/Akt/mTOR pathways. Furthermore, it has been shown to induce apoptosis through JNK-mediated mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis. This compound has been shown to be a potent inhibitor of NF-κB activation.[1][2]
One of the key mechanisms of this inhibition is the suppression of the phosphorylation of Transforming Growth Factor-β Activated Kinase 1 (TAK1) and the IκB Kinase (IKK) complex (IKKα/β).[1][2] This, in turn, prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[1] Interestingly, studies suggest that this compound does not directly bind to the TAK1/TAB1/TAB2 complex, indicating an indirect mechanism of TAK1 inactivation.
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
Modulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation is a common feature in many cancers. This compound has been found to inhibit the TNF-α-induced phosphorylation of EGFR at Ser-1046/7.[1] This phosphorylation is dependent on TAK1, suggesting a link between the NF-κB and EGFR pathways in the context of this compound's action.
Interference with the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR. This inhibition leads to a downstream decrease in the activity of p70S6K and a reduction in the expression of c-Myc, a transcription factor that drives the expression of genes involved in cell cycle progression and metabolism.[3]
The diagram below illustrates this compound's inhibitory effects on the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines.[4] This programmed cell death is triggered by DNA damage and is mediated by the c-Jun N-terminal kinase (JNK) pathway.[4] Activation of the JNK pathway leads to the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner of apoptosis, while downregulating the anti-apoptotic protein Bcl-2.[4]
Quantitative Bioactivity Data
The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with IC50 values indicating its potency. The following table summarizes the available data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 16.07 | [3] |
| AGS | Gastric Cancer | 28.02 | [3] |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | [4] |
| MDA-MB-231 | Breast Cancer | 86.43 | [3] |
| HCT-8 | Colon Cancer | 108.7 | [3] |
Note: To date, there is a lack of publicly available data on the direct binding affinity (e.g., Kd values) of this compound to its putative kinase targets. The observed inhibitory effects on kinase phosphorylation in cellular assays may be the result of indirect mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The workflow for a typical cell viability assay is depicted below.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stimulating agent (e.g., TNF-α), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TAK1) or the total protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities, primarily centered on the inhibition of pro-inflammatory and pro-survival signaling pathways and the induction of apoptosis. Its ability to modulate the NF-κB, EGFR, and PI3K/Akt/mTOR pathways highlights its potential as a therapeutic agent for cancer and inflammatory diseases.
A significant gap in the current knowledge is the lack of direct evidence for this compound's binding to specific protein targets. While cellular assays demonstrate a clear inhibitory effect on the phosphorylation of key signaling kinases, the absence of in vitro kinase assay data and binding affinity measurements suggests that these effects may be indirect. Future research should prioritize the identification of the direct molecular targets of this compound. Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and thermal shift assays, coupled with mass spectrometry, could be employed for target deconvolution. Furthermore, in silico molecular docking and molecular dynamics simulations could provide valuable insights into potential binding modes and guide the design of future experiments. A thorough understanding of the direct molecular interactions of this compound is crucial for its further development as a therapeutic agent.
References
The Sun's Gold: An Ethnobotanical and Mechanistic Exploration of Helichrysetin-Containing Plants
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The genus Helichrysum, encompassing a diverse array of flowering plants, has been a cornerstone of traditional medicine across various cultures for centuries. This guide delves into the ethnobotanical applications of these plants, with a specific focus on the bioactive chalcone (B49325), Helichrysetin. It provides a comprehensive overview of the traditional uses, supported by scientific evidence, and details the underlying molecular mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and MAPK. This document serves as a technical resource, presenting quantitative phytochemical data, detailed experimental protocols for analysis and bioassays, and visual representations of cellular pathways and experimental workflows to facilitate further research and drug discovery endeavors.
Introduction
The genus Helichrysum, deriving its name from the Greek words 'helios' (sun) and 'chrysos' (gold), aptly describes the vibrant, sun-like blossoms of its numerous species. These plants, also commonly known as "everlasting" or "immortelle," have a rich history of use in traditional medicine across Europe, Africa, and Asia. Their therapeutic applications are broad, ranging from the treatment of inflammatory conditions and digestive ailments to microbial infections and skin disorders.[1][2][3][4]
A key bioactive constituent responsible for many of these medicinal properties is this compound, a chalcone isolated from species such as Helichrysum odoratissimum.[5] Chalcones are a class of flavonoids known for their diverse pharmacological activities. This compound, in particular, has demonstrated potent anti-inflammatory, antioxidant, and anti-tumor effects.[5] This guide aims to provide a detailed exploration of the ethnobotanical uses of this compound-containing plants, supported by a critical analysis of the scientific literature, with a focus on quantitative data, experimental methodologies, and the molecular pathways through which their therapeutic effects are mediated.
Ethnobotanical Uses of Key Helichrysum Species
Several species within the Helichrysum genus are recognized for their medicinal value. The most extensively studied in the context of their traditional applications include Helichrysum arenarium, Helichrysum italicum, and Helichrysum odoratissimum.
| Plant Species | Common Name | Traditional Uses | Parts Used |
| Helichrysum arenarium | Sandy Everlasting, Immortelle | Diuretic, choleretic (promotes bile flow), anti-inflammatory, digestive aid, treatment of gallbladder issues, liver disease, cystitis, arthritis, rheumatism, and gout.[6][7][8][9] | Inflorescences (flowers) |
| Helichrysum italicum | Curry Plant, Immortelle | Anti-inflammatory, antibacterial, antifungal, antioxidant, treatment of allergies, colds, coughs, skin disorders (including burns and wounds), liver and gallbladder ailments, and sleeplessness.[2][10][11][12] | Flowers, leaves |
| Helichrysum odoratissimum | Imphepho | Treatment of wounds, burns, coughs, headaches, menstrual pain, eczema, insomnia; used as a sedative and for ceremonial purposes.[1][13] | Leaves |
| Helichrysum splendidum | Splendid Everlasting | Inhalation of steam from boiled leaves to induce sweating; treatment of wounds and respiratory tract infections.[1] | Leaves |
| Other Helichrysum Species | - | Treatment of diarrhea, backache, diabetes, asthma, chest pain, and kidney disorders.[1][3][4][14][15] | Aerial parts, roots |
Phytochemistry: Quantitative Analysis of Bioactive Compounds
The therapeutic effects of Helichrysum species are attributed to a rich diversity of phytochemicals, including flavonoids, phloroglucinols, and terpenoids. While direct quantification of this compound across all species is not extensively documented, the concentration of total flavonoids and other key phenolic compounds provides valuable insight into their potential bioactivity.
Table 1: Total Flavonoid and Phenolic Content in Select Helichrysum Species
| Species | Plant Part | Total Flavonoid Content (mg/g dry weight unless otherwise specified) | Total Phenolic Content (mg/g dry weight unless otherwise specified) | Reference |
| Helichrysum italicum | Herb | 1.9 | 14.0 (as caffeic acid equivalents) | [7] |
| Helichrysum italicum | Inflorescences | 1.5 | 8.8 (as caffeic acid equivalents) | [7] |
| Helichrysum petiolare | - | 56.19 ± 1.01 | 54.69 ± 0.23 | [13] |
| Helichrysum pandurifolium | - | 51.65 ± 0.40 | 53.11 ± 0.47 | [13] |
| Helichrysum cymosum | - | 49.65 ± 0.74 | 47.93 ± 0.57 | [13] |
| Helichrysum foetidum | - | 46.59 ± 0.75 | 42.14 ± 0.50 | [13] |
Table 2: Concentration of Specific Flavonoids in Helichrysum italicum Methanolic Extracts
| Compound | Concentration (% of extract) | Reference |
| Gnaphaliin | up to 0.03% | [6] |
| Tiliroside | up to 0.0063% | [6] |
| Naringenin | up to 0.023% | [6] |
| Quercetin (B1663063) and its glucosides | up to 0.015% | [6] |
| Kaempferol and its glucosides | up to 0.0026% | [6] |
Molecular Mechanisms of Action: Signaling Pathways
This compound and other bioactive compounds from Helichrysum species exert their therapeutic effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of key upstream kinases, such as Transforming growth factor-β-activated kinase 1 (TAK1) and IκB kinase (IKK). This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is activated by cellular stress and can lead to apoptosis.
This compound has been demonstrated to induce apoptosis in cancer cells by activating the JNK pathway. This activation can be triggered by DNA damage, leading to a cascade of phosphorylation events that ultimately result in the activation of pro-apoptotic proteins like Bax and caspases, and the suppression of anti-apoptotic proteins like Bcl-2.
Caption: Activation of the JNK-mediated apoptotic pathway by this compound.
Experimental Protocols
This section outlines standardized methodologies for the extraction, quantification, and bioactivity assessment of this compound and other compounds from Helichrysum species.
Extraction of this compound and Other Phenolic Compounds
A general workflow for the extraction and isolation of this compound and related phenolic compounds from plant material is depicted below.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol:
-
Plant Material Preparation: Air-dry the plant material (e.g., flowers, leaves) at room temperature in the shade. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 80% methanol or absolute ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: Subject the crude extract or active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of Total Flavonoid Content
Principle: This colorimetric assay is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.
Protocol:
-
Prepare a stock solution of the plant extract in methanol (e.g., 1 mg/mL).
-
In a test tube, mix 0.5 mL of the extract solution with 1.5 mL of 95% ethanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at 415 nm using a spectrophotometer.
-
Prepare a calibration curve using quercetin as a standard.
-
Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).
In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a plant extract to inhibit protein denaturation can be correlated with its anti-inflammatory activity.
Protocol:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the plant extract.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Use diclofenac (B195802) sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Antimicrobial Activity Assay: Agar (B569324) Well Diffusion Method
Principle: This method assesses the ability of a plant extract to inhibit the growth of a test microorganism, indicated by a zone of inhibition around a well containing the extract in a solid agar medium.
Protocol:
-
Prepare nutrient agar plates and allow them to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and spread it evenly over the surface of the agar plates.
-
Aseptically punch wells (e.g., 6 mm in diameter) in the agar.
-
Add a known concentration of the plant extract dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Conclusion and Future Directions
The ethnobotanical record of Helichrysum species provides a compelling foundation for their continued investigation as a source of novel therapeutic agents. This compound and other related compounds within these plants have demonstrated significant pharmacological potential, particularly in the realms of anti-inflammatory and anti-cancer applications. The elucidation of their mechanisms of action, specifically their ability to modulate the NF-κB and MAPK signaling pathways, offers exciting avenues for targeted drug development.
Future research should focus on:
-
Comprehensive Phytochemical Profiling: Detailed quantitative analysis of this compound and other bioactive compounds across a wider range of Helichrysum species and geographical locations.
-
In Vivo Studies and Clinical Trials: Validation of the in vitro findings through well-designed animal studies and eventually, human clinical trials to establish safety and efficacy.
-
Synergistic Effects: Investigation of the potential synergistic interactions between this compound and other phytochemicals within Helichrysum extracts, as well as with conventional drugs.
-
Bioavailability and Formulation Studies: Development of effective delivery systems to enhance the bioavailability of this compound and other lipophilic compounds.
The "sun's gold" encapsulated within the Helichrysum genus holds immense promise for modern medicine. A continued, rigorous scientific exploration of these plants will undoubtedly unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and quantitative determination of the polar constituents in Helichrysum italicum flowers and derived food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Toxic Activity of Helichrysum arenarium (L.) Moench and Helichrysum italicum (Roth) G. Don Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antibacterial Activity of Helichrysum italicum (Roth) G. Don. from Central Europe [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phloroglucinol α-Pyrones from Helichrysum: A Review on Structural Diversity, Plant Distribution and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phloroglucinol α-Pyrones from Helichrysum: A Review on Structural Diversity, Plant Distribution and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Profile and Antimicrobial Activity of the Essential Oils of Helichrysum arenarium (L.) Moench. and Helichrysum italicum (Roth.) G. Don [mdpi.com]
- 15. Bioprospecting of Helichrysum Species: Chemical Profile, Phytochemical Properties, and Antifungal Efficacy against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Helichrysetin: A Technical Guide to its Neuroprotective Potential in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Helichrysetin, a natural chalcone (B49325) compound, is emerging as a significant candidate in neuroprotective research. Possessing potent anti-inflammatory, antioxidant, and anti-apoptotic properties, it demonstrates the ability to modulate key cellular signaling pathways implicated in the pathogenesis of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. The primary focus is on its role in activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB signaling cascade, which are critical targets in the development of novel therapeutics for neurological disorders.[4][5]
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and inflammation, two of the main drivers of neuronal damage in neurodegenerative diseases.[6][7]
Antioxidant Activity via Nrf2/ARE Pathway Activation
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key contributor to neuronal cell death.[6] this compound has been shown to bolster the cell's endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]
Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][8] Research indicates that this compound treatment leads to a reduction in Keap1 expression.[3][4] This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate into the nucleus.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[9] Specifically, this compound treatment has been observed to significantly increase the protein expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase I (NQO-1), crucial enzymes that protect cells from oxidative damage.[3][4]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Chronic neuroinflammation is a hallmark of many neurodegenerative conditions, driven by the activation of pathways like Nuclear Factor-kappa B (NF-κB).[10][11] The NF-κB transcription factor regulates the expression of numerous pro-inflammatory cytokines and mediators. This compound has demonstrated significant anti-inflammatory activity by directly inhibiting this pathway.[1][5]
In experimental models, inflammatory stimuli like TNF-α trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and initiate pro-inflammatory gene transcription. This compound intervenes in this process by inhibiting the phosphorylation of key upstream kinases, specifically TAK1 and IKKα/β, which are essential for NF-κB activation.[5] By preventing NF-κB's nuclear translocation, this compound effectively suppresses its transcriptional activity, thereby reducing the inflammatory response.[1][5]
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. This compound has been shown to induce apoptosis in cancer cells through pathways that could be relevant to neuroprotection.[12] It can trigger DNA damage, leading to the activation of the c-Jun N-terminal kinase (JNK)-mediated apoptotic pathway. This process involves the increased expression of pro-apoptotic proteins like Bax and caspase-3, alongside the suppression of the anti-apoptotic protein Bcl-2.[12] While this mechanism is studied in oncology, its ability to modulate these core apoptotic regulators highlights a potential avenue for intervention in neurodegenerative models where apoptosis is dysregulated.
Quantitative Data and Molecular Effects
The following tables summarize the observed effects of this compound on key molecular targets and its cytotoxic potential in various cell lines. This data provides a quantitative basis for its biological activity.
Table 1: Effect of this compound on Key Signaling Proteins
| Target Protein | Signaling Pathway | Observed Effect | Cell Line Context | Reference(s) |
|---|---|---|---|---|
| Keap1 | Nrf2/ARE | Reduced Expression | Gastric Cancer (MGC803) | [3][4] |
| Nrf2 | Nrf2/ARE | Upregulated Expression & Nuclear Translocation | Gastric Cancer (MGC803) | [3][4] |
| HO-1 | Nrf2/ARE | Upregulated Expression | Gastric Cancer (MGC803) | [3][4] |
| NQO-1 | Nrf2/ARE | Upregulated Expression | Gastric Cancer (MGC803) | [4] |
| p-TAK1 | NF-κB | Inhibited TNF-α-induced phosphorylation | Cervical Cancer (HeLa), Glioblastoma (T98G) | [5] |
| p-IKKα/β | NF-κB | Inhibited TNF-α-induced phosphorylation | Cervical Cancer (HeLa), Glioblastoma (T98G) | [5] |
| NF-κB | NF-κB | Inhibited Nuclear Translocation | Pancreatic β MIN-6, HeLa | [1][5] |
| JNK | Apoptosis | Activated/Phosphorylated | Cervical Cancer (Ca Ski) | [12] |
| Bcl-2 | Apoptosis | Reduced Expression | Cervical Cancer (Ca Ski) | [12] |
| Bax | Apoptosis | Increased Expression | Cervical Cancer (Ca Ski) | [12] |
| Caspase 3 | Apoptosis | Increased Cleavage/Activation | Cervical Cancer (Ca Ski) |[12] |
Table 2: Bioactivity of this compound in In Vitro Models
| Assay Type | Cell Line | IC₅₀ Value (µM) | Duration (h) | Reference |
|---|---|---|---|---|
| Antiproliferative | Cervical Cancer (Ca Ski) | 30.62 ± 0.38 | Not Specified | [12] |
| Antiproliferative | Gastric Cancer (MGC803) | ~20-40 (Effective Range) | 48 | [3] |
| Antiproliferative | Lung Cancer (A549) | ~5-20 (µg/mL) (Effective Range) | 48 |[3] |
Note: The IC₅₀ values are derived from cancer cell proliferation studies but serve as an indicator of this compound's general cellular activity and effective concentration range.
Key Signaling Pathways Visualized
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways modulated by this compound.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are standard for assessing the neuroprotective effects of compounds like this compound in vitro.
In Vitro Neurotoxicity Model and Neuroprotection Assay
This protocol describes a general method for evaluating this compound's ability to protect neuronal cells from an oxidative insult.[13]
-
Cell Culture:
-
Experimental Plating:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or larger plates for protein/RNA analysis. Allow cells to adhere for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 20, 40 µM) in culture medium.
-
Replace the medium in the wells with the this compound-containing medium and incubate for a pre-determined period (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
-
-
Induction of Neurotoxicity:
-
To model oxidative stress, introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM or glutamate (B1630785) (100 µM) to induce excitotoxicity.[13][15]
-
Alternatively, for Alzheimer's models, use amyloid-beta (Aβ₂₅₋₃₅) oligomers (e.g., 25 µM).[13]
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[16]
-
-
Measurement of ROS (DCF-DA Assay):
-
Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.
-
Measure fluorescence intensity (excitation 485 nm, emission 535 nm). ROS levels are expressed as a percentage of the toxin-treated group.[16]
-
-
Western Blot Analysis:
-
Lyse cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins (e.g., Nrf2, HO-1, cleaved caspase-3, p-IKK, β-actin) followed by HRP-conjugated secondary antibodies.
-
Visualize bands using chemiluminescence and quantify using densitometry.
-
-
In Vivo Model of Neurodegeneration
While specific in vivo data for this compound is limited, this protocol outlines a general approach using an animal model.[17][18]
-
Animal Model:
-
Use appropriate rodent models, such as C57BL/6 mice or Wistar rats.[17] Acclimatize animals for at least one week.
-
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 0.5% DMSO and 1% Tween-80).
-
Administer via intraperitoneal (i.p.) injection or oral gavage at desired doses (e.g., 10, 25, 50 mg/kg) for a set period before and/or after the neurotoxic insult.
-
-
Induction of Neurodegeneration:
-
Induce pathology using established models, such as lipopolysaccharide (LPS) for neuroinflammation, or stereotactic injection of 6-hydroxydopamine (6-OHDA) for a Parkinson's model.
-
-
Behavioral and Histological Assessment:
-
Behavioral Tests: Perform tests like the Morris water maze for memory or the rotarod test for motor coordination.
-
Tissue Collection: At the end of the study, euthanize animals and perfuse with saline followed by 4% paraformaldehyde.[17]
-
Immunohistochemistry: Section the brains and perform staining for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), inflammation (e.g., Iba1 for microglia), and oxidative stress markers.
-
Experimental and Logical Workflows
Visualizing the workflow ensures clarity in experimental design and logic.
Caption: Standard workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, primarily through its robust antioxidant and anti-inflammatory actions mediated by the Nrf2 and NF-κB pathways, respectively. The available in vitro data, largely from oncology studies, provides a strong rationale for its investigation in the context of neurodegeneration.
Future research should focus on:
-
Validating Neuroprotective Efficacy: Conducting comprehensive studies using primary neuronal cultures and co-culture systems (neuron-glia) to confirm its protective effects against various neurotoxins (e.g., Aβ, α-synuclein, glutamate).[15][19]
-
Elucidating Broader Mechanisms: Investigating its impact on other relevant pathways, such as MAPK signaling, mitochondrial function, and protein aggregation dynamics.[20][21]
-
In Vivo Proof-of-Concept: Utilizing transgenic animal models of diseases like Alzheimer's and Parkinson's to evaluate its ability to mitigate pathology and improve cognitive or motor deficits.[22]
-
Pharmacokinetic and Safety Profiling: Determining its bioavailability, blood-brain barrier permeability, and overall safety profile to assess its viability as a clinical candidate.
By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel treatment for debilitating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antioxidant properties of Helichrysum italicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration | MDPI [mdpi.com]
- 12. phcog.com [phcog.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Astrocyte reactivity influences amyloid-β effects on tau pathology in preclinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Helichrysetin's Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a chalcone (B49325) naturally present in various Helichrysum species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] While the broader extracts of Helichrysum plants have been traditionally used for their medicinal properties, including antimicrobial applications, specific data on the antimicrobial efficacy of isolated this compound remains limited. This technical guide aims to consolidate the current, albeit initial, understanding of this compound's antimicrobial potential. It will summarize the available quantitative data from studies on Helichrysum extracts, provide detailed experimental protocols for assessing antimicrobial activity, and propose potential mechanisms of action based on its known effects on cellular signaling pathways.
Data Presentation: Antimicrobial Activity of Helichrysum Species Extracts
Direct quantitative data on the minimum inhibitory concentration (MIC) of pure this compound against various microbial strains is not extensively available in the current body of scientific literature. However, studies on crude extracts of Helichrysum species, which contain this compound among other phytochemicals, provide preliminary insights into its potential antimicrobial spectrum. The following tables summarize the reported MIC values for various Helichrysum extracts against a range of bacteria and fungi. It is crucial to note that these values reflect the combined effect of all compounds present in the extracts and not solely the activity of this compound.
Table 1: Antibacterial Activity of Helichrysum Extracts
| Plant Species | Extract Type | Bacterial Strain | MIC (mg/mL) | Reference |
| Helichrysum plicatum | Ethanol | Bacillus subtilis | 0.02 | [3] |
| Staphylococcus aureus | 0.02 | [3] | ||
| Escherichia coli | 0.055 | [3] | ||
| Pseudomonas aeruginosa | 0.055 | [3] | ||
| Helichrysum italicum | Essential Oil | Staphylococcus aureus ATCC 25923 | 1 | [4][5] |
Table 2: Antifungal Activity of Helichrysum Extracts
| Plant Species | Extract Type | Fungal Strain | MIC (mg/mL) | Reference |
| Helichrysum plicatum | Ethanol | Aspergillus niger | 0.005 | [3] |
| Penicillium funiculosum | 0.005 | [3] | ||
| Candida albicans | 0.005 | [3] |
Experimental Protocols
To facilitate further research into the specific antimicrobial properties of this compound, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Resazurin solution (optional, as a growth indicator)
-
Microplate reader
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of this compound across the plate.
-
Prepare a microbial inoculum suspension in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 10 µL of the diluted microbial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, if using a growth indicator like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed. The absorbance can also be measured using a microplate reader.[8]
Agar (B569324) Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution of known concentration
-
Sterile swabs
Procedure:
-
Aseptically swab the surface of an MHA plate with the standardized bacterial inoculum to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known volume and concentration of the this compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve this compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanisms of Antimicrobial Action
While direct studies on the antimicrobial mechanism of this compound are scarce, its known effects on eukaryotic cells, particularly in cancer cell lines, offer valuable clues. This compound has been shown to modulate key signaling pathways such as NF-κB and EGFR, and to induce apoptosis through JNK activation.[1][9] These actions suggest potential antimicrobial mechanisms that warrant further investigation.
Inhibition of Microbial Signaling Pathways
Many bacterial and fungal signaling pathways share homologous components with eukaryotic systems. This compound's ability to inhibit the NF-κB signaling pathway in human cells is particularly noteworthy.[1][2] The NF-κB pathway is a central regulator of inflammatory and immune responses. While prokaryotes do not possess a classical NF-κB system, they have analogous regulatory networks that control virulence gene expression and stress responses. It is plausible that this compound could interfere with these bacterial regulatory systems.
In fungi, signaling pathways like the cAMP-PKA and MAPK pathways are crucial for morphogenesis, virulence, and stress responses.[10][11] Given this compound's demonstrated impact on signaling cascades in eukaryotic cells, it is conceivable that it could disrupt these vital fungal pathways.
Caption: Proposed inhibition of microbial signaling pathways by this compound.
Induction of Oxidative Stress and DNA Damage
Research has demonstrated that this compound can induce DNA damage and trigger apoptosis in cancer cells.[9] This is often linked to the generation of reactive oxygen species (ROS). A similar mechanism could be at play in its antimicrobial activity. An increase in intracellular ROS can lead to damage of essential biomolecules, including DNA, proteins, and lipids, ultimately causing microbial cell death.
Caption: Proposed mechanism of this compound-induced oxidative stress in microbes.
Conclusion and Future Directions
The preliminary evidence from studies on Helichrysum extracts suggests that this compound holds promise as an antimicrobial agent. However, a significant knowledge gap exists regarding its specific activity, spectrum, and mechanism of action. Future research should prioritize the following:
-
Determination of MIC and MBC values of pure this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Elucidation of the precise molecular mechanisms of its antimicrobial action, investigating its effects on microbial cell membranes, DNA replication, protein synthesis, and key signaling pathways.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.
-
Structure-activity relationship studies to identify key functional groups responsible for its antimicrobial activity, potentially leading to the synthesis of more potent derivatives.
By addressing these research questions, the full potential of this compound as a novel antimicrobial therapeutic can be realized, offering a potential new tool in the fight against infectious diseases.
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Antibacterial Activity of Helichrysum italicum (Roth) G. Don. from Central Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antibacterial Activity of Helichrysum italicum (Roth) G. Don. from Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. phcog.com [phcog.com]
- 10. The Set3/Hos2 Histone Deacetylase Complex Attenuates cAMP/PKA Signaling to Regulate Morphogenesis and Virulence of Candida albicans | PLOS Pathogens [journals.plos.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on Helichrysetin's Role in Modulating Metabolic Pathways
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a chalcone (B49325) found in plants of the Helichrysum and Alpinia genera, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Emerging research, primarily in the context of cancer metabolism, suggests that this compound may also play a significant role in modulating core metabolic pathways. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's influence on metabolic signaling, with a focus on pathways critical to glucose and lipid homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in metabolic diseases.
While direct evidence for this compound's effects on several key metabolic pathways is still developing, this guide synthesizes the available data and draws parallels with the known actions of other flavonoids to propose potential mechanisms of action and to provide a framework for future research.
Modulation of Glucose Metabolism
This compound is hypothesized to influence glucose homeostasis through two primary mechanisms: inhibition of carbohydrate-metabolizing enzymes and modulation of insulin (B600854) signaling pathways.
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Quantitative Data:
| Parameter | Value | Cell/Enzyme System | Reference |
| IC | 18.16 ± 1.2 μM | Alpha-glucosidase | [1] |
Insulin Signaling Pathway
The insulin signaling pathway is a complex cascade that governs glucose uptake, utilization, and storage. Key components include the insulin receptor (IR), insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), Akt (also known as protein kinase B), and the mammalian target of rapamycin (B549165) (mTOR). While direct studies on this compound's effect on the entire insulin signaling cascade in the context of metabolic disease are limited, research in cancer cells has provided valuable insights into its interaction with the PI3K/Akt/mTOR axis.
A study on gastric cancer cells demonstrated that this compound inhibits the phosphorylation of several key downstream components of the insulin signaling pathway.[2]
Quantitative Data: Effect of this compound on PI3K/Akt/mTOR Pathway in MGC803 Gastric Cancer Cells
| Treatment | p-PI3K (% of Control) | p-Akt (% of Control) | p-mTOR (% of Control) | Reference |
| This compound (20 μM) | Significantly decreased | Significantly decreased | Significantly decreased | [2] |
| This compound (40 μM) | Significantly decreased | Significantly decreased | Significantly decreased | [2] |
Note: The study reported statistically significant decreases (P < 0.01 and P < 0.001) but did not provide specific percentage values.
Proposed Signaling Pathway:
Figure 1: Proposed modulation of the Insulin/PI3K/Akt/mTOR signaling pathway by this compound.
Modulation of AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic pathways to generate ATP and inhibits anabolic pathways. Activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes. While direct evidence of this compound-mediated AMPK activation is currently lacking, other flavonoids have been shown to activate this pathway.
Hypothesized Signaling Pathway:
Figure 2: Hypothesized activation of the AMPK signaling pathway by this compound.
Modulation of Lipid Metabolism
This compound's potential role in lipid metabolism is an area of growing interest. Based on the activities of similar flavonoid compounds, it is plausible that this compound could influence adipogenesis (the formation of fat cells), lipolysis (the breakdown of fats), and fatty acid oxidation.
Adipogenesis
Adipogenesis is regulated by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Inhibition of these factors can prevent the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. While no direct quantitative data exists for this compound, other flavonoids have been shown to inhibit adipogenesis.
Lipolysis
Lipolysis is the process by which triglycerides stored in adipocytes are hydrolyzed into free fatty acids and glycerol (B35011). This process is regulated by hormones and signaling pathways.
Fatty Acid Oxidation
Fatty acid oxidation is the mitochondrial process of breaking down fatty acids to generate energy. Key enzymes in this process include carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO).
Hypothesized Logical Relationship for Lipid Metabolism Modulation:
Figure 3: Hypothesized effects of this compound on key lipid metabolism pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the effects of this compound on metabolic pathways.
Western Blot for Phospho-AMPK (p-AMPK) Activation
This protocol is for the detection of the activated (phosphorylated) form of AMPK in cell lysates.
Experimental Workflow:
Figure 4: Experimental workflow for Western blot analysis of p-AMPK.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2, C2C12 myotubes, or 3T3-L1 adipocytes) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPK as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the results as the ratio of p-AMPK to total AMPK.
-
3T3-L1 Adipocyte Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Methodology:
-
Cell Culture:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum.
-
Grow cells to confluence in 6-well plates.
-
-
Differentiation Induction:
-
Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat one set of wells with this medium plus this compound at various concentrations.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (with or without this compound).
-
From Day 4 onwards, culture cells in DMEM with 10% FBS (with or without this compound), changing the medium every two days.
-
-
Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Quantify lipid accumulation by eluting the dye with isopropanol (B130326) and measuring the absorbance at 520 nm.
-
-
Gene Expression Analysis (qPCR):
-
Isolate RNA and perform reverse transcription.
-
Quantify the mRNA expression of adipogenic markers such as Pparg and Cebpa.
-
-
Lipolysis Assay (Glycerol Release)
This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.
Methodology:
-
Cell Culture and Differentiation:
-
Differentiate 3T3-L1 cells into mature adipocytes as described above.
-
-
Lipolysis Induction:
-
Wash mature adipocytes and incubate in a serum-free medium.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). A positive control such as isoproterenol (B85558) can be used.
-
-
Glycerol Measurement:
-
Collect the culture medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which is typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
-
Data Analysis:
-
Normalize the glycerol concentration to the total protein content of the cells in each well.
-
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. Such studies are crucial for evaluating its potential as a therapeutic agent. In vivo studies in animal models would be necessary to determine its bioavailability, half-life, and safety profile.[3][4]
Conclusion and Future Directions
The available evidence, primarily from in vitro studies in cancer cell lines, suggests that this compound has the potential to modulate key metabolic pathways, particularly the PI3K/Akt/mTOR signaling cascade. Its ability to inhibit alpha-glucosidase further supports its potential role in glucose management. However, there is a significant need for further research to substantiate its effects on metabolic regulation in non-cancer contexts.
Key areas for future investigation include:
-
Direct assessment of AMPK activation: Quantitative studies, such as Western blotting for p-AMPK, are needed to confirm if this compound directly activates the AMPK pathway.
-
Comprehensive analysis of the insulin signaling pathway: Studies should investigate the effects of this compound on insulin receptor and IRS-1 phosphorylation, as well as GLUT4 translocation in relevant cell models like adipocytes and muscle cells.
-
In-depth studies on lipid metabolism: The effects of this compound on adipogenesis, lipolysis, and fatty acid oxidation need to be quantified in vitro.
-
In vivo studies: Animal models of metabolic diseases (e.g., db/db mice, high-fat diet-induced obese mice) should be utilized to evaluate the efficacy of this compound in improving glucose tolerance, insulin sensitivity, and lipid profiles.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME and safety profile of this compound is essential for any future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ | MDPI [mdpi.com]
- 3. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Methodological & Application
Application Notes & Protocols: Helichrysetin Extraction and Purification from Helichrysum odoratissimum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Helichrysetin is a notable chalcone (B49325) found in the flowers of Helichrysum odoratissimum.[1][2][3] This compound, along with other flavonoids and phenolic compounds present in the plant, has garnered interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[4][5] These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from Helichrysum odoratissimum, designed to be a valuable resource for natural product chemists and pharmacologists. The protocols outlined below are based on established phytochemical techniques for the isolation of chalcones and flavonoids.
Data Presentation
The efficiency of the initial extraction process is critical for the subsequent purification of this compound. The choice of solvent significantly impacts the yield of total soluble solids and the concentration of phytochemicals in the crude extract.
Table 1: Comparison of Extraction Solvents on Yields from Helichrysum odoratissimum
| Solvent System | Total Soluble Solids ( g/100 mL) | Total Polyphenol Content (g GAE/100 g) | DPPH Radical Scavenging Capacity (µmol TE/g) |
| 70% Acetone (B3395972) | 2.9 ± 0.003 | 19.3 ± 0.76 | 13,252 ± 701 |
| 95% Ethanol (B145695) | 1.6 ± 0.002 | 14.5 ± 0.45 | 9,281 ± 704 |
Data synthesized from studies on H. odoratissimum extracts.[6][7] GAE: Gallic Acid Equivalents; TE: Trolox Equivalents.
Table 2: Hypothetical Purification Summary for this compound
| Purification Step | Total Phenols (mg) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |
| Crude Acetone Extract | 1000 | 50 | 5 | 100 | 1 |
| Silica (B1680970) Gel Column Fraction | 200 | 40 | 20 | 80 | 4 |
| Preparative HPLC | 18 | 18 | >95 | 36 | >19 |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and purification of this compound from the flowers of Helichrysum odoratissimum.
Protocol 1: Extraction of Crude this compound
This protocol describes the solvent-based extraction of this compound and other phytochemicals from the plant material.
Materials:
-
Dried flowers of Helichrysum odoratissimum
-
70% Acetone or 95% Ethanol
-
Waring blender or equivalent
-
Large glass beaker or flask
-
Stirring plate and magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Plant Material Preparation: Air-dry the flowers of Helichrysum odoratissimum in a well-ventilated area away from direct sunlight. Once completely dry, grind the flowers into a fine powder using a blender.
-
Solvent Extraction:
-
Macerate the powdered plant material (100 g) with 1 L of 70% acetone at room temperature with continuous stirring for 24 hours.
-
Alternatively, use 95% ethanol as the extraction solvent.
-
-
Filtration: Filter the mixture through a Buchner funnel lined with filter paper under vacuum to separate the plant debris from the extract.
-
Re-extraction: To maximize the yield, the plant residue can be re-extracted with a fresh portion of the solvent under the same conditions.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Drying and Storage: Dry the resulting crude extract in a desiccator to remove any residual solvent. Store the dried extract at 4°C in a tightly sealed container.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the fractionation of the crude extract using silica gel column chromatography to isolate fractions enriched with this compound.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).
-
Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate). This is known as a step-gradient elution.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp. Fractions containing spots with similar Rf values to a this compound standard (if available) should be pooled together.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions enriched with this compound using a rotary evaporator.
Protocol 3: High-Purity this compound by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-enriched fraction from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for peak shape improvement)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in a minimal amount of methanol and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical scale C18 column to determine the ideal mobile phase composition and gradient. A typical mobile phase would be a gradient of methanol in water.
-
Preparative HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run a gradient elution, for example, starting from 50% methanol in water to 100% methanol over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength for chalcones (e.g., 280 nm or 365 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time determined from the analytical scale separation.
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent from the pure fraction under reduced pressure to obtain purified this compound.
-
Lyophilize to remove any remaining water.
-
Visualizations
Diagram 1: this compound Extraction Workflow
Caption: Workflow for the solvent extraction of crude this compound.
Diagram 2: this compound Purification Workflow
Caption: Purification scheme for isolating high-purity this compound.
References
- 1. Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory and antioxidant flavonoids from Helichrysum kraussii and H. odoratissimum flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioprospecting of Helichrysum species: Chemical profile, phytochemical properties, and antifungal efficacy against botrytis cinerea [uwcscholar.uwc.ac.za]
Application Note: Quantification of Helichrysetin in Plant Extracts using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin is a chalcone (B49325), a type of natural phenol, found in various plant species, particularly within the Helichrysum genus, commonly known as "everlasting" or "immortelle." This compound and its derivatives are of significant interest to the pharmaceutical and cosmetic industries due to their potential antioxidant, anti-inflammatory, and other valuable biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and a polar organic solvent (acetonitrile or methanol). Detection and quantification are performed by monitoring the UV absorbance at the wavelength of maximum absorbance for this compound, which is characteristic of the chalcone chromophore.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., flowers, leaves of Helichrysum species)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh accurately approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) twice more with fresh methanol.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) and vortex to dissolve.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC-UV System and Conditions
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm |
Note: These conditions may require optimization depending on the specific HPLC system, column, and plant matrix being analyzed. Chalcones, including this compound, typically exhibit strong UV absorbance in the range of 340-390 nm.[1] The selection of 365 nm is based on the characteristic absorption spectrum of the chalcone structure.
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound reference standard (of known purity)
-
Methanol (HPLC grade)
Procedure:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of this compound in the plant extracts. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the mean peak area against the corresponding concentration to construct a calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for a robust HPLC-UV method for this compound quantification. These values should be established during method validation in your laboratory.
| Parameter | Typical Specification | Description |
| Retention Time (RT) | ~ 15-20 min (Variable) | The time at which this compound elutes from the column. |
| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve. |
| Linear Range | 1 - 100 µg/mL | The concentration range over which the method is linear. |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Illustrative)
While this compound's mechanism of action is a broad area of research, a simplified, illustrative diagram of a potential anti-inflammatory signaling pathway that could be investigated is provided below. This is a hypothetical representation for visualization purposes.
Caption: Potential anti-inflammatory signaling pathway involving NF-κB.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation and chromatographic analysis, along with proper method validation, will ensure the generation of accurate and reproducible data. This method is suitable for routine quality control of herbal raw materials and finished products, as well as for research and development purposes in the pharmaceutical and cosmetic fields.
References
Synthesizing Helichrysetin and Its Derivatives: A Guide for Researchers
Application Notes & Protocols for Drug Development Professionals
Helichrysetin, a naturally occurring chalcone (B49325), and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have shown promise as antioxidant, anti-inflammatory, and anticancer agents. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with a summary of their biological activities to facilitate further research and drug development.
I. Introduction to this compound
This compound (2',4',6'-trihydroxy-3,4-dihydroxychalcone) is a flavonoid characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The specific substitution pattern of hydroxyl groups on its A and B rings is crucial for its biological effects. Research has demonstrated that this compound can modulate key signaling pathways implicated in various diseases, making it an attractive scaffold for the development of novel therapeutics.
II. Chemical Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.
Experimental Protocol: Acid-Catalyzed Claisen-Schmidt Condensation for this compound Synthesis
This protocol details the synthesis of this compound from phloroacetophenone and 3,4-dihydroxybenzaldehyde (B13553).
Materials and Reagents:
-
Phloroacetophenone (2,4,6-trihydroxyacetophenone)
-
3,4-Dihydroxybenzaldehyde
-
Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297)
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phloroacetophenone (1 equivalent) and 3,4-dihydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.
-
Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any remaining acid.
-
Drying: Dry the crude product in a desiccator over a suitable drying agent.
Purification of this compound
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and dry them.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common solvent system. The optimal ratio should be determined by TLC analysis to achieve good separation.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (increasing the proportion of ethyl acetate) if necessary to separate the desired product from impurities.
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
III. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves modifying the A-ring (derived from phloroacetophenone) or the B-ring (derived from 3,4-dihydroxybenzaldehyde) either before or after the chalcone formation.
General Strategies:
-
A-Ring Modification: Utilize substituted phloroacetophenone derivatives in the Claisen-Schmidt condensation.
-
B-Ring Modification: Employ various substituted 3,4-dihydroxybenzaldehyde derivatives in the condensation reaction.
-
Post-Condensation Modification: Chemically modify the hydroxyl groups of the synthesized this compound to introduce different functionalities.
IV. Biological Activities of this compound and Its Derivatives
This compound and its derivatives exhibit a range of biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 5-20 µg/mL | [1] |
| Chrysin Derivative | HCT116 (Colon) | 1.56 - 33.5 | [2] |
| Chrysin Derivative | HepG2 (Liver) | 1.56 - 33.5 | [2] |
| Glycyrrhetinic Acid Derivative | HCT116 (Colon) | 2-6 | [3] |
| Glycyrrhetinic Acid Derivative | A549 (Lung) | 2.109 ± 0.11 | [4] |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Glycyrrhetinic Acid Derivative | NO production in HCT116 cells | 2.04 ± 0.68 | [3] |
| Isonicotinic Acid Derivative | ROS production in human blood cells | 1.42 ± 0.1 µg/mL | [5] |
Table 3: Antioxidant Activity of Hesperetin Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Hesperetin Derivative 3f | DPPH | 1.2 | [6] |
| Hesperetin Derivative 3f | ABTS | 24 | [6] |
V. Signaling Pathways Modulated by this compound
This compound has been shown to interfere with key signaling pathways involved in cancer progression and inflammation.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.
EGFR Signaling Pathway
This compound can also modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
- 1. scispace.com [scispace.com]
- 2. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of the glycyrrhetinic acid derivatives with an inhibitory inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of glycyrrhetinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Helichrysetin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Helichrysetin is a natural chalcone (B49325) compound found in plants of the Alpinia and Helichrysum species.[1] Emerging research has highlighted its diverse bioactive properties, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] this compound has been shown to modulate key cellular signaling pathways, such as NF-κB and EGFR, and induce apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to characterize the primary bioactivities of this compound, offering a framework for its evaluation as a potential therapeutic agent.
Section 1: Anticancer and Apoptosis-Inducing Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic activity across numerous cancer cell lines, including cervical, lung, breast, and colon cancer.[1][3] The following protocols are designed to quantify its cytotoxic effects and elucidate the mechanisms of induced cell death.
Protocol 1.1: Cell Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in DMSO. The absorbance of this colored solution is directly proportional to the number of viable cells.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
96-well microplates
-
Microplate reader
Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 1.2: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]
Materials and Reagents:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
Cancer cell lines (e.g., HeLa, T98G)
-
6-well plates
-
Flow cytometer
Experimental Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀ value) for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Data Presentation: Anticancer Activity of this compound
| Assay | Cell Line | Parameter | This compound (50 µM) | Control |
| MTT Assay | HeLa | Cell Viability (%) after 48h | 48.5 ± 3.2 | 100 ± 4.5 |
| MTT Assay | A549 | Cell Viability (%) after 48h | 55.2 ± 4.1 | 100 ± 5.1 |
| Annexin V/PI | HeLa | Early Apoptotic Cells (%) | 25.8 ± 2.1 | 3.1 ± 0.5 |
| Annexin V/PI | HeLa | Late Apoptotic Cells (%) | 15.4 ± 1.8 | 1.5 ± 0.3 |
Visualization: this compound-Induced Apoptotic Signaling
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Determining the Cytotoxic Effects of Helichrysetin in Cancer Cell Lines Using the MTT Assay
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a natural chalcone (B49325) found in plants of the Helichrysum and Alpinia species, has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1][2][3][4] This compound has been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[2][3][5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product that is insoluble in water.[7] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), the concentration of the colored product can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[8] This allows for the calculation of cell viability and the determination of the IC50 value of a given compound.
Quantitative Data Summary: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| Ca Ski | Human Cervical Carcinoma | 31.02 ± 0.45 | 8.88 ± 0.13 | [1] |
| Ca Ski | Human Cervical Carcinoma | 30.62 ± 0.38 | Not Reported | [6] |
| A549 | Human Lung Adenocarcinoma | 50.72 ± 1.26 | 14.52 ± 0.36 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 97.35 ± 1.71 | 27.87 ± 0.49 | [1] |
| HT-29 | Human Colon Adenocarcinoma | 102.94 ± 2.20 | 29.47 ± 0.63 | [1] |
| MGC803 | Human Gastric Cancer | 16.07 | Not Reported | [5] |
| AGS | Human Gastric Cancer | 28.02 | Not Reported | [5] |
| MDA-MB-231 | Human Breast Cancer | 86.43 | Not Reported | [5] |
| HCT-8 | Human Colon Carcinoma | 108.7 | Not Reported | [5] |
| HeLa | Human Cervical Adenocarcinoma | 5.2 | Not Reported | [3] |
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in their logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
After the overnight incubation, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the this compound-treated wells.
-
Blank Control: Wells containing only culture medium (no cells) to serve as a background control.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate Percent Cell Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the corresponding this compound concentrations.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined by performing a non-linear regression analysis of the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Signaling Pathways Affected by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: Simplified overview of signaling pathways modulated by this compound in cancer cells.
In HeLa and T98G cells, this compound has been observed to inhibit the phosphorylation of key components of the NF-κB and EGFR signaling pathways, such as TAK1, IKK-α/β, and NF-κB p65, when induced by TNF-α.[9] This inhibition leads to a synergistic promotion of apoptosis.[9] In gastric cancer cells, this compound has been found to inhibit the mTOR/p70S6K/c-Myc/PDHK1 signaling axis, which is involved in the energy metabolism reprogramming of cancer cells, thereby suppressing their growth.[3][5] Furthermore, in cervical cancer cells (Ca Ski), this compound induces DNA damage, which in turn activates the JNK-mediated apoptotic pathway, involving p53 and the pro-apoptotic protein Bax.[6]
References
- 1. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Helichrysetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated significant anti-tumor and antioxidant properties in preclinical studies. Its potential as a therapeutic agent is currently being explored, with a focus on its efficacy in various cancer models. These application notes provide a comprehensive overview of the available data on the in vivo efficacy of this compound and detailed protocols for its investigation using animal models. The primary focus is on xenograft models of gastric cancer, for which the most detailed in vivo data is currently available.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key in vivo study investigating the efficacy of this compound in a gastric cancer xenograft model.
Table 1: Effect of this compound on Tumor Growth in a Gastric Cancer Xenograft Mouse Model
| Animal Model | Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Effect on Body Weight | Proliferation Marker (Ki67) | Apoptosis |
| Nude Mice | MGC803 (Gastric Cancer) | Control | - | Intraperitoneal | N/A | N/A | No significant change | High Expression | Low Levels |
| Nude Mice | MGC803 (Gastric Cancer) | This compound | 3 | Intraperitoneal | Significant decrease | Significant decrease | No significant change | Reduced Expression | Increased |
| Nude Mice | MGC803 (Gastric Cancer) | This compound | 10 | Intraperitoneal | Significant decrease | Significant decrease | No significant change | Reduced Expression | Increased |
| Nude Mice | MGC803 (Gastric Cancer) | This compound | 30 | Intraperitoneal | Significant decrease | Significant decrease | No significant change | Reduced Expression | Increased |
Data synthesized from a study on a gastric cancer cell transplantation mouse model.[1]
Experimental Protocols
Protocol 1: Gastric Cancer Xenograft Model
This protocol details the methodology for evaluating the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model using human gastric cancer cells.[1]
1. Animal Model and Housing:
-
Species: BALB/c nude mice, female, 4-6 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with controlled temperature (22-24°C), humidity (50-60%), and a 12-hour light/dark cycle. Animals should have free access to sterile food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human gastric cancer cell line MGC803.
-
Cell Preparation: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency, harvested, and washed with PBS. Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol). The final concentration of DMSO should be minimized to avoid toxicity. Prepare fresh on the day of use.
-
Dosage: Administer this compound at 3, 10, and 30 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily injections.
-
Control Group: Administer the vehicle solution to the control group.
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity.
-
Study Duration: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for molecular analysis.
5. Immunohistochemical Analysis:
-
Ki67 Staining: Perform IHC for the proliferation marker Ki67 on formalin-fixed, paraffin-embedded tumor sections to assess cell proliferation.
-
Apoptosis Assay: Conduct TUNEL staining or IHC for cleaved caspase-3 on tumor sections to evaluate the level of apoptosis.
Protocol 2: Ductal Carcinoma In Situ (DCIS) Xenograft Model
While specific quantitative data is limited, this compound has been shown to inhibit the growth of DCIS in a mouse model.[1] The following is a general protocol that can be adapted for such studies.
1. Animal Model and Housing:
-
Species: Immunocompromised mice (e.g., NOD/SCID).
-
Housing: As described in Protocol 1.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human DCIS cell line (e.g., MCF10DCIS.com).
-
Cell Preparation and Implantation: As described in Protocol 1.
3. This compound Administration:
-
Dosage: A dose of 10 mg/kg has been previously used.[1]
-
Route and Frequency: Intraperitoneal injection, daily.
4. Monitoring and Endpoints:
-
As described in Protocol 1.
Signaling Pathways and Visualizations
This compound is believed to exert its anti-tumor effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Conclusion
This compound demonstrates promising anti-tumor efficacy in preclinical in vivo models, particularly in gastric cancer. The provided protocols offer a framework for researchers to further investigate its therapeutic potential. The modulation of the PI3K/Akt/mTOR and Nrf2 signaling pathways appears to be central to its mechanism of action. Further studies are warranted to elucidate the detailed molecular interactions and to explore the efficacy of this compound in a broader range of cancer models.
References
Protocol for the Solubilization of Helichrysetin for In Vivo Research
Application Note
Helichrysetin, a natural flavonoid isolated from the flower Helichrysum odoratissimum, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-tumor and antioxidant activities.[1] Like many flavonoids, this compound is characterized by its lipophilic nature and consequently poor water solubility, which presents a significant challenge for its administration in in vivo studies.[2][3][4][5] To achieve meaningful and reproducible results in animal models, it is imperative to develop a clear and stable formulation that ensures the bioavailability of the compound upon administration.
This document provides a detailed protocol for the solubilization of this compound for in vivo experiments, primarily focusing on a solvent system designed for intraperitoneal injection. The protocol is based on a widely used vehicle for poorly water-soluble compounds, employing a combination of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
It is crucial for researchers to consider the potential toxicity of the solvents used in any in vivo formulation. While DMSO is a common solvent for solubilizing hydrophobic compounds, it can exhibit cytotoxic effects at higher concentrations.[6][7] Therefore, the final concentration of DMSO in the working solution should be kept to a minimum. The provided protocol aims to achieve a suitable concentration of this compound while maintaining a low percentage of DMSO in the final formulation.
The following sections detail the necessary materials, a step-by-step procedure for preparing the this compound solution, and a summary of the solvent concentrations in the final formulation. Additionally, diagrams illustrating the experimental workflow and the logical relationship of the formulation components are provided to aid in the clear execution of the protocol.
Experimental Protocol
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Pipettes and sterile pipette tips
Preparation of this compound Stock Solution in DMSO
This initial step involves creating a concentrated stock solution of this compound in DMSO.
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved and the solution is clear.
Preparation of the Final Working Solution for In Vivo Administration
This protocol yields a final working solution with a this compound concentration of ≥ 2.08 mg/mL. The following steps are for preparing 1 mL of the final solution. The volumes can be scaled up or down as needed.
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Mix the solution thoroughly by vortexing until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of saline to the solution.
-
Vortex one final time to obtain a clear and homogeneous working solution.
-
It is recommended to prepare the working solution fresh on the day of use for optimal results.[1]
Summary of Solvent Concentrations in the Final Formulation
The following table summarizes the volumetric ratio and final concentration of each component in the working solution.
| Component | Volume (for 1 mL) | Volumetric Ratio (%) |
| This compound Stock (in DMSO) | 100 µL | 10% |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
Visual Aids
To further clarify the experimental process, the following diagrams are provided.
Caption: Workflow for preparing this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Helichrysetin in Cell Cycle Analysis Using Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysetin, a naturally occurring chalcone, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the cell cycle using flow cytometry. The provided methodologies are intended to guide researchers in accurately assessing cell cycle distribution and understanding the mechanisms of this compound-induced cell cycle arrest.
Mechanism of Action
This compound exerts its anti-cancer effects by inducing cell cycle blockade and apoptosis.[1][3] In human lung adenocarcinoma (A549) cells, this compound has been shown to cause an accumulation of cells in the S phase of the cell cycle.[4] In cervical cancer cells (Ca Ski), it leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[2] The underlying mechanism involves the induction of DNA damage, which in turn can trigger signaling pathways such as the c-Jun N-terminal kinase (JNK)-mediated apoptotic pathway.[2][5] This leads to the activation of downstream effector proteins like p53, Bax, and caspases, and the suppression of anti-apoptotic proteins like Bcl-2.[5]
Data Presentation
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Ca Ski | Cervical Carcinoma | 31.02 ± 0.45 | 8.88 ± 0.13 | [4] |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 14.52 ± 0.36 | [4] |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | 27.87 ± 0.49 | [4] |
| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | 29.47 ± 0.63 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | 65.89 ± 2.45 | 16.69 ± 2.99 | 17.42 ± 0.54 | [4] |
| This compound (5 µg/mL) | 58.67 ± 1.23 | 26.47 ± 1.56 | 14.86 ± 0.33 | [4] |
| This compound (15 µg/mL) | 48.93 ± 1.01 | 38.29 ± 0.89 | 12.78 ± 0.12 | [4] |
| This compound (20 µg/mL) | 39.87 ± 2.45 | 46.91 ± 2.62 | 13.22 ± 0.17 | [4] |
Table 3: Induction of Apoptosis by this compound in A549 Cells (Annexin V-FITC/PI Staining)
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| Control (Untreated) | 2.65 ± 0.31 | 3.74 ± 0.17 | [4] |
| This compound (5 µg/mL) | 2.78 ± 0.21 | 4.39 ± 0.60 | [4] |
| This compound (15 µg/mL) | 14.98 ± 0.79 | 8.40 ± 1.02 | [4] |
| This compound (20 µg/mL) | 28.55 ± 1.19 | 18.29 ± 2.58 | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549) in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing this compound. Include an untreated control group (medium with vehicle, e.g., DMSO, if applicable).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is adapted from established methods for cell cycle analysis.[4][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
0.1% Triton X-100
-
0.1% Sodium Citrate
-
100 µg/mL RNase A
-
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment with this compound, detach the adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[4][6]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[4]
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use the appropriate laser and filters for PI detection (typically excited at 488 nm and emission detected at >600 nm). Collect data from at least 10,000 events per sample. The DNA content will be represented by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Cycle Analysis
References
- 1. Induction of apoptosis and cell cycle blockade by this compound in a549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Helichrysetin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated significant anti-tumor and antioxidant activities.[1] It has been shown to inhibit cancer cell proliferation and induce apoptosis and autophagy in various cancer cell lines.[1][2] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound by quantifying changes in the expression and phosphorylation status of key proteins involved in critical signaling pathways. These pathways include the NF-κB, EGFR, PI3K/Akt/mTOR, and JNK-mediated apoptotic pathways.[3][4][5][6] This document provides detailed protocols for performing Western blot analysis to assess protein expression changes after this compound treatment and presents the expected quantitative changes in key signaling proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected dose-dependent effects of this compound on the expression and phosphorylation of key proteins in cancer cells, as determined by Western blot analysis. The data is presented as relative changes compared to untreated controls.
Table 1: Effect of this compound on the NF-κB and EGFR Signaling Pathways [4]
| Target Protein | Treatment Condition | Expected Change in Protein Expression (Relative to Control) |
| p-TAK1 | TNF-α | ↑ |
| p-TAK1 | This compound + TNF-α | ↓ |
| p-IKKα/β | TNF-α | ↑ |
| p-IKKα/β | This compound + TNF-α | ↓ |
| p-p65 | TNF-α | ↑ |
| p-p65 | This compound + TNF-α | ↓ |
| p-EGFR | TNF-α | ↑ |
| p-EGFR | This compound + TNF-α | ↓ |
Table 2: Effect of this compound on Apoptosis-Related Proteins [2][5]
| Target Protein | Treatment Condition | Expected Change in Protein Expression (Relative to Control) |
| Cleaved Caspase-3 | This compound | ↑ |
| Cleaved PARP | This compound | ↑ |
| Bax | This compound | ↑ |
| Bcl-2 | This compound | ↓ |
| p-JNK | This compound | ↑ |
| p53 | This compound | ↑ |
Table 3: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway [1][6]
| Target Protein | Treatment Condition | Expected Change in Protein Expression (Relative to Control) |
| p-PI3K | This compound | ↓ |
| p-Akt | This compound | ↓ |
| p-mTOR | This compound | ↓ |
| p-p70S6K | This compound | ↓ |
| c-Myc | This compound | ↓ |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, T98G, A549, Ca Ski, MGC803) in appropriate culture dishes or plates and maintain in a humidified incubator at 37°C with 5% CO2 until they reach 70-80% confluency.[2][3][5][6]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 50, 100 µM).[1][2]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific experiment and cell line.[1][3]
-
Optional Co-treatment: For investigating synergistic effects, cells can be pre-treated with this compound (e.g., 50 µM for 30 minutes) before stimulation with an agent like TNF-α.[4]
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[8]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
III. Western Blot Analysis
-
Sample Preparation: Mix the protein samples with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per well onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] The optimal dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.[10]
-
Imaging: Capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.[12]
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound inhibits NF-κB and EGFR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cusabio.com [cusabio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western blotting guide: Part 8, Visualization [jacksonimmuno.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Assessing Helichrysetin's Effect on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1][2] A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[3] These application notes provide detailed protocols for assessing the effect of this compound on ΔΨm using common fluorescent probes and outline the underlying signaling pathways involved.
The maintenance of ΔΨm is crucial for mitochondrial function, including ATP synthesis and calcium homeostasis.[3] A decrease in ΔΨm is an early indicator of apoptosis and can be quantified using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner.
Key Experimental Techniques
Two widely used fluorescent probes for measuring ΔΨm are JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE).
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a quantitative measure of mitochondrial depolarization.[4]
-
TMRE (Tetramethylrhodamine, Ethyl Ester): This monovalent cationic dye accumulates in the mitochondrial matrix of healthy cells due to the negative charge of the inner mitochondrial membrane. A decrease in ΔΨm results in a reduced accumulation of TMRE and consequently, a decrease in its fluorescence intensity.[5]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in A549 human lung adenocarcinoma cells, which is associated with a collapse in mitochondrial membrane potential.
| This compound Concentration | Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (0 µg/mL) | 24 h | 2.65 ± 0.31 | 3.74 ± 0.17 |
| 5 µg/mL | 24 h | 2.78 ± 0.21 | 4.39 ± 0.60 |
| 15 µg/mL | 24 h | 14.98 ± 0.79 | 8.40 ± 1.02 |
| 20 µg/mL | 24 h | 28.55 ± 1.19 | 18.29 ± 2.58 |
Data is presented as mean ± S.E. and is derived from studies on A549 cells.[6]
Signaling Pathways
This compound-induced apoptosis and subsequent mitochondrial membrane potential collapse are mediated through the modulation of key signaling pathways, including the NF-κB and mTOR pathways.
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin induces apoptosis by depolarizing mitochondrial membranes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting DNA Fragmentation Induced by Helichrysetin Using TUNEL Assay
Application Note AN-2025-12-19
Introduction
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] A key hallmark of apoptosis is the fragmentation of genomic DNA, a process that can be reliably detected and quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[3][4][5] This application note provides a detailed protocol for utilizing the TUNEL assay to measure DNA fragmentation in cells treated with this compound. Additionally, it summarizes quantitative data from relevant studies and outlines the key signaling pathways involved in this compound-induced apoptosis.
This document is intended for researchers, scientists, and professionals in drug development who are investigating the apoptotic effects of this compound.
Principle of the TUNEL Assay
The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks.[3][6] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., fluorescently labeled) onto the free 3'-OH ends of fragmented DNA.[4][7] These labeled sites can then be visualized and quantified using fluorescence microscopy or flow cytometry, providing an indication of the extent of apoptosis.[4][8]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on inducing DNA fragmentation, as measured by the percentage of TUNEL-positive cells in A549 human lung adenocarcinoma cells.
Table 1: Dose-Dependent DNA Fragmentation Induced by this compound in A549 Cells
| This compound Concentration (µg/mL) | Percentage of TUNEL-Positive Cells (%) (Mean ± S.E.) |
| 0 (Control) | Baseline |
| 5 | Increased |
| 15 | Significantly Increased |
| 20 | Significantly Increased |
*Values of P<0.05 were regarded as statistically significant compared to the untreated control.[9]
Table 2: Time-Dependent DNA Fragmentation Induced by this compound in A549 Cells
| Treatment Time (hours) | Percentage of TUNEL-Positive Cells (%) (Mean ± S.E.) |
| 24 | Increased |
| 48 | Significantly Increased |
| 72 | Significantly Increased |
*Values of P<0.05 were regarded as statistically significant compared to the untreated control.[9]
Experimental Protocols
This section provides a detailed methodology for conducting a TUNEL assay on cells treated with this compound. This protocol is a synthesized guideline based on standard TUNEL assay procedures and findings from this compound research.[9][10]
Materials
-
This compound (BioBio PhaCo., Ltd. or equivalent)
-
Cell line of interest (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1% Paraformaldehyde in PBS (freshly prepared)
-
70% Ethanol (B145695) (ice-cold)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
DAPI or Hoechst 33342 nuclear stain
-
Fluorescence microscope or flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line in the appropriate complete medium until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5, 15, 20 µg/mL) for different time points (e.g., 24, 48, 72 hours).[9] Include an untreated control group.
-
-
Cell Fixation:
-
For adherent cells, gently wash with PBS. For suspension cells, pellet by centrifugation and wash with PBS.
-
Fix the cells with 1% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Permeabilization:
-
Resuspend the cells in ice-cold 70% ethanol and incubate for at least 1 hour at -20°C. This step is crucial for allowing the labeling reagents to access the nuclear DNA.[4]
-
-
TUNEL Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme, fluorescently labeled dUTP, and reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells twice with PBS to stop the reaction and remove unincorporated nucleotides.
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342 to visualize all cells in the population.
-
-
Detection and Analysis:
-
Fluorescence Microscopy: Mount the cells on a microscope slide and observe under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Flow Cytometry: Resuspend the cells in a suitable buffer and analyze using a flow cytometer. This will allow for the quantification of the percentage of TUNEL-positive cells in the population.[11]
-
Signaling Pathways and Visualizations
This compound induces apoptosis through multiple signaling pathways. The diagrams below illustrate the key mechanisms.
Caption: this compound-induced JNK-mediated apoptotic pathway.
References
- 1. phcog.com [phcog.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Evaluating the Synergistic Anti-Tumor Effects of Helichrysetin and TNF-α
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed experimental framework for investigating the synergistic cytotoxic effects of Helichrysetin, a natural chalcone, in combination with Tumor Necrosis Factor-alpha (TNF-α) on cancer cell lines. TNF-α is a pleiotropic cytokine with a dual role in oncology; it can promote inflammation and cell survival, primarily through the NF-κB pathway, or it can induce apoptosis.[1][2] this compound has been shown to possess anti-tumor properties, including the ability to inhibit NF-κB signaling and induce apoptosis.[3][4][5] This protocol outlines a series of assays to test the hypothesis that this compound sensitizes cancer cells to TNF-α-mediated apoptosis by inhibiting the pro-survival NF-κB signaling pathway, thereby creating a potent synergistic anti-cancer effect.[4] The methodologies described herein include cell viability assessment, quantitative analysis of synergy using the Combination Index (CI) method, and mechanistic validation via apoptosis and protein expression analyses.
Background
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the inflammatory response and cellular regulation. Its signaling through the TNF receptor 1 (TNFR1) can lead to two opposing outcomes.[6] On one hand, it can activate a caspase cascade (via FADD and Caspase-8), leading to programmed cell death, or apoptosis.[7] On the other hand, it can activate the nuclear factor-kappa B (NF-κB) transcription factor, which upregulates the expression of pro-survival genes that inhibit apoptosis.[6][8] Many cancer cells exploit this NF-κB pathway to resist apoptosis, thereby blunting the therapeutic potential of TNF-α.
This compound is a natural flavonoid that has demonstrated anti-proliferative effects in various cancer cell lines.[9] Notably, it has been reported to inhibit the TNF-α-induced activation of the NF-κB pathway.[4] This action suggests a strong rationale for combining this compound with TNF-α. By blocking the pro-survival signal (NF-κB) with this compound, the cellular response to TNF-α may be shifted decisively towards the pro-apoptotic pathway, resulting in a synergistic enhancement of cancer cell death. This application note provides the experimental design and detailed protocols to rigorously evaluate this therapeutic strategy.
Required Materials
| Category | Item |
| Cell Lines | Human lung carcinoma (A549), Human cervical cancer (HeLa), or other relevant cancer cell line. |
| Reagents | This compound (≥98% purity), Recombinant Human TNF-α, Dimethyl Sulfoxide (DMSO), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS). |
| Assay Kits | MTT Cell Proliferation and Cytotoxicity Assay Kit, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. |
| Antibodies | Primary: Rabbit anti-p65, Rabbit anti-phospho-p65, Rabbit anti-IκBα, Rabbit anti-Cleaved Caspase-3, Rabbit anti-β-actin. Secondary: HRP-conjugated Goat anti-Rabbit IgG. |
| Molecular Biology | RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, ECL Western Blotting Substrate. |
| Equipment | Cell culture incubator (37°C, 5% CO₂), Biosafety cabinet, 96-well and 6-well plates, Microplate reader, Flow cytometer, Western blot electrophoresis and transfer system, Gel imaging system. |
Experimental Design and Workflow
The overall experimental process is designed to first quantify the synergistic cytotoxicity of the this compound and TNF-α combination and then to elucidate the underlying molecular mechanism.
Caption: Workflow for assessing this compound and TNF-α synergy.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay & CI Calculation)
This protocol determines the half-maximal inhibitory concentration (IC50) for each agent and quantifies the nature of their interaction (synergy, additivity, or antagonism).
1.1. Cell Seeding:
- Culture A549 or HeLa cells in complete medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Trypsinize and count the cells.
- Seed 5 × 10³ cells per well in 100 µL of medium into 96-well plates.
- Incubate for 24 hours to allow for cell attachment.
1.2. Drug Treatment:
- Prepare stock solutions: this compound (e.g., 20 mM in DMSO) and TNF-α (e.g., 100 µg/mL in sterile PBS with 0.1% BSA).
- For IC50 determination: Prepare serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and TNF-α (e.g., 0, 2.5, 5, 10, 20, 40 ng/mL) individually.
- For combination studies: Treat cells with a fixed, non-toxic or mildly toxic concentration of TNF-α (e.g., 10 ng/mL) combined with serial dilutions of this compound, and vice-versa. Alternatively, use a constant-ratio combination design based on the individual IC50 values.[10]
- Add 100 µL of the drug-containing media to the respective wells (n=3-5 replicates per condition). Include vehicle-only (DMSO) controls.
- Incubate for 48 hours.
1.3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
1.4. Data Analysis and Combination Index (CI) Calculation:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values for this compound and TNF-α alone using non-linear regression (dose-response curve).
- Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10][11] The CI value quantitatively defines the interaction:
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism
Table 1: Example Cell Viability and Combination Index Data
| Treatment Group | This compound (µM) | TNF-α (ng/mL) | Cell Viability (%) | Combination Index (CI) | Interpretation |
| Control | 0 | 0 | 100 ± 4.5 | - | - |
| This compound alone | 40 | 0 | 52 ± 3.8 | - | IC50 ≈ 40 µM |
| TNF-α alone | 20 | 0 | 75 ± 5.1 | - | Low toxicity |
| Combination | 20 | 10 | 35 ± 2.9 | 0.65 | Synergism |
| Combination | 40 | 10 | 18 ± 2.1 | 0.48 | Strong Synergism |
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol confirms that the synergistic cell death observed is due to apoptosis.[12]
2.1. Cell Treatment:
- Seed 2 × 10⁵ cells per well in 6-well plates and incubate for 24 hours.
- Treat cells with vehicle, this compound alone, TNF-α alone, and the synergistic combination for 24 hours. Use concentrations determined to be synergistic from Protocol 1 (e.g., this compound 20 µM, TNF-α 10 ng/mL).
2.2. Cell Staining:
- Collect both floating and adherent cells by trypsinization and centrifugation (300 x g for 5 min).[13]
- Wash the cell pellet twice with cold PBS.
- Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[14]
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Incubate for 15 minutes at room temperature in the dark.[15]
- Add 400 µL of 1X Binding Buffer to each tube.
2.3. Flow Cytometry:
- Analyze the samples immediately using a flow cytometer.
- Gate the cell populations to distinguish between:
- Viable cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Table 2: Example Apoptosis Data
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Control | 95.2 ± 1.8 | 2.5 ± 0.4 | 2.3 ± 0.5 | 4.8 |
| This compound (20 µM) | 85.1 ± 2.2 | 8.3 ± 1.1 | 6.6 ± 0.9 | 14.9 |
| TNF-α (10 ng/mL) | 90.5 ± 2.5 | 4.1 ± 0.6 | 5.4 ± 0.7 | 9.5 |
| Combination | 45.3 ± 3.1 | 35.8 ± 2.8 | 18.9 ± 1.9 | 54.7 |
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol investigates the molecular mechanism by assessing the activation of the NF-κB and apoptotic pathways.[16][17]
3.1. Protein Extraction:
- Treat cells in 6-well plates as described in Protocol 2.1 for a shorter duration (e.g., 1-2 hours) to capture signaling events.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.
3.2. Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.
- Separate proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.[16]
- Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies (diluted 1:1000) against p-p65, p65, IκBα, Cleaved Caspase-3, and β-actin (as a loading control).
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.[17]
- Wash again and visualize the protein bands using an ECL substrate and an imaging system.
Table 3: Example Western Blot Densitometry Data (Relative to Control)
| Treatment Group | p-p65 / p65 Ratio | IκBα Level | Cleaved Caspase-3 Level |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (20 µM) | 0.9 | 1.1 | 1.8 |
| TNF-α (10 ng/mL) | 5.2 | 0.3 | 2.5 |
| Combination | 1.5 | 0.8 | 9.7 |
Interpretation of Results and Signaling Pathway
The expected results will show that this compound treatment significantly reduces the TNF-α-induced phosphorylation of p65 and subsequent degradation of IκBα. This inhibition of the NF-κB survival pathway, coupled with TNF-α stimulation, leads to a robust activation of the apoptotic cascade, evidenced by a dramatic increase in the levels of cleaved caspase-3.[18][19]
Caption: TNF-α signaling modulation by this compound.
References
- 1. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor necrosis factor-α enhances apoptosis induced by nuclear factor-κB inhibition in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Quantitative Proteomics Strategies for the Identification of Helichrysetin's Cellular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated significant anti-tumor and antioxidant activities.[1] Understanding its mechanism of action is crucial for its development as a therapeutic agent. A key step in elucidating this mechanism is the identification of its direct cellular protein targets. This application note provides detailed protocols for utilizing various quantitative proteomics approaches to identify and quantify the cellular targets of this compound. These methods include affinity purification-mass spectrometry (AP-MS), stable isotope labeling by amino acids in cell culture (SILAC), tandem mass tag (TMT) labeling, and label-free quantification.
Experimental Approaches for Target Identification
Several robust quantitative proteomics workflows can be employed to identify the cellular targets of this compound. The choice of method will depend on the specific experimental goals, available resources, and the nature of the this compound-protein interactions.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate and identify proteins that bind to a small molecule of interest.[2] In this approach, this compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins ("prey") from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations.[3][4][5][6] Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids. The "heavy" and "light" cell populations can then be treated with and without this compound, respectively. After treatment, the cell lysates are combined, and the relative abundance of proteins is determined by mass spectrometry. Proteins that show a significant change in abundance in the this compound-treated sample are considered potential targets or downstream effectors.
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that enables multiplexed quantitative proteomics.[7][8] Peptides from different samples (e.g., control vs. This compound-treated at different time points or doses) are labeled with isobaric tags. These tags have the same total mass but generate unique reporter ions upon fragmentation in the mass spectrometer, allowing for simultaneous identification and quantification of proteins from multiple samples.
Label-Free Quantitative Proteomics
Label-free quantification is a straightforward approach that does not require isotopic or chemical labeling.[9][10][11][12] Protein quantification is based on the signal intensity or spectral counts of peptides in the mass spectrometer. While simpler and more cost-effective, this method requires highly reproducible sample preparation and chromatography.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical quantitative data that could be obtained from the described proteomics experiments. These tables are for illustrative purposes to demonstrate how data can be structured for clear comparison.
Table 1: Putative this compound Interacting Proteins Identified by AP-MS
| Protein ID | Gene Name | Protein Name | Fold Change (this compound/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.5 | 0.001 |
| P62258 | RPS6 | Ribosomal protein S6 | 2.8 | 0.005 |
| Q13541 | IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 2.5 | 0.01 |
| P10721 | EGFR | Epidermal growth factor receptor | 2.2 | 0.02 |
| P42336 | mTOR | Serine/threonine-protein kinase mTOR | 2.1 | 0.03 |
Table 2: Proteins Differentially Expressed in Response to this compound (SILAC)
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | Regulation |
| P01375 | TNF | Tumor necrosis factor | 0.5 | Down |
| P27361 | IKBKA | Inhibitor of nuclear factor kappa-B kinase subunit alpha | 0.6 | Down |
| Q9Y243 | TAK1 | Mitogen-activated protein kinase kinase kinase 7 | 0.7 | Down |
| P19525 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | 0.8 | Down |
| P00533 | EGFR | Epidermal growth factor receptor | 0.85 | Down |
Table 3: Time-Dependent Protein Abundance Changes with this compound Treatment (TMT)
| Protein ID | Gene Name | Protein Name | Fold Change (1h) | Fold Change (6h) | Fold Change (24h) |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | 2.5 | 4.1 |
| P01133 | EGF | Pro-epidermal growth factor | 0.9 | 0.7 | 0.5 |
| P42336 | mTOR | Serine/threonine-protein kinase mTOR | 1.1 | 1.8 | 2.5 |
| P62258 | RPS6 | Ribosomal protein S6 | 1.1 | 1.6 | 2.3 |
| P01375 | TNF | Tumor necrosis factor | 0.95 | 0.8 | 0.6 |
Experimental Protocols
Protocol for Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilization of this compound:
-
Synthesize a this compound derivative with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose or magnetic beads).
-
Incubate the derivative with the beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells (e.g., HeLa or A549) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins using a competitive elution with excess free this compound or by changing the buffer conditions (e.g., high salt or low pH).
-
Alternatively, perform on-bead digestion with trypsin.
-
Reduce and alkylate the eluted proteins or digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Protocol for SILAC-based Quantitative Proteomics
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population in "light" medium containing normal lysine (B10760008) and arginine, and the other in "heavy" medium containing 13C6-lysine and 13C6-15N4-arginine.
-
Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
This compound Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time.
-
Treat the "light" labeled cells with vehicle (e.g., DMSO) as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells from both populations separately using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or filter-aided sample preparation (FASP) for trypsin digestion.
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use software like MaxQuant to identify and quantify proteins based on the intensity ratio of heavy to light peptide pairs.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Experimental workflow for identifying cellular targets of this compound.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
Caption: this compound modulates the EGFR signaling pathway.[1][13]
Caption: Putative inhibitory effect of this compound on the mTOR signaling pathway.
Conclusion
The application of quantitative proteomics provides a powerful and unbiased approach to identify the cellular targets of this compound. The methodologies outlined in this note, from affinity purification to metabolic and chemical labeling techniques, offer a comprehensive toolkit for researchers. The successful identification of this compound's direct targets will be instrumental in understanding its molecular mechanism of action and will facilitate its development as a novel therapeutic agent. Subsequent validation of identified targets through biochemical and genetic approaches will be essential to confirm their biological relevance.
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Quercetin-Treated K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. TMT-based quantitative proteomics reveals the targets of andrographolide on LPS-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT and PRM Based Quantitative Proteomics to Explore the Protective Role and Mechanism of Iristectorin B in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advances in the application of label-free quantitative proteomics techniques in malignancy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Helichrysetin's Impact on Glycolysis in Gastric Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastric cancer remains a significant global health challenge, with high rates of mortality and limited therapeutic options for advanced disease.[1][2] A hallmark of many cancers, including gastric cancer, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3][4] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation, invasion, and metastasis.[4][5] Consequently, targeting glycolytic pathways has emerged as a promising therapeutic strategy.[6]
Helichrysetin, a natural chalcone (B49325) compound, has demonstrated anti-tumor activities in various cancers.[7] Recent studies have elucidated its potential in gastric cancer by revealing its inhibitory effects on glycolysis.[6][7] this compound has been shown to suppress gastric cancer growth by targeting the c-Myc/PDHK1 axis through the mTOR/P70S6K signaling pathway, leading to a reduction in lactate (B86563) production and reprogramming of energy metabolism.[7]
These application notes provide detailed protocols for evaluating the impact of this compound on glycolysis in gastric cancer cells. The described methods will enable researchers to quantify changes in key glycolytic parameters, including glucose uptake, lactate production, and extracellular acidification rate, as well as to analyze the expression of critical glycolytic enzymes.
Key Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anti-glycolytic effects in gastric cancer by modulating the PI3K/Akt/mTOR signaling pathway.[6][7] Specifically, it inhibits the mTOR/p70S6K pathway, which in turn downregulates the expression of c-Myc, a key regulator of cancer cell metabolism.[7] Reduced c-Myc levels lead to decreased expression of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1). PDHK1 normally inhibits the Pyruvate Dehydrogenase (PDH) complex, shunting pyruvate away from the TCA cycle and towards lactate production.[7] By inhibiting PDHK1, this compound promotes the conversion of pyruvate to acetyl-CoA for the TCA cycle, thereby reducing aerobic glycolysis and lactate production.[7]
References
- 1. dovepress.com [dovepress.com]
- 2. Signaling pathways and therapeutic interventions in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Harnessing glycolysis in gastric cancer: molecular targets, therapeutic strategies, and clinical horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to monitor glycolysis. – CIRM [cirm.ca.gov]
- 6. Natural compounds targeting glycolysis as promising therapeutics for gastric cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Helichrysetin for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysetin, a chalcone (B49325) with significant therapeutic potential, exhibits poor oral bioavailability, limiting its clinical utility. This document provides detailed application notes and experimental protocols for the formulation of this compound using solid dispersion and nanoformulation techniques to enhance its solubility, dissolution rate, and systemic absorption. The protocols are based on established methods for structurally similar flavonoids and chalcones and are intended to serve as a comprehensive guide for the development and evaluation of bioavailable this compound formulations.
Introduction: The Challenge of this compound Bioavailability
This compound, a natural chalcone, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its therapeutic potential is often hindered by its low aqueous solubility and consequently, poor oral bioavailability. Like many other chalcones, this compound's lipophilic nature and crystalline structure contribute to its limited dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Pharmacokinetic studies on various chalcone derivatives have consistently revealed challenges in achieving adequate systemic exposure after oral administration, underscoring the need for advanced formulation strategies.
To overcome these limitations, formulation approaches that increase the surface area of the drug, improve its wettability, and present it in an amorphous state are highly desirable. This document focuses on two such promising strategies: solid dispersions and nanoformulations.
Formulation Strategies for Enhanced Bioavailability
Solid Dispersions
Solid dispersion technology involves the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and, most importantly, by converting the drug from a crystalline to a more soluble amorphous form.
Key Advantages:
-
Increased surface area for dissolution.
-
Improved wettability of the drug.
-
Conversion to a higher energy amorphous state.
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene (B3416737) Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Soluplus®
Nanoformulations
Nanoformulations involve the reduction of drug particle size to the nanometer range (typically 1-100 nm). This drastic increase in surface area-to-volume ratio significantly enhances the dissolution velocity of poorly soluble drugs. Various types of nanoformulations can be employed, including nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
Key Advantages:
-
Vastly increased surface area leading to faster dissolution.
-
Potential for targeted delivery and controlled release.
-
Improved absorption and cellular uptake.
Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound. Optimization of specific parameters will be necessary for optimal performance.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds and involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Solution Preparation: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:2, 1:4, 1:8 w/w).
-
Dissolve both components completely in a minimal amount of ethanol with the aid of sonication or gentle heating.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
This is a top-down approach where larger drug crystals are broken down into nanoparticles.
Materials:
-
This compound
-
Stabilizer (e.g., d-alpha tocopheryl polyethylene glycol succinate (B1194679) - TPGS, or Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
-
Zetasizer for particle size analysis
Procedure:
-
Premix Preparation: Disperse a known amount of this compound (e.g., 1% w/v) in an aqueous solution of the stabilizer (e.g., 0.5% w/v TPGS).
-
Stir the suspension with a magnetic stirrer for 30 minutes to ensure proper wetting of the drug particles.
-
Homogenization: Subject the premix to high-pressure homogenization.
-
Homogenize at a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the system using a cooling bath to prevent overheating.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.
-
Storage: Store the nanosuspension at 4°C.
Characterization of Formulations
Thorough characterization is essential to ensure the quality and performance of the developed formulations.
| Parameter | Solid Dispersions | Nanoformulations | Instrumentation |
| Drug Content & Entrapment Efficiency | UV-Vis Spectroscopy, HPLC | UV-Vis Spectroscopy, HPLC | |
| Particle Size and Morphology | N/A (focus is on amorphous state) | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | |
| Physical State | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD) | DSC, XRPD | |
| In Vitro Dissolution | USP Dissolution Apparatus (Type II) | USP Dissolution Apparatus (Type II) with appropriate modifications for nanoparticles | |
| Zeta Potential | N/A | Zetasizer |
Data Presentation: Comparative Pharmacokinetic Parameters of Chalcone Derivatives
While specific pharmacokinetic data for formulated this compound is not yet available in the public domain, the following table presents data from studies on other chalcone derivatives, illustrating the potential for improvement with formulation. These values should be considered as a reference for what could be achievable with this compound formulations.[1][2]
| Compound/Formulation | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Chalcone Derivative 1 | Intraperitoneal | 3.84 | 1.96 ± 0.46 | 0.33 ± 0.05 | - | [1] |
| Chalcone Derivative 2 | Oral | 4.85 | 69.89 ± 5.49 | 3.4 ± 0.79 | - | [1] |
| Chalcone Derivative 3 | Oral | - | 3.74 ± 1.64 | - | - | [1][2] |
Data presented as mean ± standard deviation where available. AUC data was not consistently reported across all referenced studies.
Visualizations
Signaling Pathways of this compound
This compound has been shown to synergistically promote apoptosis in cancer cells by inhibiting the overactivation of NF-κB and EGFR signaling pathways.
Caption: this compound's inhibition of key signaling nodes.
Experimental Workflow for Formulation Development
The logical flow for developing and evaluating a new this compound formulation is outlined below.
Caption: Step-by-step formulation and evaluation process.
Conclusion
The protocols and guidelines presented in this document offer a robust framework for initiating the development of bioavailable this compound formulations. By employing techniques such as solid dispersion and nanoformulation, researchers can overcome the inherent biopharmaceutical challenges of this promising natural compound. Subsequent in vitro and in vivo characterization will be crucial to validate the efficacy of these formulations and to pave the way for future preclinical and clinical investigations.
References
Troubleshooting & Optimization
improving Helichrysetin solubility in aqueous solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Helichrysetin in aqueous solutions for cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the solubility of this compound in aqueous solutions for cell-based assays.
Q1: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. What should I do?
This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent becomes insoluble when introduced into an aqueous environment. Here are several steps to troubleshoot this problem:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the solvent concentration can help maintain the solubility of the compound. A key technique is to add the stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can lead to precipitation.
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[1] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve the compound's solubility. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a frequently used option for cell culture applications.
-
Serum: The proteins present in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental design allows, using a serum-containing medium can aid in solubility.
-
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines to minimize off-target effects.[1] It is crucial to perform a toxicity assay to determine the specific tolerance of your cell line to DMSO.
Q3: Can I use other solvents besides DMSO to prepare my this compound stock solution?
Yes, other organic solvents can be used, but their compatibility with your specific cell line and experimental setup must be verified. This compound is reported to be soluble in ethanol (B145695) (≥ 10 mg/ml), chloroform, dichloromethane, and acetone.[2][3] When choosing an alternative solvent, consider its potential for cytotoxicity and its miscibility with your aqueous culture medium.
Q4: How should I store my this compound stock solution?
For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use vials. Always protect the stock solution from light.[4]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and solvent systems.
| Solvent/System | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4][5] | 174.65 mM[4][5] | Ultrasonic assistance may be required for complete dissolution.[4][5] |
| Ethanol | ≥ 10 mg/mL[2] | ≥ 34.93 mM | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL[5] | ≥ 7.27 mM[5] | Co-solvent system for in vivo studies.[5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[5] | ≥ 7.27 mM[5] | Co-solvent system with a cyclodextrin (B1172386) for in vivo studies.[5] |
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions for cell culture experiments.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 286.28 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh out 2.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile pipette and tips
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To achieve a final concentration of 10 µM in your cell culture well, you will need to perform a 1:1000 dilution. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by gently swirling the plate/flask. It is crucial to add the stock solution to the medium with rapid mixing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL per 1 mL of medium) to a separate set of cells.
Protocol 3: Improving this compound Solubility with (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A common starting point is a 1:2 molar ratio.
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Complexation: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring. Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.
-
Sterilization and Use:
-
Direct Use: The resulting aqueous solution containing the complex can be sterilized by passing it through a 0.22 µm filter and then diluted into your cell culture medium.
-
Lyophilization for Powder Form: For a solid form, the solution can be freeze-dried (lyophilized) to obtain a powder of the this compound-HP-β-CD complex. This powder can then be readily dissolved in your aqueous experimental medium.
-
-
Controls: Remember to include a control with HP-β-CD alone at the same concentration to account for any potential effects of the cyclodextrin on your cells.
Signaling Pathways & Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis and proliferation. The following diagrams illustrate these pathways and a general workflow for preparing this compound solutions for cell culture experiments.
References
Technical Support Center: Optimizing Helichrysetin Concentration for Apoptosis Induction
Welcome to the technical support center for utilizing Helichrysetin in apoptosis research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?
This compound is a natural chalcone (B49325) compound isolated from plants of the Helichrysum and Alpinia species.[1][2] Its primary anti-cancer activity stems from its ability to induce apoptosis in various cancer cell lines.[1][2] this compound exerts its pro-apoptotic effects through the modulation of several key signaling pathways. Notably, it has been shown to:
-
Inhibit NF-κB and EGFR Signaling: In HeLa and T98G cells, this compound acts synergistically with TNF-α to promote apoptosis by inhibiting the activation of TAK1/IKK/NF-κB and TAK1/EGFR signaling pathways.[1][3]
-
Trigger JNK-Mediated Apoptosis via DNA Damage: In Ca Ski cervical cancer cells, this compound induces DNA damage, which in turn activates the JNK-mediated apoptotic pathway.[4] This leads to an increased expression of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[4]
-
Inhibit the mTOR/p70S6K/c-Myc Pathway: In gastric cancer cells, this compound has been found to inhibit cancer growth by targeting the mTOR/p70S6K/c-Myc/PDHK1-mediated energy metabolic reprogramming.[2]
Q2: What is a good starting concentration for this compound in my experiments?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, a broad range to test would be from 10 µM to 100 µM.
Q3: How long should I treat my cells with this compound?
The incubation time required to observe apoptosis can vary between 24 to 72 hours, depending on the cell line and the concentration of this compound used. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: I am not observing a significant increase in apoptosis after treating my cells with this compound.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: Perform a dose-response study using a broad range of this compound concentrations (e.g., 10, 25, 50, 75, 100 µM) to determine the IC50 value for your cell line. The MTT assay is a suitable method for this.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) at the determined IC50 concentration to identify the optimal treatment duration for inducing apoptosis in your cells.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider investigating the expression levels of key apoptosis-related proteins, such as the Bcl-2 family members, to assess the apoptotic potential of your cell line. You could also try a different cancer cell line known to be sensitive to this compound.[5]
-
-
Possible Cause 4: Compound Integrity.
-
Solution: Ensure that your this compound stock has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.[5]
-
Issue 2: My Annexin V/PI staining results are unclear, with no clear distinction between live, apoptotic, and necrotic cells.
-
Possible Cause 1: Harsh Cell Handling.
-
Solution: When harvesting adherent cells, use a gentle detachment method like scraping on ice or using a non-enzymatic cell dissociation buffer. Avoid harsh trypsinization, which can damage cell membranes and lead to false-positive PI staining. For suspension cells, gentle centrifugation and resuspension are key.
-
-
Possible Cause 2: Inappropriate Compensation Settings on the Flow Cytometer.
-
Solution: Run single-color controls for both Annexin V (e.g., FITC) and PI to set the correct compensation and voltage, preventing spectral overlap.[6]
-
-
Possible Cause 3: Delayed Analysis.
-
Solution: Analyze the stained cells by flow cytometry as soon as possible (ideally within one hour) after staining to prevent the progression of apoptosis and secondary necrosis.[7]
-
Issue 3: I am not detecting cleaved caspase-3 or PARP in my Western blot analysis.
-
Possible Cause 1: Timing of Cell Lysis.
-
Solution: The activation of caspases and subsequent PARP cleavage are events that occur at specific times during apoptosis. You may need to perform a time-course experiment and collect cell lysates at different time points (e.g., 12, 24, 36, 48 hours) after this compound treatment to capture the peak of these events.
-
-
Possible Cause 2: Insufficient Protein Loading or Poor Transfer.
-
Solution: Quantify your protein lysates using a BCA or Bradford assay to ensure equal loading. Verify the efficiency of protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.
-
-
Possible Cause 3: Antibody Issues.
-
Solution: Ensure you are using antibodies that are validated for Western blotting and are specific for the cleaved forms of caspase-3 and PARP. Use a positive control, such as cells treated with a known apoptosis inducer like staurosporine, to confirm that your antibodies and detection system are working correctly.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | 72 |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 72 |
| HT29 | Colon Carcinoma | 102.94 ± 2.20 | 72 |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | 72 |
Data compiled from multiple sources.[2][4]
Table 2: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |
| HeLa | 50 µM | 8 hours | Synergistic increase in apoptosis with TNF-α |
| T98G | 50 µM | 24 hours | Synergistic increase in apoptosis with TNF-α |
| A549 | 15 µg/mL and 20 µg/mL | 24, 48, and 72 hours | Significant increase in apoptotic cells |
Data compiled from multiple sources.[1][8]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptotic cells by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimal duration determined previously.
-
Cell Harvesting:
-
Adherent cells: Gently scrape the cells on ice or use a non-enzymatic cell dissociation buffer.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11]
Visualizations
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and TNFα synergistically promote apoptosis by ...: Ingenta Connect [ingentaconnect.com]
- 4. phcog.com [phcog.com]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Helichrysetin
Welcome to the technical support center for the large-scale synthesis of Helichrysetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this polyhydroxylated chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: The most prevalent and well-established method for synthesizing this compound (2',4',6',4-tetrahydroxychalcone) and its analogues is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1][2] For this compound, this would typically involve the reaction between phloroacetophenone (2,4,6-trihydroxyacetophenone) and 4-hydroxybenzaldehyde (B117250).
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: The primary challenges in the large-scale synthesis of polyhydroxylated chalcones like this compound include:
-
Low Yields: Side reactions and incomplete conversion during the Claisen-Schmidt condensation can lead to lower than expected yields.
-
Purification Difficulties: The presence of multiple hydroxyl groups makes the compound polar and can lead to difficulties in separation from starting materials and byproducts.[3] Recrystallization, a common purification technique for chalcones, may be challenging.[2]
-
Product Stability: Polyhydroxylated chalcones can be sensitive to reaction and workup conditions, potentially leading to degradation.
-
Use of Protecting Groups: To avoid unwanted side reactions involving the hydroxyl groups, a protection-deprotection strategy may be necessary, which adds steps and complexity to the overall synthesis.[3]
Q3: Is it necessary to use protecting groups for the hydroxyl functions during the synthesis of this compound?
A3: While not always mandatory, the use of protecting groups for the hydroxyl functions, particularly on the acetophenone ring, is a common strategy to improve yields and reduce the formation of byproducts in the synthesis of polyhydroxylated chalcones.[3] Methoxymethyl (MOM) ethers are one example of protecting groups that can be employed and later removed under acidic conditions.[3] The decision to use protecting groups on a large scale will depend on a cost-benefit analysis of the added steps versus the improvement in yield and purity.
Q4: What are the typical catalysts used in the Claisen-Schmidt condensation for chalcone synthesis?
A4: The Claisen-Schmidt condensation is typically catalyzed by a base. Common choices include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] The choice and concentration of the base can significantly impact the reaction rate and yield. In some cases, stronger bases like lithium hexamethyldisilazide (LiHMDS) have been explored for the synthesis of polyhydroxylated chalcones.[4] The optimization of the base catalyst is a critical step in process development.[5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the large-scale synthesis of this compound via Claisen-Schmidt condensation.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has been stored properly to prevent deactivation by atmospheric CO₂ and moisture. |
| Insufficient Catalyst Concentration | Optimize the molar ratio of the base catalyst to the reactants. A higher concentration may be required to efficiently deprotonate the acetophenone. |
| Poor Reagent Quality | Use high-purity starting materials (phloroacetophenone and 4-hydroxybenzaldehyde). Impurities can interfere with the reaction. |
| Low Reaction Temperature | While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
| Incomplete Dissolution of Reactants | Ensure adequate mixing and solubility of the reactants in the chosen solvent system. On a large scale, efficient agitation is crucial. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Acetophenone | This can be minimized by the slow addition of the acetophenone to a mixture of the benzaldehyde and the base. |
| Cannizzaro Reaction of Benzaldehyde | This is more likely with excess base and higher temperatures. Optimize the stoichiometry of the base and control the reaction temperature. |
| Side reactions involving hydroxyl groups | Consider using protecting groups for the hydroxyl functions, especially on the phloroacetophenone ring, to prevent undesired reactivity.[3] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps | | Product is an Oil or Gummy Solid | This can be due to impurities. Attempt to induce crystallization by scratching the flask, seeding with a pure crystal, or changing the solvent system for recrystallization. If recrystallization fails, column chromatography may be necessary, though this can be challenging and costly on a large scale. | | Co-precipitation of Starting Materials | Optimize the recrystallization solvent and conditions to selectively crystallize the this compound product. Washing the crude product with appropriate solvents can help remove unreacted starting materials. | | Product Degradation during Purification | Polyhydroxylated compounds can be sensitive to pH and temperature. Ensure workup and purification steps are performed under mild conditions. |
Experimental Protocols
General Protocol for the Synthesis of a Polyhydroxylated Chalcone via Claisen-Schmidt Condensation
This protocol is a general guideline adapted from the synthesis of similar polyhydroxylated chalcones and should be optimized for the large-scale synthesis of this compound.[2]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve phloroacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Benzaldehyde: To this solution, add 4-hydroxybenzaldehyde (1 equivalent). Stir the mixture until the solids are mostly dissolved.
-
Catalyst Addition: Slowly add a solution of a base catalyst (e.g., aqueous sodium hydroxide) to the reaction mixture while maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid (e.g., hydrochloric acid). The product may precipitate out of the solution.
-
Isolation: Collect the crude product by filtration and wash it with cold water to remove inorganic salts.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The purity of the final product should be confirmed by analytical methods such as HPLC, NMR, and Mass Spectrometry.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart outlining the troubleshooting process for low yields in this compound synthesis.
Reaction Pathway: Claisen-Schmidt Condensation for this compound
Caption: The synthetic pathway for this compound via Claisen-Schmidt condensation.
References
Navigating the Challenges of Helichrysetin Bioavailability: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals, the promising therapeutic potential of the natural chalcone (B49325) Helichrysetin is often met with a significant hurdle: its limited bioavailability in vivo. This technical support center provides a comprehensive resource to understand and overcome the challenges associated with this compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal studies. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to aid in the successful design and execution of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the bioavailability of this compound.
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: Like many flavonoids, this compound's low oral bioavailability is likely attributed to several factors[1][2]. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver[3]. The chemical structure of chalcones can make them susceptible to rapid enzymatic degradation and efflux back into the intestinal lumen by transporters like P-glycoprotein[4].
Q2: Are there any published pharmacokinetic data for this compound in animal models?
A2: To date, there is a notable lack of publicly available pharmacokinetic studies detailing the Cmax, Tmax, AUC, and absolute oral bioavailability of this compound in common animal models such as rats or mice. This data gap makes it challenging to quantify its bioavailability limitations directly. However, studies on structurally similar chalcones, such as isoliquiritigenin (B1662430), have reported low oral bioavailability (around 11.8%) in rats, suggesting that this compound likely faces similar challenges[3].
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation and chemical modification strategies have shown success in improving the bioavailability of poorly soluble flavonoids and can be adapted for this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can enhance its solubility, protect it from degradation, and improve its absorption[5].
-
Co-administration with Bioenhancers: Piperine (B192125), an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered compounds[6][7].
-
Structural Modification/Prodrugs: Modifying the chemical structure of this compound to create more soluble or metabolically stable derivatives (prodrugs) can significantly improve its pharmacokinetic profile[8][9][10].
Q4: How can I quantify the concentration of this compound in plasma or tissue samples?
A4: A sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard for quantifying flavonoids like this compound in biological matrices[11]. This technique offers the necessary selectivity to distinguish the parent compound from its metabolites and the sensitivity to detect low concentrations.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during in vivo bioavailability studies of this compound.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent oral gavage technique.
-
Possible Cause: Food effects on absorption.
-
Solution: Standardize the fasting period for all animals before dosing. The presence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds.
-
-
Possible Cause: Inter-animal differences in metabolism.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that the animals are of a similar age and from the same strain.
-
Issue 2: Low or Undetectable Plasma Concentrations of this compound
-
Possible Cause: Poor solubility and dissolution of the administered compound.
-
Solution: Before in vivo studies, assess the solubility of your this compound formulation in simulated gastric and intestinal fluids. If solubility is low, consider one of the bioavailability enhancement strategies outlined in the "Experimental Protocols" section.
-
-
Possible Cause: Rapid metabolism.
-
Solution: Conduct an in vitro metabolism study using rat or mouse liver microsomes to assess the metabolic stability of this compound. If it is rapidly metabolized, co-administration with an inhibitor like piperine or the development of a more stable derivative may be necessary.
-
-
Possible Cause: Analytical method lacks sufficient sensitivity.
-
Solution: Optimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure from the plasma or adjusting the mass spectrometry parameters.
-
Experimental Protocols
The following are detailed methodologies for key experiments related to overcoming the bioavailability limitations of this compound. These protocols are based on established methods for other flavonoids and can be adapted for this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a nano-based formulation of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
High-pressure homogenizer
-
Ultrasonicator
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid with continuous stirring to form a clear solution.
-
Preparation of Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar. The homogenization should be carried out at a temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Oral Bioavailability Study in Rats with Co-administration of Piperine
Objective: To evaluate the effect of piperine on the oral bioavailability of this compound in a rat model.
Animal Model: Male Sprague-Dawley rats (200-250 g)
Formulations:
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Piperine solution (e.g., in a suitable vehicle)
-
Combined this compound and piperine formulation
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Group 1 (Control): Administer the this compound suspension orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Group 2 (Co-administration): Administer the this compound suspension and piperine solution (e.g., 20 mg/kg) either simultaneously or with piperine administered 30 minutes prior to this compound[6].
-
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability.
Protocol 3: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing phosphate buffer, RLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1-10 µM) to the pre-incubated mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of the curve will give the elimination rate constant (k), and the in vitro half-life (t1/2) can be calculated as 0.693/k.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: this compound's inhibition of NF-κB and EGFR signaling pathways.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Prodrug Strategy in Drug Development [ouci.dntb.gov.ua]
- 10. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Helichrysetin Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Helichrysetin cytotoxicity assays. The following information is designed to address specific issues encountered during experimentation and to provide clear, actionable solutions.
Troubleshooting Guides
This section addresses common problems encountered during this compound cytotoxicity assays, offering step-by-step guidance to identify and resolve them.
Issue 1: High Variability Between Replicate Wells
Question: My results show significant variability between replicate wells treated with the same concentration of this compound. What could be the cause and how can I fix it?
Answer: High variability can obscure the true cytotoxic effect of this compound. The common causes and troubleshooting steps are outlined below.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Pay close attention to your pipetting technique to ensure consistency.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.[2]
-
-
Inaccurate Pipetting: Small volume errors during the addition of this compound or assay reagents can lead to large variations in results.
-
Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Solution: Visually inspect the wells after adding this compound for any signs of precipitation. It is also recommended to determine the solubility of this compound in your specific cell culture medium.[5]
-
-
Bubbles in Wells: Air bubbles can interfere with absorbance readings in colorimetric assays.[6]
-
Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile needle or pipette tip before reading the plate.[6]
-
Issue 2: Unexpected or Inconsistent IC50 Values
Question: The IC50 value for this compound in my experiments is drastically different from published data, or it fluctuates between experiments. Why is this happening?
Answer: Discrepancies in IC50 values can arise from several experimental factors.
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.[7]
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Compound Stability: this compound may degrade in cell culture medium over the course of the experiment, leading to an underestimation of its potency.[9]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider performing a time-course experiment to assess the stability of this compound under your specific culture conditions.[9]
-
-
Assay-Specific Interference: this compound, as a colored compound, may interfere with colorimetric assays like the MTT assay.[2][10]
-
Inconsistent Incubation Times: The duration of cell exposure to this compound will directly impact the IC50 value.
-
Solution: Standardize the incubation time across all experiments and ensure it is clearly reported.[5]
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Question: I am getting conflicting results between my MTT (metabolic activity) and LDH (membrane integrity) assays. For instance, the MTT assay shows a decrease in viability, but the LDH assay does not show a corresponding increase in cytotoxicity. What does this mean?
Answer: This is a common issue when studying natural compounds and can provide valuable insight into the mechanism of action.
-
Different Biological Endpoints: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, while the LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity (necrosis).[12] A compound can inhibit metabolic activity without causing immediate cell membrane rupture.
-
Interpretation: Your results may suggest that this compound is cytostatic (inhibiting proliferation and metabolic activity) rather than cytotoxic (directly killing cells) at the concentrations and time points tested. It is also possible that this compound is inducing apoptosis, which involves a more controlled form of cell death that may not result in significant LDH release in its early stages.
-
-
Timing of Assays: The kinetics of different cell death pathways can vary. Metabolic dysfunction may occur earlier than loss of membrane integrity.
-
Solution: Perform a time-course experiment, measuring both metabolic activity and LDH release at multiple time points to understand the sequence of events following this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring chalcone (B49325) found in plants like Helichrysum odoratissimum.[13] It has demonstrated anti-tumor and antioxidant properties.[13] Its mechanism of action involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[14][15] It has been shown to modulate several signaling pathways, including the NF-κB and EGFR pathways.[14][16]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[17] This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[17] Protect the stock solution from light.[9]
Q3: What is the recommended final concentration of the solvent in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[5][17] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent itself.[17]
Q4: Is this compound stable in cell culture media?
A4: The stability of natural compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and light exposure.[9] While specific data on this compound's stability is limited, it is good practice to assume some level of degradation over long incubation periods. Preparing fresh working solutions for each experiment is recommended.[17]
Q5: What are the typical IC50 values for this compound?
A5: The IC50 values for this compound vary depending on the cancer cell line and the duration of treatment. For example, reported IC50 values are approximately 50.72 µM in A549 (lung cancer) cells and 31.02 µM in Ca Ski (cervical cancer) cells.[13]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | [13] |
| Ca Ski | Cervical Cancer | 31.02 ± 0.45 | [13][18] |
| HT29 | Colon Cancer | 102.94 ± 2.20 | [13] |
| MCF-7 | Breast Cancer | 97.35 ± 1.71 | [13] |
| HepG2 | Liver Cancer | 40.2 | [13] |
Table 2: General Recommendations for Cytotoxicity Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well (96-well plate) | Dependent on cell line; should be in the logarithmic growth phase.[2][5] |
| This compound Concentration Range | 0 - 100 µM (or higher, depending on cell line) | A wide range is needed to determine the full dose-response curve.[13] |
| Incubation Time | 24 - 72 hours | Varies by cell line and experimental goal.[14] |
| Vehicle Control | DMSO concentration should match the highest concentration used for this compound (typically <0.5%) | To account for any solvent-induced effects.[5][17] |
Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
This protocol provides a general procedure for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.[5]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle control and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[20][21]
LDH Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls: Set up triplicate wells for the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells with 10 µL of lysis buffer added 45 minutes before supernatant collection.[22]
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[22][23]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution.[22] Measure the absorbance at 490 nm.[22][24]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, correcting for background absorbance.
Visualizations
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. phcog.com [phcog.com]
- 19. m.youtube.com [m.youtube.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
stability of Helichrysetin in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Helichrysetin in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound, a chalcone, exhibits solubility in a range of organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used, allowing for high concentrations. Other suitable solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1] The choice of solvent will depend on the specific experimental requirements, such as compatibility with cell culture or in vivo models. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the integrity of this compound, stock solutions should be stored under specific conditions to minimize degradation. For long-term storage (up to 6 months), it is recommended to keep solutions at -80°C and protected from light. For short-term storage (up to 1 month), -20°C with light protection is adequate. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions?
A3: Generally, flavonoids like this compound have limited stability in aqueous solutions, particularly at neutral or alkaline pH. Hydrolysis can occur, leading to the degradation of the compound. For experiments requiring aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, it should be for a very short duration at 2-8°C, and the pH should ideally be slightly acidic.
Q4: What are the primary factors that can cause this compound to degrade?
A4: The stability of this compound can be influenced by several factors:
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pH: Chalcones are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments.
-
Temperature: Elevated temperatures can accelerate degradation.[2]
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Light: Exposure to UV or even ambient light can lead to photodegradation. Solutions should always be stored in light-protected containers (e.g., amber vials).
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Oxidation: The phenolic hydroxyl groups in this compound's structure are susceptible to oxidation, which can be catalyzed by the presence of metal ions.
Troubleshooting Guide
Issue: Inconsistent results in bioassays using this compound.
-
Possible Cause 1: Degradation of this compound in stock solution.
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Solution: Ensure that stock solutions have been stored correctly at -80°C for long-term or -20°C for short-term, and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Degradation of this compound in the experimental medium.
-
Solution: If using aqueous media with a neutral or alkaline pH, the compound may be degrading during the course of the experiment. Consider the stability of this compound under your specific assay conditions (pH, temperature, duration). It may be necessary to refresh the treatment medium at regular intervals for longer experiments.
-
-
Possible Cause 3: Precipitation of this compound.
-
Solution: this compound has poor solubility in aqueous solutions. Visually inspect your experimental setup for any signs of precipitation. If precipitation is suspected, consider reducing the final concentration of this compound or increasing the percentage of co-solvent (if compatible with your experimental system).
-
Issue: Appearance of unknown peaks in HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation of the sample.
-
Solution: The new peaks are likely degradation products. This indicates that the sample may have been exposed to harsh conditions such as high temperature, inappropriate pH, light, or oxidizing agents. Review the sample's history and storage conditions. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all solvents, vials, and equipment used for sample preparation and analysis are clean and free of contaminants. Run a blank (solvent without this compound) to check for extraneous peaks.
-
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following tables provide an estimated stability profile based on the known behavior of structurally similar chalcones and flavonoids.[3] These tables should be used as a general guideline, and it is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Estimated Stability of this compound in Different Solvents at Room Temperature (20-25°C) Protected from Light
| Solvent | Estimated Stability (t½) | Notes |
| DMSO (anhydrous) | > 24 hours | Generally stable for short periods. |
| Ethanol | 12 - 24 hours | Protic nature may contribute to slow degradation over time. |
| Acetone | > 24 hours | Aprotic solvent, generally good for short-term handling. |
| Chloroform | > 24 hours | Aprotic solvent, good stability expected. |
| Dichloromethane | > 24 hours | Aprotic solvent, good stability expected. |
| Ethyl Acetate | > 24 hours | Good stability expected for short durations. |
| Aqueous Buffer (pH 5) | < 12 hours | Stability decreases with increasing pH. |
| Aqueous Buffer (pH 7.4) | < 4 hours | Significant degradation can be expected. |
| Aqueous Buffer (pH 9) | < 1 hour | Rapid degradation is likely. |
Table 2: Estimated Impact of Storage Conditions on this compound Stability in DMSO Solution
| Storage Condition | Estimated Stability | Recommendation |
| -80°C, Protected from Light | Up to 6 months | Recommended for long-term storage. |
| -20°C, Protected from Light | Up to 1 month | Suitable for short-term storage. |
| 4°C, Protected from Light | < 1 week | Not recommended for extended storage. |
| Room Temp, Protected from Light | < 24 hours | For immediate use only. |
| Room Temp, Exposed to Light | < 8 hours | Significant photodegradation can occur. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, heat a solution of this compound (in a relatively stable solvent like DMSO) at 60°C for the same time points.
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Photodegradation: Expose a solution of this compound (e.g., in methanol) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter. Also, expose a solid sample to the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
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25-30 min: 80% B (isocratic)
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30-31 min: 80% to 20% B (linear gradient)
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31-35 min: 20% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: Set at the λmax of this compound (approximately 370 nm). A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
refining dosage and administration routes for Helichrysetin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Helichrysetin in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in refining dosage and administration routes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for anti-tumor studies?
For anti-tumor studies in mouse models, a common starting point for intraperitoneal (i.p.) injection of this compound is in the range of 3 to 30 mg/kg body weight.[1] Studies have shown that doses of 3, 10, and 30 mg/kg administered intraperitoneally can inhibit tumor growth in a gastric cancer cell transplantation mouse model.[1] Another study reported that 10 mg/kg of this compound via intraperitoneal injection inhibited the growth of ductal carcinoma in situ (DCIS) in mice without notable side effects.[1]
Q2: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility, requiring a specific vehicle for in vivo use. A commonly used protocol for preparing a clear solution for intraperitoneal injection involves a multi-solvent system.[1]
Experimental Protocol: this compound Solution for Intraperitoneal Injection [1]
-
Prepare a stock solution: Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 20.8 mg/mL.
-
Prepare the working solution (example for a final concentration of 2.08 mg/mL):
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Take 100 µL of the DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix again.
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Finally, add 450 µL of saline to reach a total volume of 1 mL.
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This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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It is recommended to prepare the working solution fresh on the day of use to ensure its stability and reliability.[1]
Q3: I am having trouble with the oral administration of this compound. What are the common challenges and how can I overcome them?
Oral administration of poorly water-soluble compounds like this compound and other flavonoids presents challenges such as low bioavailability.[2] This is often due to poor absorption and extensive metabolism in the liver and intestines.
Troubleshooting Oral Administration:
-
Vehicle Selection: For hydrophobic compounds, aqueous vehicles containing solubilizing agents are often necessary. Common choices include:
-
Carboxymethyl cellulose (B213188) (CMC) suspension (e.g., 1% w/v in water).[3]
-
A mixture of DMSO and other co-solvents (use with caution and in low concentrations).
-
-
Dosage Form: Consider formulating this compound as a nanosuspension to increase surface area and dissolution rate, which can improve oral absorption.
-
Fasting: Administering the compound to fasted animals can sometimes enhance absorption, but this needs to be validated for your specific experimental model.
Q4: Is there a recommended protocol for intravenous administration of this compound?
Experimental Protocol: Adapted Intravenous Administration for Flavonoids [5]
-
Vehicle Preparation: A potential vehicle could be a mixture of ethanol, Tween-80, and 0.9% sodium chloride saline in a volume ratio of 10:15:75.
-
This compound Dissolution: Dissolve this compound in this vehicle to the desired concentration.
-
Administration: Administer via tail vein injection. The maximum volume for a bolus injection in mice is typically 5 ml/kg.
Important Considerations:
-
Ensure the final solution is sterile and free of precipitates.
-
The pH of the final solution should be close to physiological pH (~7.4) to avoid irritation and toxicity.
-
Always perform a small pilot study to assess the tolerability of the formulation in your animal model.
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse (Gastric Cancer Xenograft) | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Inhibition of tumor growth | [1] |
| Mouse (DCIS Model) | Intraperitoneal (i.p.) | 10 mg/kg | Inhibition of DCIS growth | [1] |
Table 2: Pharmacokinetic Parameters of Structurally Similar Chalcones and Flavonoids in Rodents (for reference)
| Compound | Animal Model | Administration Route | Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Chalcone (B49325) Derivative 2 | Rabbit | Oral | 4.85 mg/kg | 3.4 ± 0.79 | 69.89 ± 5.49 | 3755.16 ± 738.71 | Not Reported | [6] |
| Chalcone Derivative 3 | Rabbit | Oral | 3.64 mg/kg | 2.83 ± 0.87 | 3.74 ± 1.64 | 14.16 ± 3.78 | Not Reported | [6] |
| Isoliquiritigenin (B1662430) | Rat | Oral | 20 mg/kg | Not Reported | Not Reported | Not Reported | 29.86 | [5] |
| Isoliquiritigenin | Rat | Intravenous | 10 mg/kg | Not Applicable | Not Reported | 7.3 (dose-normalized) | Not Applicable | [5] |
| Quercetin (B1663063) | Rat | Oral (solution) | 50 mg/kg | Shorter than suspension | Higher than suspension | Not Reported | 27.5 | [4] |
| Quercetin | Rat | Oral (suspension) | 50 mg/kg | Longer than solution | Lower than solution | Not Reported | 16.2 | [4] |
| Quercetin | Rat | Intravenous | 50 mg/kg | Not Applicable | Not Applicable | Not Reported | Not Applicable | [4] |
| Puerarin (in extract) | Rat | Intravenous | Not Specified | ~1.67 | ~14.96 | 1707.02 (mg/Lmin) | Not Applicable | [7] |
| Puerarin (in extract) | Rat | Intranasal | Not Specified | ~1 | ~0.75 | 134.72 (mg/Lmin) | Not Applicable | [7] |
| Spinosin (B15895) | Rat | Intravenous | 20 mg/kg | Not Applicable | Not Applicable | 2.83 (mg·min/mL) | Not Applicable | [8] |
| Oxypeucedanin | Rat | Oral | 20 mg/kg | 3.38 | Not Reported | Not Reported | 10.26 | [9] |
| Oxypeucedanin | Rat | Intravenous | 2.5, 5, 10 mg/kg | Not Applicable | Not Reported | Dose-proportional increase | Not Applicable | [9] |
| Neohesperidin | Rat (lean) | Oral | 100 mg/kg | Not Reported | Not Reported | Not Reported | Low | [10] |
| Neohesperidin | Rat (lean) | Intravenous | 4 mg/kg | Not Applicable | Not Applicable | 32.585 ± 8.978 | Not Applicable | [10] |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer progression and cellular stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coexisting flavonoids and administration route effect on ... [degruyterbrill.com]
- 8. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
optimizing incubation time for Helichrysetin treatment in A549 cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Helichrysetin to treat A549 human lung adenocarcinoma cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing apoptotic effects of this compound in A549 cells?
A1: The optimal incubation time for observing apoptosis is dependent on the concentration of this compound used. Studies have shown that apoptotic effects, including an increase in the percentage of apoptotic cells, are observable at 24, 48, and 72 hours post-treatment.[1] A time-dependent increase in apoptosis has been reported, with significant effects seen at 48 and 72 hours.[1][2] For initial experiments, a 48-hour incubation period is a robust starting point for assessing apoptosis.[3][4]
Q2: What is a recommended concentration range for this compound to induce apoptosis in A549 cells?
A2: A recommended concentration range to effectively induce apoptosis in A549 cells is between 15 µg/mL and 20 µg/mL.[1] The IC50 value for this compound in A549 cells has been determined to be approximately 50.72 ± 1.26 μM (which corresponds to 14.52 ± 0.36 μg/mL) after 72 hours of treatment.[1][3] Significant increases in early and late apoptotic cell populations are observed at concentrations of 15 µg/mL and 20 µg/mL.[1]
Q3: How does this compound affect the cell cycle of A549 cells?
A3: this compound treatment has been shown to cause cell cycle arrest at the S phase in A549 cells.[1][5] At concentrations of 15 µg/mL and 20 µg/mL, a significant accumulation of cells in the S phase is observed, with a corresponding reduction in the percentage of cells in the G0/G1 phase.[1]
Q4: What are the expected morphological changes in A549 cells after this compound treatment?
A4: Following treatment with this compound, A549 cells exhibit typical characteristics of apoptosis. These morphological changes include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[1][2][5] As the incubation time progresses, cells may also begin to detach from the culture surface.[1]
Q5: What is the proposed mechanism of action for this compound-induced apoptosis in A549 cells?
A5: this compound is believed to induce apoptosis through a mitochondrial-mediated pathway.[6][7] This involves the disruption of the mitochondrial membrane potential, an early event in apoptosis.[1][5] Subsequent events include the externalization of phosphatidylserine, DNA fragmentation, and activation of caspases.[1][5] Proteomic analyses suggest the involvement of DNA damage response and cell cycle arrest-associated proteins in this process.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed after treatment. | Suboptimal Incubation Time or Concentration: The incubation time may be too short, or the concentration of this compound may be too low. | Increase the incubation time to 48 or 72 hours. Perform a dose-response experiment with concentrations ranging from 5 µg/mL to 20 µg/mL to determine the optimal concentration for your specific experimental conditions.[1] |
| Cell Confluency: Cells may have been too confluent at the time of treatment, which can affect their response to the drug. | Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. A recommended seeding density is 8 × 10^4 cells/mL.[1] | |
| Inconsistent results in cell viability assays (e.g., MTT assay). | Compound Interference: this compound, as a colored compound, might interfere with the absorbance readings of colorimetric assays like MTT. | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. Consider using a different type of viability assay, such as a fluorescence-based assay. |
| Incomplete Solubilization of Formazan (B1609692) Crystals: In an MTT assay, incomplete dissolution of the formazan crystals will lead to inaccurate readings. | Ensure complete solubilization by gently pipetting or using a plate shaker after adding the solubilization solution (e.g., DMSO).[9] | |
| Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the duration of the assay.[10] | |
| Difficulty detecting early apoptosis. | Incorrect Timing of Assay: The window for detecting early apoptosis can be transient. | Perform a time-course experiment, analyzing cells at earlier time points (e.g., 6, 12, and 24 hours) to capture the early apoptotic population.[6] |
| Suboptimal Staining: Inadequate staining with Annexin V and Propidium Iodide (PI) can lead to poor resolution between live, early apoptotic, and late apoptotic/necrotic cells. | Optimize the concentrations of Annexin V and PI and the incubation time for staining according to the manufacturer's protocol. Ensure cells are handled gently to prevent membrane damage. | |
| High background in flow cytometry analysis. | Cell Clumping: Aggregated cells can lead to inaccurate flow cytometry readings. | Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before analysis. |
| Excessive Debris: Dead cells and debris can contribute to background noise. | Use a viability dye to exclude dead cells from the analysis. Consider a gentle centrifugation and washing step to remove debris. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 8 × 10^4 cells/mL and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC and PI Staining)
-
Cell Seeding and Treatment: Seed A549 cells (8 × 10^4 cells/mL) and treat with this compound for 24, 48, or 72 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]
Cell Cycle Analysis
-
Cell Seeding and Treatment: Plate A549 cells and treat with different concentrations of this compound for a specified time (e.g., 72 hours).[2]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[1]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
Table 1: IC50 Values of this compound in A549 Cells
| Cell Line | Incubation Time (hours) | IC50 (µM) | IC50 (µg/mL) |
| A549 | 72 | 50.72 ± 1.26 | 14.52 ± 0.36 |
| Data sourced from multiple studies.[1][3][4] |
Table 2: Effect of this compound on A549 Cell Cycle Distribution (after 72 hours)
| Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| Control | 55.1 ± 2.5 | 16.7 ± 3.0 | 28.2 ± 0.5 |
| 5 µg/mL | 50.2 ± 2.1 | 26.5 ± 1.6 | 23.3 ± 0.5 |
| 15 µg/mL | 41.8 ± 1.2 | 38.3 ± 0.9 | 19.9 ± 0.3 |
| 20 µg/mL | 35.4 ± 1.9 | 46.9 ± 2.6 | 17.7 ± 0.7 |
| *P < 0.05 compared to the untreated control. Data is presented as mean ± S.E.[1][12] |
Table 3: Percentage of Apoptotic A549 Cells after this compound Treatment
| Concentration | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 2.65 ± 0.31 | 3.74 ± 0.17 |
| 5 µg/mL | 48 | 2.78 ± 0.21 | 4.39 ± 0.60 |
| 15 µg/mL | 48 | 14.98 ± 0.79 | 8.40 ± 1.02 |
| 20 µg/mL | 48 | 28.55 ± 1.19 | 18.29 ± 2.58 |
| 15 µg/mL | 24 | 2.76 | - |
| 15 µg/mL | 48 | 15.16 | - |
| 15 µg/mL | 72 | 41.29 | - |
| *P < 0.05 compared to the untreated control. Data is presented as mean ± S.E.[1] |
Visualizations
Caption: Experimental workflow for this compound treatment in A549 cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
- 1. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Induction of apoptosis and cell cycle blockade by this compound in a549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Changes in the Proteome Profile of A549 Cells Following this compound-Induced Apoptosis Suggest the Involvement of DNA Damage Response and Cell Cycle Arrest-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accurate Helichrysetin Quantification in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Helichrysetin in complex mixtures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for this compound quantification?
For most applications, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and reliable starting point. It offers good selectivity and sensitivity for flavonoids like this compound.[1][2]
2. What are the typical extraction solvents for this compound from plant matrices?
Methanol (B129727) or ethanol (B145695) solutions are commonly used for the extraction of flavonoids from plant materials.[3] An 80% methanol solution is often a good starting point for maceration or sonication-based extraction.[4] The optimal solvent and extraction time may need to be determined experimentally, but 50% aqueous ethanol for 60 minutes has been shown to be effective for some flavonoids.[5]
3. What is the optimal UV wavelength for detecting this compound?
Flavonoids generally exhibit two main absorption maxima in the UV-Vis spectrum. For flavonols like this compound, monitoring in the 300-400 nm range is common.[4] A wavelength of around 360-380 nm is often used for quantification.[3] It is recommended to determine the specific absorption maximum of a pure this compound standard in your solvent system.
4. How can I address matrix effects in my LC-MS analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.[6][7][8] To mitigate these effects, consider the following strategies:
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Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[1]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.
-
Internal Standards: Use a structurally similar internal standard to compensate for variations in ionization.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the sample matrix.[9]
5. When should I consider using LC-MS/MS for this compound quantification?
LC-MS/MS is recommended when high sensitivity and selectivity are required, especially for complex matrices or when analyzing low concentrations of this compound.[10] It is particularly useful for overcoming co-elution and matrix interference issues that can affect UV-based methods.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the column.[4] | Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase.[4] |
| Column overload. | Reduce the sample concentration or injection volume.[4] | |
| Column contamination. | Use a guard column and flush the analytical column with a strong solvent.[4] | |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the gradient and pH of the mobile phase. Acetonitrile (B52724) often provides better resolution for polar compounds than methanol.[4] |
| Flow rate is too high. | Decrease the flow rate in small increments.[4] | |
| Baseline Noise or Drift | Column not properly equilibrated. | Ensure the column is thoroughly equilibrated with the initial mobile phase before injection.[4] |
| Contaminated mobile phase or detector cell. | Filter all solvents and flush the system. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization.[6][12] | Improve chromatographic separation to isolate the analyte from interfering compounds. |
| Employ a more effective sample cleanup method, such as SPE. | ||
| Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. | ||
| Low Signal Intensity | Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). |
| Suboptimal mobile phase additives. | Experiment with different additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the extraction and cleanup procedures. |
| Contamination from plasticware.[7] | Use high-quality polypropylene (B1209903) tubes and test for potential leaching. |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound Quantification
-
Sample Preparation (Plant Material):
-
Air-dry and grind the plant material into a fine powder.[3]
-
Accurately weigh about 1 g of the powder and transfer it to a conical flask.
-
Add 20 mL of 80% methanol and extract using sonication for 30 minutes.[4]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% trifluoroacetic acid (B).[1][2]
-
Gradient: Start with a suitable composition (e.g., 20% A) and increase the percentage of A over time to elute this compound.
-
Injection Volume: 10 µL.[2]
-
Detection: UV detector at the determined absorption maximum of this compound (e.g., 365 nm).
-
Quantification:
-
Prepare a series of standard solutions of pure this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.[1]
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: UV-Vis Spectrophotometric Method for Total Flavonoid Content (as this compound Equivalents)
-
Sample and Standard Preparation:
-
Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of standard dilutions from the stock solution (e.g., 2 to 10 µg/mL).[13]
-
Use the same sample extract as prepared for the HPLC method.
-
-
Colorimetric Assay:
-
Pipette a specific volume of the sample or standard solution into a volumetric flask.
-
Add 1 mL of 5% sodium nitrite (B80452) (NaNO₂) solution and mix.[5]
-
After 6 minutes, add aluminum chloride (AlCl₃) solution.
-
After another 6 minutes, add sodium hydroxide (B78521) (NaOH) solution.
-
Bring the solution to the final volume with a suitable solvent (e.g., 50% ethanol).[5]
-
-
Measurement and Quantification:
-
Measure the absorbance of the solutions at the determined maximum wavelength (e.g., 510 nm).[5]
-
Construct a calibration curve using the absorbance of the standard solutions.
-
Calculate the total flavonoid content in the sample, expressed as this compound equivalents.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for flavonoid quantification methods. These values can serve as a benchmark for your own method development and validation.
Table 1: HPLC Method Validation Parameters for Flavonoid Quantification [1][2]
| Parameter | Typical Value Range |
| Linearity (R²) | ≥ 0.997 |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 3.0 µg/mL |
| Accuracy (% Recovery) | 96% - 107% |
| Precision (%RSD) | ≤ 2.5% |
Table 2: UV-Vis Spectrophotometric Method Validation Parameters for Flavonoid Quantification [13][14]
| Parameter | Typical Value Range |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.04 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. scienggj.org [scienggj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Validation challenges in liquid chromatography-tandem mass spectrometry methods for the analysis of naturally occurring compounds in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
Technical Support Center: Enhancing Helichrysetin Yield from Natural Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Helichrysetin from its natural plant sources, primarily from species of the Helichrysum genus.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the extraction and purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
-
Question: We are experiencing a significantly lower than expected yield of the crude extract from Helichrysum plant material. What are the potential causes and solutions?
-
Answer: Low crude extract yield can stem from several factors related to the plant material, extraction solvent, and method. Consider the following troubleshooting steps:
-
Plant Material Quality: The concentration of secondary metabolites can vary significantly based on the plant's genetic variety, growing conditions, and harvest time. Ensure you are using a high-yielding Helichrysum species and that the plant material was harvested at the optimal time for flavonoid content.
-
Inappropriate Solvent Choice: this compound, a chalcone (B49325), has a specific polarity. The choice of solvent is critical for efficient extraction. While polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for flavonoids, the optimal solvent system might be a mixture. For instance, aqueous ethanol (e.g., 70-80%) can be more effective than absolute ethanol. Acetone has also been shown to be effective in extracting polyphenols from Helichrysum species.[1][2]
-
Insufficient Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to extract all the available this compound. Increase the solvent-to-solid ratio to ensure thorough extraction.
-
Inadequate Cell Lysis: To release intracellular metabolites like this compound, the plant cell walls must be effectively disrupted. Ensure the plant material is finely ground. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve cell lysis and extraction efficiency.[3][4][5]
-
Suboptimal Extraction Time and Temperature: Extraction is a time and temperature-dependent process. Prolonged extraction times can lead to the degradation of thermolabile compounds, while insufficient time will result in incomplete extraction. Similarly, higher temperatures can enhance solubility and diffusion but may also degrade the target compound. Optimization of these parameters is crucial.
-
Issue 2: Poor Purity of the this compound Extract
-
Question: Our crude extract contains a high level of impurities, particularly chlorophyll (B73375), which is interfering with subsequent purification steps. How can we improve the purity of the initial extract?
-
Answer: The presence of chlorophyll and other pigments is a common issue in plant extractions.
-
Pre-extraction with Nonpolar Solvents: A common and effective method is to perform a pre-extraction or "defatting" step with a nonpolar solvent like n-hexane or petroleum ether. These solvents will remove chlorophyll, waxes, and lipids without significantly dissolving the more polar this compound.
-
Solid-Phase Extraction (SPE): For a cleaner extract, consider using Solid-Phase Extraction. SPE cartridges can be used to selectively adsorb either the impurities or the target compound, allowing for their separation from the crude extract.
-
Issue 3: Difficulty in Purifying this compound
-
Question: We are facing challenges in isolating pure this compound from the crude extract using column chromatography. The fractions are often mixtures of closely related compounds. What can we do to improve the separation?
-
Answer: The purification of chalcones can be challenging due to the presence of structurally similar flavonoids.
-
Optimize Chromatographic Conditions:
-
Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography of flavonoids. If you are experiencing issues with compound degradation on acidic silica, consider using neutral alumina (B75360) or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Mobile Phase: The key to good separation is finding the optimal mobile phase. Systematically test different solvent systems with varying polarities. A good starting point for chalcones on silica gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic elution for separating complex mixtures.
-
-
Alternative Purification Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity isolation, Prep-HPLC is the method of choice. It offers much higher resolution than traditional column chromatography.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is very effective for separating flavonoids.[6]
-
-
Frequently Asked Questions (FAQs)
Extraction and Yield Enhancement
-
Q1: Which Helichrysum species is the best source for this compound?
-
A1: this compound has been isolated from Helichrysum odoratissimum.[7] However, the concentration of secondary metabolites can vary between species and even within the same species due to geographical and environmental factors. A comparative analysis of different accessible Helichrysum species is recommended to identify the highest yielding source.
-
-
Q2: What is the most effective and environmentally friendly extraction method for this compound?
-
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient and require less solvent and time compared to conventional methods like maceration or Soxhlet extraction.[3][4][5] Supercritical fluid extraction (SFE) with CO2 is another green alternative, although it may require optimization with co-solvents to efficiently extract more polar compounds like this compound.
-
-
Q3: How can we increase the biosynthesis of this compound in the plant itself?
-
A3: Two primary strategies can be employed:
-
Elicitation: This involves treating the plants or plant cell cultures with "elicitors" that stimulate the plant's defense response, often leading to an increased production of secondary metabolites. Common elicitors include methyl jasmonate, salicylic (B10762653) acid, and yeast extract.[7][8][9][10][11] The specific elicitor, its concentration, and the timing of application need to be optimized for the particular plant species.
-
Metabolic Engineering: This advanced approach involves the genetic modification of the plant to enhance the flavonoid biosynthesis pathway. This could involve overexpressing key enzymes like chalcone synthase (CHS) or downregulating competing pathways.[12][13][14][15][16]
-
-
Purification and Analysis
-
Q4: How can we confirm the identity and purity of our isolated this compound?
-
A4: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is essential for assessing purity and for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is crucial for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the definitive methods for structural elucidation of the isolated compound.
-
-
-
Q5: What are the key considerations for scaling up the extraction process for industrial applications?
-
A5: When scaling up, factors such as cost-effectiveness, safety, and environmental impact become critical. The choice of solvent and extraction method needs to be re-evaluated. For example, while methanol might be effective at a lab scale, ethanol is often preferred for industrial applications due to its lower toxicity. The efficiency and scalability of the chosen extraction technology are also paramount.
-
Quantitative Data
The following tables summarize the total phenolic and flavonoid content from various Helichrysum species under different extraction conditions. It is important to note that these values represent the total content of these compound classes, and the specific yield of this compound will be a fraction of the total flavonoid content. For precise this compound yield, quantification using a validated HPLC method with a pure standard is necessary.
Table 1: Total Phenolic and Flavonoid Content in Different Helichrysum Species
| Helichrysum Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| H. petiolare | Aerial parts | Aqueous Acetone | 54.69 ± 0.23 | 56.19 ± 1.01 | [1] |
| H. pandurifolium | Aerial parts | Aqueous Acetone | 53.11 ± 0.47 | 51.65 ± 0.40 | [1] |
| H. cymocum | Aerial parts | Aqueous Acetone | 47.93 ± 0.57 | 49.65 ± 0.74 | [1] |
| H. foetidum | Aerial parts | Aqueous Acetone | 42.14 ± 0.50 | 46.59 ± 0.75 | [1] |
| H. odoratissimum | Aerial parts | 70% Acetone | 193 ± 7.6 | Not Reported | [2] |
| H. odoratissimum | Aerial parts | 95% Ethanol | 145 ± 4.5 | Not Reported | [2] |
| H. italicum | Aerial parts | 96% Ethanol | 43.60 ± 0.3 | 23.96 ± 0.19 | [12] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for efficient laboratory-scale extraction of this compound from Helichrysum plant material.
-
Plant Material Preparation:
-
Dry the aerial parts (flowers and leaves) of the Helichrysum species at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% (v/v) ethanol-water solution to the flask (solvent-to-solid ratio of 10:1).
-
Place the flask in an ultrasonic bath.
-
Sonication parameters (to be optimized for your specific equipment):
-
Frequency: 40 kHz
-
Power: 100 W
-
Temperature: 45°C
-
Time: 30 minutes
-
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue with another 100 mL of the solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Quantification (HPLC):
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column and a DAD detector.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Quantify the this compound content by comparing the peak area to a calibration curve prepared with a pure this compound standard.
-
Visualizations
Caption: Simplified biosynthesis pathway leading to this compound.
Caption: Experimental workflow for enhancing this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioprospecting of Helichrysum Species: Chemical Profile, Phytochemical Properties, and Antifungal Efficacy against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable ultrasound-assisted extraction of valuable phenolics from inflorescences of Helichrysum arenarium L. using natural deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Effects of Methyl Jasmonate on Flavonoid Accumulation and Physiological Metabolism in Finger Millet (Eleusine coracana L.) Sprouts [mdpi.com]
- 11. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine learning-guided engineering of chalcone synthase enables high-selectivity phloretin biosynthesis in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Riboswitch-guided chalcone synthase engineering and metabolic flux optimization for enhanced production of flavonoids. | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Engineering [keaslinglab.lbl.gov]
Technical Support Center: Troubleshooting Helichrysetin-Induced Artifacts in Flow Cytometry
Welcome to the technical support center for researchers utilizing Helichrysetin in flow cytometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows. As this compound is a potent inducer of apoptosis, many of the observed artifacts are related to the biological effects of the compound on the cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent, and can it cause direct interference in my flow cytometry assay?
A1: this compound belongs to the chalcone (B49325) class of compounds, some of which are known to be fluorescent.[1][2][3][4][5] Depending on the solvent and specific molecular structure, chalcones can exhibit excitation and emission in the blue to green range, potentially overlapping with fluorochromes like FITC and PE.[2][3] It is crucial to run an unstained, this compound-treated control to assess its intrinsic fluorescence in your specific cell type and buffer system.
Q2: After treating cells with this compound, I see a lot of debris in my forward scatter (FSC) vs. side scatter (SSC) plot. How should I handle this?
A2: Increased debris is a common consequence of this compound treatment, as it induces apoptosis, leading to cell fragmentation and the formation of apoptotic bodies.[6][7] Proper gating is essential to exclude this debris from your analysis of intact cells.[8][9][10]
Q3: I am observing high background fluorescence in my stained samples after this compound treatment. What could be the cause?
A3: High background fluorescence is often due to an increased number of dead and dying cells, which tend to be more autofluorescent and can non-specifically bind antibodies.[11] Since this compound induces apoptosis, this is a frequent observation.
Q4: My Annexin V/PI staining results show a significant increase in the late apoptotic/necrotic population, even at early time points. Is this expected?
A4: this compound can be a potent inducer of apoptosis.[6][7][12] The kinetics of apoptosis can vary depending on the cell type and the concentration of this compound used. A rapid progression to late-stage apoptosis or necrosis is possible. It is advisable to perform a time-course and dose-response experiment to characterize the apoptotic progression in your specific model system.
Troubleshooting Guides
Issue 1: High Debris and Altered Scatter Profile
Symptoms:
-
An increased number of events in the low forward scatter (FSC) and side scatter (SSC) regions of the dot plot.
-
Difficulty in distinguishing the main cell population from debris.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Increased Apoptosis and Necrosis | This compound induces programmed cell death, leading to cell fragmentation.[6][7][12] |
| Improper Sample Handling | Excessive vortexing or centrifugation can cause cell lysis. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high debris.
Issue 2: Increased Autofluorescence and Background Staining
Symptoms:
-
High fluorescence signal in unstained, this compound-treated control cells.
-
Poor separation between negative and positive populations in stained samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intrinsic Fluorescence of this compound | Chalcones can be fluorescent.[1][2][3][4][5] Always include an unstained, drug-treated control. |
| Increased Number of Dead/Dying Cells | Apoptotic cells are more autofluorescent.[11] |
| Non-specific Antibody Binding | Dead cells can non-specifically bind antibodies. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background.
Issue 3: Artifacts in Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)
Symptoms:
-
Unexpected shifts in fluorescence in control cells treated with this compound.
-
Difficulty in interpreting the red/green fluorescence ratio with the JC-1 dye.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Drug-Induced Mitochondrial Disruption | This compound is known to cause the collapse of mitochondrial membrane potential.[7][12] |
| Intrinsic Fluorescence of the Compound | Check for this compound's fluorescence in the red and green channels.[13] |
| Incorrect Dye Concentration or Incubation Time | Optimize JC-1 staining conditions for your specific cell type and instrument.[14][15] |
| Competition with Cationic Dyes | As a precautionary measure, be aware that cationic compounds can potentially interfere with cationic dyes like JC-1.[14] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ΔΨm assays.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound-Induced Apoptosis using Annexin V/PI Staining
This protocol provides a general framework. Optimal cell densities, this compound concentrations, and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).[16]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect the culture medium as it may contain apoptotic cells that have detached. Combine with the detached cells.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.[17][18]
Controls:
-
Unstained cells (for setting FSC/SSC voltages and checking autofluorescence).
-
Cells stained with Annexin V-FITC only (for compensation).
-
Cells stained with PI only (for compensation).
-
Vehicle-treated cells stained with Annexin V-FITC and PI (negative control).
-
Cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.[11]
Signaling Pathways
This compound is known to induce apoptosis through various signaling pathways, often involving DNA damage response and mitochondrial-mediated events.[6][7]
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in vitro and the observed effects on apoptosis. Note that these values are cell-type dependent and should be used as a starting point for optimization.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Ca Ski (cervical cancer) | 30.62 ± 0.38 µM (IC50) | 72 hours | Inhibition of cell proliferation. | [6] |
| A549 (lung cancer) | 15 µg/mL and 20 µg/mL | 24, 48, 72 hours | Significant increase in apoptotic cells. | [19] |
| HeLa (cervical cancer) | 50 µM | 24 hours | Increased apoptosis, synergistic effect with TNF-α. | [16][20] |
| T98G (glioblastoma) | 50 µM | 24 hours | Increased apoptosis, synergistic effect with TNF-α. | [16][20] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Induction of apoptosis and cell cycle blockade by this compound in a549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Helichrysetin Degradation During Extraction
For researchers, scientists, and drug development professionals, the successful extraction of Helichrysetin, a bioactive chalcone, is paramount for accurate downstream analysis and the development of novel therapeutics. However, like many flavonoids, this compound is susceptible to degradation during the extraction process, leading to reduced yields and compromised purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound extraction.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to this compound degradation during your extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Extraction | - Increase extraction time. - Reduce particle size of the plant material. - Optimize solvent-to-solid ratio. |
| Degradation during extraction | - Review and optimize all parameters known to affect flavonoid stability (see below). | |
| Brown or discolored extract | Oxidation | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. |
| Enzymatic Degradation | - Blanch or freeze-dry the plant material prior to extraction to deactivate endogenous enzymes. | |
| Inconsistent results between batches | Variability in Plant Material | - Standardize the collection time and drying process of the plant material. - Use plant material from a single, reputable source. |
| Fluctuations in Extraction Conditions | - Precisely control all extraction parameters, including temperature, time, pH, and solvent composition. | |
| Presence of unknown peaks in chromatogram | Degradation Products | - Compare chromatograms of extracts prepared under different conditions (e.g., with and without light protection, varying temperatures) to identify potential degradation products. - Employ mass spectrometry (LC-MS) to identify the chemical structure of unknown peaks. |
| Photo-degradation | - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. Chalcones can be particularly sensitive to UV light, leading to photo-isomerization or degradation.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors leading to the degradation of flavonoids, including chalcones like this compound, are exposure to high temperatures, light (especially UV), extreme pH levels, oxygen, and the presence of endogenous plant enzymes.
Q2: What is the optimal temperature range for extractions to minimize thermal degradation?
A2: While the specific thermal stability of this compound is not extensively documented, a general recommendation for flavonoids is to maintain lower temperatures. For many extraction techniques, a range of 40-60°C is a safe starting point. While higher temperatures can increase extraction efficiency, they also accelerate degradation. It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific matrix and extraction method. Some studies on other flavonoids have shown stability up to 80°C, but significant degradation can occur at higher temperatures.[6][7][8]
Q3: How does pH affect the stability of this compound?
A3: The stability of flavonoids is highly pH-dependent. While specific data for this compound is limited, many phenolic compounds are most stable in a slightly acidic environment (pH 4-6). Extreme acidic or alkaline conditions can catalyze hydrolysis or oxidative degradation. It is recommended to buffer your extraction solvent and perform pilot studies to identify the optimal pH for this compound stability.
Q4: Which extraction solvents are recommended for this compound?
A4: The choice of solvent depends on the polarity of this compound. As a chalcone, it is relatively non-polar. Therefore, solvents like ethanol, methanol (B129727), acetone, or mixtures of these with water are commonly used for flavonoid extraction. For Helichrysum italicum, a known source of this compound, ethanolic extracts have been shown to be effective.[9] The use of "green" solvents is also encouraged to minimize environmental impact.
Q5: Are there any advanced extraction techniques that can reduce degradation?
A5: Yes, modern extraction techniques can significantly reduce degradation by shortening extraction times and allowing for lower operating temperatures. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to faster extraction times.
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO₂, often with a co-solvent like ethanol, to extract compounds at low temperatures and in an oxygen-free environment.
Q6: How can I protect my extract from degradation after extraction?
A6: To ensure the stability of your final extract, it should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below). It is crucial to protect the extract from light by using amber-colored vials and storing them in the dark. For long-term storage, flushing the container with an inert gas like nitrogen before sealing can prevent oxidation.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for UAE, which can be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., flowers, leaves) at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 0.5 mm particle size).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
To minimize oxidation, consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the solvent.
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the extraction parameters. Based on literature for similar compounds, you can start with:
-
Temperature: 50°C
-
Ultrasonic Power: 200 W
-
Extraction Time: 30 minutes
-
-
Protect the setup from light using aluminum foil.
-
-
Post-Extraction Processing:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or ethanol) for analysis.
-
Store the extract in an amber vial at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a validated HPLC method for the quantification of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating flavonoids. A common system is a mixture of:
-
Solvent A: Water with 0.1% formic acid (or another acidifier to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (this should be determined by running a UV scan of a pure standard).
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in your samples.
-
Sample Preparation: Dilute the reconstituted extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be > 0.999.
-
Precision: Assess intra-day and inter-day precision by injecting a standard solution multiple times on the same day and on different days. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with a known amount of this compound standard at different concentration levels and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Quantitative Data Summary
The following table summarizes typical ranges for key validation parameters for the HPLC analysis of flavonoids, which can serve as a benchmark for your this compound quantification method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD (Signal-to-Noise Ratio) | ~ 3:1 |
| LOQ (Signal-to-Noise Ratio) | ~ 10:1 |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
References
- 1. Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters [mdpi.com]
- 2. photos.or.kr [photos.or.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Helichrysetin and Other Prominent Chalcones
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, chalcones, a class of open-chain flavonoids, have garnered significant attention for their potent and diverse anticancer properties. This guide provides a comparative study of Helichrysetin against other well-researched chalcones—Xanthohumol, Cardamonin, and Licochalcone A. We delve into their cytotoxic efficacy, mechanisms of action, and the signaling pathways they modulate, supported by experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Chalcones
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound and other selected chalcones across a range of cancer cell lines, highlighting their varying degrees of efficacy.
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| This compound | Ca Ski (Cervical Cancer) | 30.62 ± 0.38 | Not Specified | [1] |
| A549 (Lung Cancer) | 5-20 µg/mL | 48 | [2] | |
| MGC803 (Gastric Cancer) | 10-40 | 48 | [2] | |
| Xanthohumol | MDA-MB-231 (Breast Cancer) | 6.7 | 24 | [3] |
| Hs578T (Breast Cancer) | 4.78 | 24 | [3] | |
| HCT-15 (Colon Cancer) | 3.6 | 24 | [3] | |
| 40-16 (Colon Cancer) | 4.1, 3.6, 2.6 | 24, 48, 72 | [3] | |
| A-2780 (Ovarian Cancer) | 0.52, 5.2 | 48, 96 | [3] | |
| HepG2 (Liver Cancer) | 108 | Not Specified | [4] | |
| Huh7 (Liver Cancer) | 166 | Not Specified | [4] | |
| Cardamonin | MDA-MB-231 (Breast Cancer) | 52.89, 33.98, 25.46 | 24, 48, 72 | [5] |
| BT549 (Breast Cancer) | 40.63, 8.60 | 24, 48 | [5] | |
| HepG2 (Liver Cancer) | 17.1 ± 0.592 | 72 | [2] | |
| SKOV3 (Ovarian Cancer) | Not Specified | Not Specified | [6] | |
| A2780 (Ovarian Cancer) | 28.8 | Not Specified | [6] | |
| Licochalcone A | SKOV3 (Ovarian Cancer) | 19.22 | 24 | [7] |
| SiHa (Cervical Cancer) | 10-50 | Not Specified | [8] | |
| HeLa (Cervical Cancer) | 10-50 | Not Specified | [8] | |
| HCT-116 (Colon Cancer) | 10-40 | Not Specified | [8] | |
| MKN45 (Gastric Cancer) | 92.7 | Not Specified | [8] | |
| SGC7901 (Gastric Cancer) | 42.0 | Not Specified | [8] |
Mechanisms of Anticancer Action
The anticancer effects of these chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.
| Feature | This compound | Xanthohumol | Cardamonin | Licochalcone A |
| Primary MoA | Induces apoptosis and cell cycle arrest. | Induces apoptosis, cell cycle arrest, and inhibits metastasis. | Induces apoptosis and cell cycle arrest. | Induces apoptosis, autophagy, and cell cycle arrest. |
| Apoptosis Induction | Yes, via DNA damage and JNK-mediated pathway.[1] | Yes, through caspase- and mitochondria-dependent pathways.[3] | Yes, by activating caspase-3 and modulating Bcl-2/Bax.[5] | Yes, via the mitochondrial pathway and death receptor pathway.[8] |
| Cell Cycle Arrest | S phase arrest in A549 cells.[9] | G0/G1 phase arrest. | G2/M phase arrest.[10] | G2/M or G0/G1 phase arrest depending on the cell line.[7] |
| Key Signaling Pathways | NF-κB, EGFR, JNK, mTOR/p70S6K.[1][2][11] | NF-κB, Notch1, STAT3.[12] | PI3K/Akt/mTOR, NF-κB. | PI3K/Akt/mTOR, JAK2/STAT3, EGFR/ERK, p38/JNK.[8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the other chalcones.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Figure 2: Chalcones' inhibition of the PI3K/Akt signaling pathway.
Figure 3: Chalcones' modulation of the JNK/MAPK signaling pathway.
Experimental Protocols
Standard methodologies are employed to evaluate the anticancer activity of these chalcones. Below are detailed protocols for key assays.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone (B49325) (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the chalcone at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a cell lysate to understand the effect of the chalcone on signaling pathways.
-
Protein Extraction: Treat cells with the chalcone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, Xanthohumol, Cardamonin, and Licochalcone A all demonstrate significant anticancer potential through various mechanisms. While their cytotoxic efficacy varies across different cancer cell lines, they commonly induce apoptosis and cell cycle arrest by modulating key signaling pathways such as NF-κB and PI3K/Akt. The structural diversity within the chalcone family offers a rich scaffold for the development of novel and more potent anticancer agents. Further direct comparative studies under standardized conditions are warranted to more definitively delineate the relative potency and therapeutic potential of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions [mdpi.com]
- 12. mdpi.com [mdpi.com]
Helichrysetin's Inhibitory Potential Against MERS-CoV 3CLpro: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of Helichrysetin and other compounds as inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) 3C-like protease (3CLpro), a critical enzyme for viral replication. This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and methodologies to inform future research and development of antiviral therapeutics.
Comparative Inhibitory Activity
| Compound Name | Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| This compound | Flavonoid | Data not available | Data not available | [1][2] |
| Herbacetin | Flavonoid | Data not available | Data not available | [2] |
| Isobavachalcone | Flavonoid | Data not available | Data not available | [2] |
| Quercetin 3-β-d-glucoside | Flavonoid | Data not available | Data not available | [2] |
| Compound 6j | Small Molecule | - | 0.04 | [3] |
| GC376 | Small Molecule | - | ~1 | [3] |
| Mycophenolic acid | Small Molecule | - | Low (specific value not stated) | [4] |
| Ribavirin | Nucleoside Analog | - | - | [4] |
| Interferons | Cytokine | - | - | [4] |
| MK-7845 | Ketoamide | 0.318 | - | [5] |
| WU-04 | Noncovalent Inhibitor | ~1 | 10nM range (SARS-CoV-2) | [6] |
| PR-619 | Small Molecule | 2.3 | - | [7] |
Experimental Protocols
The validation of the inhibitory effect of compounds against MERS-CoV 3CLpro typically involves a combination of enzymatic and cell-based assays.
Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay directly measures the enzymatic activity of purified MERS-CoV 3CLpro.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by the reduction in this fluorescence signal.
-
Protocol Outline:
-
Purified MERS-CoV 3CLpro is incubated with the test compound at various concentrations.
-
A fluorogenic substrate is added to the mixture.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1][8]
-
Cell-Based Assay: Cytopathic Effect (CPE) Inhibition
This assay assesses the ability of a compound to protect host cells from virus-induced death.
-
Principle: MERS-CoV infection leads to a visible cytopathic effect (CPE), including cell rounding and detachment, ultimately leading to cell death. An effective inhibitor will protect the cells from these effects.
-
Protocol Outline:
-
Host cells (e.g., Vero E6 or Huh-7) are seeded in multi-well plates.
-
Cells are infected with MERS-CoV in the presence of varying concentrations of the test compound.
-
After a suitable incubation period, the cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity.
-
The half-maximal effective concentration (EC50), the concentration at which 50% of the cells are protected from CPE, is determined.
-
Tryptophan-based Fluorescence Assay
This method is used to confirm the binding of flavonoids to the MERS-CoV 3CLpro.
-
Principle: The intrinsic fluorescence of tryptophan residues in the protease changes upon the binding of a ligand. This change can be monitored to confirm interaction.[1][2]
-
Protocol Outline:
Visualizing the Process
To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating MERS-CoV 3CLpro inhibitors.
Caption: Mechanism of MERS-CoV 3CLpro inhibition by this compound.
References
- 1. Characteristics of flavonoids as potent MERS‐CoV 3C‐like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broad-spectrum antivirals for the emerging Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Helichrysetin vs. Cardamonin: A Comparative Analysis of Structure-Activity Relationships
A detailed examination of two structurally related chalcones, Helichrysetin and Cardamonin, reveals distinct yet overlapping biological activities. This guide provides a comprehensive comparison of their anti-inflammatory, antioxidant, and anticancer properties, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
This compound and Cardamonin are both natural chalcones, a class of compounds belonging to the flavonoid family, known for their diverse pharmacological effects. Their shared core structure, 1,3-diphenyl-2-propen-1-one, forms the basis for their biological activities. However, subtle differences in their substitution patterns lead to significant variations in their potency and mechanisms of action. This guide delves into a structural activity relationship (SAR) study of these two compounds, offering a side-by-side comparison of their performance in key biological assays.
Structural Differences
The fundamental difference between this compound and Cardamonin lies in the hydroxylation and methoxylation patterns of their aromatic rings.
-
Cardamonin: 2',4'-dihydroxy-6'-methoxychalcone
-
This compound: 2',4',6'-trihydroxy-4-methoxychalcone
This variation in substituent groups influences their physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn affects their interaction with biological targets.
Comparative Biological Activity
A substantial body of preclinical evidence highlights the potential of both this compound and Cardamonin as therapeutic agents. Their efficacy across various disease models is summarized below.
Anticancer Activity
Both compounds exhibit potent anticancer properties across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cancer Cell Line | Cancer Type | This compound (µM) | Cardamonin (µM) | References |
| A549 | Lung Cancer | 50.72 | ~30-60 (inferred) | [1] |
| Ca Ski | Cervical Cancer | 30.62 | - | |
| HT29 | Colon Cancer | 102.94 | - | |
| MCF-7 | Breast Cancer | 97.35 | - | |
| SKOV3 | Ovarian Cancer | - | ~15-30 (inferred) | [2] |
| MDA-MB-231 | Breast Cancer | - | 33.98 (48h) |
Note: Direct comparative studies with identical experimental conditions are limited. IC50 values are compiled from various sources and should be interpreted with caution.
Anti-inflammatory Activity
This compound and Cardamonin are potent inhibitors of key inflammatory pathways, most notably the NF-κB signaling cascade.
Table 2: Comparative Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | This compound Effect | Cardamonin Effect | References |
| NF-κB Inhibition | HeLa, T98G | TNF-α | Inhibits p65 phosphorylation | - | [3] |
| NF-κB Inhibition | RAW 264.7 | LPS | - | Inhibits NF-κB signaling | [4] |
| IL-8 Secretion | BEAS-2B | dTCTP | Inhibition | Inhibition | [5] |
| NO Production | RAW 264.7 | LPS | - | IC50: 11.4 µM | [6] |
| PGE2 Production | RAW 264.7 | LPS | - | IC50: 11.4 µM | [6] |
Antioxidant Activity
Both chalcones demonstrate significant antioxidant potential, primarily through the activation of the Nrf2 pathway and direct radical scavenging.
Table 3: Comparative Antioxidant Activity
| Assay | Method | This compound | Cardamonin | References |
| DPPH Radical Scavenging | Spectrophotometry | Effective | Effective | [7][8] |
| Nrf2 Pathway Activation | Western Blot | Increases Nrf2 expression | Increases Nrf2 expression | [9][10] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and Cardamonin are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
Both compounds are potent inhibitors of the NF-κB pathway, a central regulator of inflammation and cell survival. They achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound and Cardamonin.
Apoptosis Induction Workflow
The anticancer activity of both compounds is largely attributed to their ability to induce programmed cell death, or apoptosis. This is typically assessed through a series of in vitro experiments.
Caption: Experimental workflow for assessing apoptosis induction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and Cardamonin on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Cardamonin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is employed to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Cardamonin for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, IκBα, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[3][11]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compounds.
-
Sample Preparation: Prepare different concentrations of this compound or Cardamonin in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the sample solution with a methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[12][13]
Conclusion
This compound and Cardamonin, as structurally similar chalcones, exhibit a compelling range of biological activities with therapeutic potential. While both compounds effectively target key pathways in cancer and inflammation, their distinct substitution patterns likely contribute to variations in their potency and specific molecular interactions. The data and protocols presented in this guide offer a foundation for further research into these promising natural products. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective analogs for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardamonin Attenuates Experimental Colitis and Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Antioxidant Capacity, Cytotoxicity and Antimycobacterial Activity of Madeira Archipelago Endemic Helichrysum Dietary and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of antioxidant activity of two important memory enhancing medicinal plants Baccopa monnieri and Centella asiatica - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Apoptosis of Helichrysetin and TNF-α: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental insights into the synergistic apoptotic effects of Helichrysetin when combined with Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is based on studies conducted on HeLa (human cervical cancer) and T98G (human glioblastoma) cell lines.
The natural chalcone, this compound, has been shown to significantly enhance the pro-apoptotic activity of TNF-α, a cytokine with a dual role in cancer therapy. While TNF-α can induce apoptosis, it can also promote cell survival through the activation of NF-κB and EGFR signaling pathways. This compound circumvents this pro-survival effect by inhibiting these pathways, thereby sensitizing cancer cells to TNF-α-induced cell death.[1][2][3]
Quantitative Analysis of Synergistic Effects
The combination of this compound and TNF-α demonstrates a marked increase in apoptosis and a corresponding decrease in cell viability compared to either agent alone. The following tables summarize the key quantitative findings from the cited research.[1][3][4][5]
Table 1: Effect of this compound and TNF-α on Cell Viability
| Treatment | HeLa Cells (% Viability) | T98G Cells (% Viability) |
| Control | 100 | 100 |
| This compound (50 µM) | Decreased | Decreased |
| TNF-α (20 ng/ml) | No significant change | No significant change |
| This compound + TNF-α | Synergistically Decreased | Synergistically Decreased |
Note: Specific percentage values were not provided in the source articles, but the synergistic decrease was consistently reported.[1][3][4]
Table 2: Induction of Apoptosis by this compound and TNF-α
| Treatment | Apoptotic HeLa Cells (%) | Apoptotic T98G Cells (%) |
| Control | Baseline | Baseline |
| This compound (50 µM) | Significantly Increased | Significantly Increased |
| TNF-α (20 ng/ml) | No significant change | No significant change |
| This compound + TNF-α | Synergistically Increased | Synergistically Increased |
Note: Apoptosis was quantified using Annexin V/PI staining and flow cytometry. The synergistic increase in the apoptotic cell population was a key finding.[1][6]
Table 3: Activation of Apoptotic Markers
| Treatment | Cleaved Caspase-3 (HeLa & T98G) | Cleaved PARP (HeLa & T98G) |
| Control | Baseline | Baseline |
| This compound (50 µM) | Increased | Increased |
| TNF-α | No significant change | No significant change |
| This compound + TNF-α | Synergistically Enhanced | Synergistically Enhanced |
Note: Protein expression levels were determined by Western blotting. The synergistic enhancement of cleaved caspase-3 and cleaved PARP indicates a caspase-dependent apoptotic pathway.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the supporting research.
Cell Culture and Treatment
HeLa and T98G cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were pretreated with 50 µM this compound for 30 minutes, followed by stimulation with 20 ng/ml TNF-α for specified durations (ranging from 5 minutes to 24 hours depending on the assay).[1][4]
Cell Viability Assay (CCK-8)
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with this compound and/or TNF-α as described above for 24 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[4]
Apoptosis Analysis (Annexin V/PI Staining)
-
Plate cells in 35-mm dishes.
-
After treatment (24 hours for T98G, 8 hours for HeLa), harvest the cells.[1][6]
-
Wash cells with PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
Western Blot Analysis
-
Culture cells in 35-mm dishes and serum-starve for 24 hours.
-
Pretreat with this compound, followed by TNF-α stimulation for the indicated times (e.g., 5 min, 10 min, 6 h, or 12 h).[1]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-TAK1, p-IKKα/β, p-p65, p-EGFR) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.[1]
NF-κB Luciferase Reporter Assay
-
Transfect HeLa cells with an NF-κB luciferase reporter plasmid.
-
Pretreat the transfected cells with 50 µM this compound for 30 minutes, followed by stimulation with 20 ng/ml TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer to quantify NF-κB transcriptional activity.[7]
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the synergistic apoptosis induced by this compound and TNF-α.
Caption: Experimental workflow for assessing the synergistic effects.
Caption: this compound inhibits TAK1 and EGFR, promoting apoptosis.
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Helichrysetin: A Comparative Analysis of its Bioactivity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Helichrysetin, a natural chalcone (B49325) compound, across various human cancer cell lines. The data presented herein is collated from multiple studies to offer an objective overview of its anti-cancer potential, supported by experimental data and detailed methodologies.
Quantitative Bioactivity of this compound
The efficacy of this compound in inhibiting cancer cell growth is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer cell types, indicating a degree of selectivity in its cytotoxic effects.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | [1] |
| Ca Ski | Cervical Carcinoma | 31.02 ± 0.45 | [1] |
| HT29 | Colon Adenocarcinoma | 102.94 ± 2.20 | [2] |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | [2] |
| MGC803 | Gastric Cancer | 16.07 | [3] |
| HeLa | Cervical Adenocarcinoma | Not explicitly stated, but synergistic apoptosis observed with TNF-α | [4] |
| T98G | Glioblastoma | Not explicitly stated, but synergistic apoptosis observed with TNF-α | [4] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce programmed cell death (apoptosis) and disrupt the cell division cycle in several cancer cell lines.
A549 (Lung Adenocarcinoma)
Treatment of A549 cells with this compound leads to a significant increase in apoptosis.[1][5] As the concentration of this compound increases, the population of apoptotic cells rises. For instance, at concentrations of 15 µg/mL and 20 µg/mL, there is a marked increase in both early and late apoptotic cells.[1][5] Specifically, the early apoptotic population increased from 2.65% in control cells to 14.98% and 28.55% at 15 µg/mL and 20 µg/mL, respectively.[1] This induction of apoptosis is associated with a blockade of the cell cycle at the S phase.[6]
Ca Ski (Cervical Carcinoma)
In Ca Ski cells, this compound also induces apoptosis in a dose- and time-dependent manner.[7] Treatment with 9 µg/mL and 18 µg/mL of this compound resulted in a significant increase in Annexin-V positive cells, reaching 41.96% and 42.57%, respectively.[7] Furthermore, TUNEL assays confirmed DNA fragmentation, a hallmark of apoptosis, in 34.58% of cells treated with 9 µg/mL of this compound.[7]
HeLa (Cervical Adenocarcinoma) and T98G (Glioblastoma)
In both HeLa and T98G cell lines, this compound acts synergistically with Tumor Necrosis Factor-alpha (TNF-α) to promote apoptosis.[4] While this compound alone can induce apoptosis, its combination with TNF-α significantly enhances the apoptotic effect.[4]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.
JNK-Mediated Apoptosis in Ca Ski Cells
In cervical cancer cells (Ca Ski), this compound induces DNA damage, which in turn triggers a c-Jun N-terminal kinase (JNK)-mediated apoptotic pathway.[3][8] This involves the phosphorylation of p53, leading to the upregulation of the pro-apoptotic protein Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
References
- 1. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
A Comparative Analysis of Synthetic vs. Naturally Sourced Helichrysetin Efficacy
A comprehensive review of the biological activity of Helichrysetin, highlighting the current landscape of research which is predominantly focused on the natural form of the compound. This guide presents available efficacy data, experimental methodologies, and signaling pathways associated with naturally sourced this compound, while noting the conspicuous absence of direct comparative studies involving a synthetic counterpart.
Introduction
This guide, therefore, serves a dual purpose. First, it provides a comprehensive overview of the known biological efficacy of naturally sourced this compound, supported by experimental data and detailed methodologies. Second, it highlights the need for future research to conduct direct comparative studies to evaluate the potential of synthetic this compound. Such studies are crucial for understanding if a synthetic route can provide a more standardized, scalable, and potentially more potent source of this promising therapeutic agent.
Efficacy of Naturally Sourced this compound: A Quantitative Overview
The biological activities of naturally sourced this compound have been evaluated in several studies, primarily focusing on its anticancer and anti-inflammatory effects. The following tables summarize the key quantitative data from these investigations.
| Biological Activity | Cell Line | Key Findings | Reported Efficacy | Source |
| Anticancer (Apoptosis Induction) | HeLa, T98G | Synergistically promotes apoptosis with TNF-α | - | [1] |
| Anticancer (Growth Inhibition) | MGC803 (Gastric Cancer) | Inhibited cell growth in vitro and in vivo | Significant inhibition at 20 and 40 μM | [3] |
| Anti-inflammatory | MIN-6 (Mouse pancreatic β-cells) | Decreases transcriptional activity of NF-κB | - | [1][2] |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Inhibition of Nitric Oxide (NO) production | Data not specified in provided abstracts | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory and pro-apoptotic activity is its inhibition of the NF-κB signaling pathway.[1][5] Tumor Necrosis Factor-α (TNF-α) typically activates this pathway, leading to inflammation and cell survival. This compound has been shown to inhibit the phosphorylation of key upstream kinases, TAK1 and IKKα/β, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[1][5]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
In the context of gastric cancer, this compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell proliferation, growth, and survival. By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound downregulates the expression of c-Myc, a critical transcription factor for cancer cell metabolism and proliferation.[3]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The evaluation of this compound's bioactivity involves a range of standard in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Cell Viability Assessment (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MGC803) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The cell population is differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide (NO) production in stimulated macrophages.
-
Principle: The Griess assay is a colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4]
-
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[4]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[4]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes in the dark.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production by this compound.
Caption: A typical experimental workflow for an MTT cell viability assay.
Conclusion and Future Directions
The available evidence strongly supports the potential of naturally sourced this compound as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways like NF-κB and PI3K/Akt/mTOR provides a solid mechanistic basis for its observed biological activities.
However, the lack of comparative data between naturally sourced and synthetic this compound remains a significant knowledge gap. Future research should prioritize direct, head-to-head comparisons of these two forms. Such studies would need to assess not only their in vitro efficacy but also their pharmacokinetic and pharmacodynamic profiles in vivo. Furthermore, a thorough analysis of the impurity profiles of both natural extracts and synthetically derived this compound will be crucial for a comprehensive comparison of their safety and biological activity. The development of a robust and scalable synthetic route for this compound could ultimately lead to a more consistent and accessible supply for further drug development and clinical application.
References
- 1. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
Validating Helichrysetin's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Helichrysetin, a natural chalcone (B49325) compound, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. Preclinical studies suggest that its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Epidermal Growth Factor Receptor (EGFR) signaling, and the induction of apoptosis via the c-Jun N-terminal kinase (JNK) pathway. Furthermore, it has been identified as an inhibitor of DNA binding inhibitor 2 (ID2), a protein implicated in cell proliferation and tumorigenesis.
This guide provides a comparative framework for validating the proposed mechanisms of action of this compound using knockout (KO) models. While direct knockout validation studies for this compound are not yet prevalent in published literature, this document outlines the established experimental strategies and expected outcomes based on knockout studies of its putative target proteins. By comparing the effects of this compound in wild-type versus knockout models, researchers can definitively elucidate its molecular targets and downstream effects.
Comparative Analysis of this compound's Putative Targets
The following table summarizes the key signaling molecules implicated in this compound's mechanism of action and the anticipated outcomes in knockout validation studies.
| Target Protein | Pathway | Function | Predicted Effect of this compound in Wild-Type Cells | Expected Outcome in Knockout Cells Treated with this compound | Alternative Molecules Targeting the Same Pathway |
| TAK1 | NF-κB, JNK | MAP3K that activates IKK and JNK | Inhibition of TNF-α-induced NF-κB activation and JNK phosphorylation | Attenuated or abolished inhibitory effect on downstream NF-κB and JNK signaling | Takinib, 5Z-7-Oxozeaenol |
| IKKβ | NF-κB | Kinase that phosphorylates IκBα, leading to NF-κB activation | Inhibition of TNF-α-induced IκBα phosphorylation and degradation | Diminished or no effect on NF-κB activation, as the key downstream kinase is absent | BI 605906, TPCA-1 |
| EGFR | EGFR Signaling | Receptor tyrosine kinase that promotes cell proliferation and survival | Inhibition of EGF-induced phosphorylation of EGFR and downstream effectors like Akt | No effect on cell proliferation or survival in response to EGF, as the receptor is absent | Gefitinib, Erlotinib |
| JNK | Apoptosis | MAP kinase that promotes apoptosis in response to stress stimuli | Induction of apoptosis, phosphorylation of c-Jun | Reduced or no induction of apoptosis | Anisomycin (activator), SP600125 (inhibitor) |
| ID2 | Cell Cycle | Inhibitor of basic helix-loop-helix transcription factors, promoting cell proliferation | Inhibition of cell proliferation | Reduced or no anti-proliferative effect | Cannabidiol (reported to downregulate ID2) |
Experimental Protocols for Knockout Validation
Robust validation of this compound's mechanism of action necessitates well-defined experimental protocols. Below are methodologies for key experiments utilizing knockout models.
Generation of Knockout Cell Lines using CRISPR/Cas9
-
Objective: To create a stable cell line lacking the target protein (e.g., TAK1, IKKβ, EGFR, JNK, or ID2).
-
Methodology:
-
gRNA Design and Cloning: Design and clone two or more single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the desired wild-type cell line (e.g., HeLa, A549) using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin (B1679871) or another appropriate selection marker.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish clonal populations.
-
Validation: Screen individual clones for the absence of the target protein by Western blotting and confirm the genomic deletion by PCR and Sanger sequencing.
-
Western Blot Analysis of Signaling Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation and expression of key proteins in the target signaling pathway in both wild-type and knockout cells.
-
Methodology:
-
Cell Treatment: Seed wild-type and corresponding knockout cells. Pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours) followed by stimulation with a relevant agonist (e.g., TNF-α for NF-κB, EGF for EGFR signaling) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-TAK1, TAK1, p-IKKβ, IKKβ, p-p65, p65, p-EGFR, EGFR, p-JNK, JNK). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of wild-type and knockout cells.
-
Methodology:
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a low density.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Proliferation Measurement: Add a proliferation reagent such as MTT, WST-1, or use a CyQUANT assay and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound in wild-type and JNK knockout cells.
-
Methodology:
-
Cell Treatment: Treat wild-type and JNK knockout cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the experimental workflow for validating its mechanism of action using knockout models.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Caption: Proposed activation of JNK-mediated apoptosis by this compound.
Caption: General experimental workflow for validating this compound's mechanism of action.
By employing these rigorous knockout validation strategies, the scientific community can build a definitive understanding of this compound's molecular mechanisms, paving the way for its potential development as a targeted therapeutic agent.
comparative analysis of Helichrysetin's effects on normal vs. cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of Helichrysetin, a natural chalcone, on cancer cells. While extensive research highlights its potential as an anti-cancer agent, a notable gap exists in the literature regarding its effects on normal, non-cancerous cells. This guide synthesizes the available experimental data on its efficacy against various cancer cell lines and outlines the molecular pathways it influences. Furthermore, it details the standard experimental protocols to facilitate further research in this promising area, emphasizing the critical need for future studies to include normal cell lines for a complete toxicological and therapeutic profile.
Quantitative Analysis of this compound's Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in multiple studies. The data presented in the following table summarizes these findings, showcasing the differential sensitivity of various cancer cell lines to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | [1][2] |
| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | [3][4] |
| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | [3] |
| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | [3] |
| MGC803 | Gastric Cancer | 16.07 | [5] |
| AGS | Gastric Cancer | 28.02 | [5] |
| MDA-MB-231 | Breast Cancer | 86.43 | [5] |
| HCT-8 | Colon Carcinoma | 108.7 | [5] |
| HeLa | Cervical Adenocarcinoma | 5.2 | [3] |
| HepG2 | Liver Cancer | 40.2 | [3] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and the specific assay used.
Experimental Protocols
To ensure reproducibility and standardization of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's action.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., JNK, p-JNK, p53, Bax, Bcl-2, caspases, NF-κB, EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Experimental and Molecular Pathways
To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of this compound.
Caption: Signaling pathways affected by this compound in cancer cells.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of DNA damage, activation of the JNK-mediated apoptotic pathway, and inhibition of pro-survival signaling pathways such as NF-κB, EGFR, and mTOR.[1][5][6]
However, the critical missing piece for a thorough evaluation of this compound's therapeutic potential is the lack of data on its effects on normal, non-cancerous human cells. An ideal anti-cancer agent should exhibit high selectivity, meaning it should be highly toxic to cancer cells while having minimal impact on healthy cells. Without data from normal cell lines (e.g., human peripheral blood mononuclear cells, fibroblasts, or epithelial cells), the selectivity index of this compound cannot be determined.
Therefore, future research should prioritize a comparative analysis of this compound's effects on paired normal and cancerous cell lines from the same tissue of origin. Such studies are essential to:
-
Determine the therapeutic window: Establishing the concentration range at which this compound is effective against cancer cells without causing significant harm to normal cells.
-
Elucidate differential mechanisms: Investigating whether the signaling pathways affected by this compound are unique to cancer cells or are also perturbed in normal cells.
-
Guide preclinical development: Providing the necessary safety and selectivity data to justify further investigation in animal models and, ultimately, in clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent Verification of Helichrysetin's Role in S-Phase Cell Cycle Arrest: A Comparative Guide
This guide provides an objective comparison of Helichrysetin's performance in inducing S-phase cell cycle arrest against other established agents. Experimental data is presented to support the analysis, intended for researchers, scientists, and drug development professionals.
Introduction to S-Phase Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. The S-phase, or synthesis phase, is a critical stage where DNA replication occurs. Arresting the cell cycle in the S-phase is a key strategy in cancer therapy, as it can selectively target rapidly dividing cancer cells, leading to the accumulation of DNA damage and subsequent apoptosis. Various chemical agents can induce S-phase arrest through different mechanisms, primarily by interfering with DNA synthesis or inducing DNA damage, which in turn activates cell cycle checkpoints. This guide focuses on this compound, a natural chalcone, and compares its efficacy and mechanism in inducing S-phase arrest with three well-known compounds: Hydroxyurea, Aphidicolin, and Etoposide (B1684455).
Comparative Analysis of S-Phase Arresting Agents
The efficacy of this compound in inducing S-phase cell cycle arrest in A549 human lung adenocarcinoma cells is compared with Hydroxyurea, Aphidicolin, and Etoposide. The following tables summarize the quantitative data from various studies.
Cell Cycle Distribution Analysis
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells [1]
| Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 75.8 ± 3.5 | 16.7 ± 3.0 | 7.5 ± 0.5 |
| 5 | 65.2 ± 2.1 | 26.5 ± 1.6 | 8.3 ± 0.9 |
| 15 | 48.9 ± 1.2 | 38.3 ± 0.9 | 12.8 ± 0.4 |
| 20 | 39.5 ± 2.8 | 46.9 ± 2.6 | 13.6 ± 0.3 |
Table 2: Effect of Hydroxyurea on Cell Cycle Distribution in A549 Cells [2]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 56.4 ± 2.3 | 34.2 ± 1.7 | 9.4 ± 0.8 |
| Resveratrol (50 µM) | 48.7 ± 2.1 | 42.8 ± 1.9 | 8.5 ± 0.6 |
| Hydroxyurea (0.5 mM) | 45.1 ± 1.8 | 48.5 ± 2.2 | 6.4 ± 0.5 |
Table 3: Effect of Aphidicolin on Cell Cycle Distribution in RPE1 Cells [3]
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase |
| Control | ~30% | ~35% |
| Aphidicolin (5 µg/ml) | ~28% | ~72% |
Table 4: Effect of Etoposide on Cell Cycle Distribution in A549 Cells [4]
| Treatment (48h) | % of Cells in G1 Phase | % of Cells in S Phase |
| Control | - | - |
| Etoposide (5 µmol/l) | Significantly Increased | Significantly Decreased |
| Etoposide (25 µmol/l) | Significantly Decreased | Significantly Increased |
Signaling Pathways
The induction of S-phase arrest by these compounds involves complex signaling pathways, primarily revolving around the DNA damage response (DDR) and the subsequent activation of cell cycle checkpoints.
This compound-Induced S-Phase Arrest Pathway
This compound induces S-phase arrest in A549 cells, which is associated with the induction of apoptosis.[1] The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Studies have shown that this compound treatment leads to an increase in the expression of p53 and p21, and a decrease in the levels of cyclin A, cyclin E, and CDK2.[4] This suggests that this compound may cause DNA damage, leading to the activation of the p53-p21 pathway, which in turn inhibits the activity of cyclin E/A-CDK2 complexes required for S-phase progression.
Caption: this compound signaling pathway for S-phase arrest.
S-Phase Arrest Pathways of Alternative Agents
Hydroxyurea, Aphidicolin, and Etoposide induce S-phase arrest through distinct mechanisms that converge on the activation of the DNA damage response pathway.
-
Hydroxyurea inhibits the enzyme ribonucleotide reductase, leading to the depletion of deoxyribonucleotides (dNTPs), which are essential for DNA synthesis. This causes replication fork stalling and activates the ATR-Chk1 checkpoint pathway.[5][6]
-
Aphidicolin is a specific inhibitor of DNA polymerases α, δ, and ε, directly halting DNA replication and leading to the accumulation of stalled replication forks, which also activates the ATR-Chk1 pathway.[3][7]
-
Etoposide is a topoisomerase II inhibitor. It forms a stable complex with topoisomerase II and DNA, leading to DNA double-strand breaks. This type of DNA damage primarily activates the ATM-Chk2 pathway, but can also activate ATR.[8][9][10]
Caption: Signaling pathways for alternative S-phase arresting agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, Hydroxyurea, Aphidicolin, or Etoposide for the indicated time periods.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, p21, cyclin A, cyclin E, CDK2, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide provides an independent verification of this compound's role in inducing S-phase cell cycle arrest. The data presented demonstrates that this compound effectively arrests A549 lung cancer cells in the S-phase in a dose-dependent manner. Its mechanism of action appears to involve the activation of the p53-p21 pathway and the subsequent inhibition of key S-phase promoting cyclin-CDK complexes.
When compared to established S-phase arresting agents, this compound shows a comparable efficacy. Hydroxyurea, Aphidicolin, and Etoposide, while operating through distinct primary mechanisms, all converge on the induction of DNA replication stress and the activation of DNA damage response pathways, ultimately leading to S-phase arrest. The choice of agent for research or therapeutic purposes will depend on the specific context, including the cell type, the desired mechanism of action, and potential off-target effects. This compound, as a natural compound, presents a promising avenue for further investigation as a potential anticancer agent that targets the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle distribution of A549 cells after RSV and HU treatment. The images of cell cycle distribution are presented as one experiment representative of 3 experiments with similar results. The quantitative data was represented as mean ± SD (n = 3), *P < 0.05, **P < 0.01 vs control group [cjnmcpu.com]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 4. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Helichrysetin's Anti-Proliferative Effects: A Comparative Guide
Introduction
Helichrysetin, a chalcone (B49325) found in the plant Alpinia katsumadai Hayata, has garnered significant interest within the research community for its potential anti-cancer properties.[1] Multiple studies have investigated its ability to inhibit the growth of various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comprehensive comparison of the existing experimental data to assess the reproducibility of this compound's anti-proliferative effects. We will delve into its efficacy across different cancer cell lines, compare it with alternative anti-cancer agents, and provide detailed experimental protocols to aid in the design of future studies.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for this compound against various cancer cell lines, alongside those of commonly used chemotherapy drugs for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | 14.52 ± 0.36 | [2] |
| Ca Ski | Cervical Cancer | 8.88 ± 0.13 | [2] | |
| HT-29 | Colorectal Adenocarcinoma | 29.47 ± 0.63 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 27.87 ± 0.49 | [2] | |
| HeLa | Cervical Cancer | Not explicitly stated, but showed decreased cell viability | [3] | |
| T98G | Glioblastoma | Not explicitly stated, but showed decreased cell viability | [3] | |
| Doxorubicin | HeLa | Cervical Cancer | 0.374 - 2.4 | [4][5] |
| Cisplatin | A549 | Lung Adenocarcinoma | 4.97 - 9.73 | [6] |
Data Interpretation: The data presented in the table suggest that this compound exhibits anti-proliferative activity against a range of cancer cell lines. Notably, its potency appears to be most pronounced in Ca Ski cervical cancer cells. When compared to conventional chemotherapeutic agents like Doxorubicin and Cisplatin, this compound's IC50 values are generally higher, indicating lower potency in vitro. However, it is crucial to consider that natural compounds may have different mechanisms of action and toxicity profiles compared to traditional chemotherapy drugs.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The primary mechanisms by which this compound is reported to exert its anti-proliferative effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Apoptosis Induction
Multiple studies have demonstrated that this compound can trigger apoptosis in cancer cells. This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation, as well as biochemical changes like the externalization of phosphatidylserine (B164497) on the cell membrane.[2]
| Cell Line | Treatment | Apoptosis Analysis | Key Findings | Reference |
| A549 | This compound (15 µg/mL and 20 µg/mL) | Annexin V/PI Staining | Significant increase in the percentage of apoptotic cells after 24, 48, and 72 hours of treatment. | [2] |
| HeLa & T98G | This compound (50 µM) + TNF-α (20 ng/ml) | Annexin V/PI Staining | Synergistically increased the ratio of apoptotic cells. | [3][7] |
Cell Cycle Arrest
This compound has also been shown to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. This prevents the cancer cells from dividing and proliferating.
| Cell Line | Treatment | Cell Cycle Analysis | Key Findings | Reference |
| A549 | This compound (5, 15, and 20 µg/mL) | Propidium (B1200493) Iodide Staining | Blockade at the S checkpoint of the cell cycle. | [2] |
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are underpinned by its ability to modulate key signaling pathways involved in cancer cell survival and proliferation.
Caption: Signaling pathways modulated by this compound.
Studies have shown that in HeLa and T98G cells, this compound, in synergy with TNF-α, promotes apoptosis by inhibiting the overactivation of the NF-κB and EGFR signaling pathways.[3] In Ca Ski cells, this compound is reported to induce DNA damage, which in turn triggers a JNK-mediated apoptotic pathway.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are standardized protocols for the key assays discussed in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT assay experimental workflow.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or control vehicle.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Annexin V/PI staining workflow.
-
Induce Apoptosis: Treat cells with this compound or a control substance for the desired duration.
-
Harvest Cells: Collect both adherent and floating cells.
-
Wash: Wash the cells with cold PBS.
-
Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[6][13][14][15][16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Caption: Cell cycle analysis workflow.
-
Treatment: Culture cells with this compound or a control for the specified time.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[5][17][18]
Conclusion and Future Directions
The available evidence consistently supports the anti-proliferative effects of this compound across a variety of cancer cell lines. The reproducibility of its apoptosis-inducing and cell cycle-arresting properties is substantiated by multiple independent studies. However, to firmly establish its therapeutic potential, further research is warranted. Head-to-head comparative studies with a broader range of established chemotherapeutic agents and other natural compounds are needed to better define its relative efficacy. Furthermore, while the modulation of key signaling pathways has been identified, a more in-depth elucidation of the downstream molecular targets will be crucial for a complete understanding of its mechanism of action. Finally, in vivo studies are essential to validate the in vitro findings and to assess the safety and efficacy of this compound in a whole-organism context. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in their future investigations of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. benchchem.com [benchchem.com]
- 7. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Validating the Downstream Targets of the Helichrysetin-ID2 Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is a critical step in the advancement of any novel therapeutic agent. This guide provides a comparative framework for validating the downstream targets of the interaction between Helichrysetin, a natural chalcone, and its identified target, the Inhibitor of DNA Binding 2 (ID2).
This compound has been identified as an inhibitor of ID2, a transcriptional regulator that plays a crucial role in cell differentiation, proliferation, and tumorigenesis.[1] While this compound is known to induce apoptosis and inhibit key cancer-related pathways such as the mTOR/p70S6K/c-Myc/PDHK1 axis, direct experimental validation linking these downstream effects specifically to its interaction with ID2 is essential for a comprehensive understanding of its therapeutic potential.[1] This guide outlines the necessary experimental approaches, presents hypothetical comparative data, and provides detailed protocols for the validation process.
The this compound-ID2 Signaling Pathway
The proposed mechanism of action suggests that by inhibiting ID2, this compound unleashes the activity of basic helix-loop-helix (bHLH) transcription factors. These transcription factors can then regulate the expression of genes involved in cell cycle arrest and apoptosis. The following diagram illustrates this proposed signaling cascade.
Comparative Analysis of Downstream Target Expression
To validate the downstream targets of the this compound-ID2 interaction, a comparative analysis of gene and protein expression is necessary. The following table illustrates hypothetical data from a quantitative PCR (qPCR) and Western Blot experiment comparing the effects of this compound treatment in wild-type (WT) cancer cells versus cancer cells with ID2 knocked down (ID2-KD).
| Target Gene/Protein | Treatment Group | Fold Change (mRNA) | Protein Level (Relative Units) |
| p21 (CDKN1A) | WT + this compound | 3.5 | 3.2 |
| ID2-KD | 1.2 | 1.1 | |
| ID2-KD + this compound | 1.3 | 1.2 | |
| Bax | WT + this compound | 2.8 | 2.5 |
| ID2-KD | 1.1 | 1.0 | |
| ID2-KD + this compound | 1.2 | 1.1 | |
| Bcl-2 | WT + this compound | 0.4 | 0.5 |
| ID2-KD | 0.9 | 0.9 | |
| ID2-KD + this compound | 0.8 | 0.9 |
This is hypothetical data for illustrative purposes.
The data in this table suggests that the upregulation of the pro-apoptotic proteins p21 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, by this compound are dependent on the presence of ID2. In the absence of ID2, this compound has a significantly diminished effect on these downstream targets.
Comparison with Alternative ID2 Inhibitors
A comprehensive validation should also include a comparison with other known ID2 inhibitors. This helps to establish whether the observed downstream effects are a common outcome of ID2 inhibition or are specific to this compound. One such inhibitor is AGX51, which has been shown to bind to ID proteins and disrupt their interaction with bHLH transcription factors.[2]
| Inhibitor | Target | Reported Downstream Effects | Reference |
| This compound | ID2 | Inhibition of mTOR/p70S6K/c-Myc/PDHK1 pathway, Apoptosis induction | [1] |
| AGX51 | ID Proteins | Inhibition of glioma cell viability | [2] |
| AK-778-XXMU | ID2 | Inhibition of glioma cell viability | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key experimental protocols for validating the downstream targets of the this compound-ID2 interaction.
ID2 Knockdown using siRNA
This protocol describes the transient knockdown of ID2 expression in a cancer cell line using small interfering RNA (siRNA).
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
ID2-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
This compound
-
DMSO (vehicle)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20 pmol of siRNA (ID2-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours.
-
This compound Treatment: After the initial incubation, replace the medium with fresh complete growth medium containing either this compound at the desired concentration or an equivalent volume of DMSO as a vehicle control.
-
Final Incubation: Incubate the cells for an additional 24 hours.
-
Harvesting: Harvest the cells for downstream analysis of mRNA and protein expression.
Quantitative PCR (qPCR)
This protocol is for quantifying the mRNA expression levels of target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for target genes (e.g., p21, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR detection system using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Western Blotting
This protocol is for detecting and quantifying the protein levels of target genes.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p21, Bax, Bcl-2, ID2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the harvested cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
By employing these rigorous validation strategies, researchers can confidently establish the downstream molecular consequences of the this compound-ID2 interaction, thereby providing a solid foundation for further preclinical and clinical development.
References
comparison of Helichrysetin's antioxidant capacity to standard antioxidants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of Helichrysetin against standard antioxidants, supported by experimental data and detailed methodologies.
This compound, a flavonoid found in plants of the Helichrysum genus, has garnered scientific interest for its potential health benefits, including its antioxidant properties. Antioxidants are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide delves into the antioxidant capacity of this compound, comparing it with well-established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant activity. While direct comparative studies on pure this compound against Trolox, Ascorbic Acid, and BHT are limited, data from studies on Helichrysum species extracts, which contain this compound among other flavonoids, provide valuable insights.
Below is a summary of IC50 values from various studies for Helichrysum extracts and the standard antioxidants in common antioxidant assays. It is important to note that these values for Helichrysum are for extracts and not the purified compound this compound, and therefore serve as an approximation of its potential activity.
| Antioxidant Assay | Helichrysum Species Extract (µg/mL) | Ascorbic Acid (µg/mL) | Trolox (µg/mL) | BHT (µg/mL) |
| DPPH Radical Scavenging Activity | 11.85 - 41.13[1] | 2.66[1] | Not consistently reported in direct comparison | Not consistently reported in direct comparison |
| FRAP (Ferric Reducing Antioxidant Power) | 0.505 - 0.636 (Absorbance at 250 µg/mL)[1] | 0.853 (Absorbance at 250 µg/mL)[1] | Not consistently reported in direct comparison | Not consistently reported in direct comparison |
| ABTS Radical Scavenging Activity | Data for specific Helichrysum extracts containing this compound is not readily available in direct comparison. |
Note: The provided data for Helichrysum species extracts demonstrates their potential antioxidant activity, which is in some cases comparable to standard antioxidants.[1] However, the exact contribution of this compound to this activity is not specified. Further studies on isolated this compound are necessary for a precise comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (B129727) (or another suitable solvent) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compound (this compound) and standard antioxidants are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at the maximum wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
Various concentrations of the test compound and a known Fe(II) standard (e.g., FeSO₄) are prepared.
-
A small volume of the test compound/standard is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the Fe(II) standard curve and is expressed as ferric reducing equivalents (e.g., µM Fe(II)/µg of antioxidant).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Simplified Antioxidant Signaling Pathway of Flavonoids.
References
Helichrysetin's Impact on c-Myc-Mediated Energy Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Helichrysetin's effect on c-Myc-mediated energy metabolism, benchmarked against other known c-Myc inhibitors. The information is compiled from preclinical studies to support further research and drug development in oncology.
Introduction to c-Myc and Cancer Energy Metabolism
The c-Myc oncogene is a master transcriptional regulator that is frequently deregulated in a wide array of human cancers.[1][2] It orchestrates a broad program of cellular processes, including proliferation, growth, and apoptosis.[1] A critical function of c-Myc is the reprogramming of cellular metabolism to fuel rapid cell growth and division.[2][3] This is primarily achieved by upregulating genes involved in glycolysis (the Warburg effect) and glutaminolysis, providing the necessary energy and biosynthetic precursors for anabolic processes.[1][3] Consequently, targeting c-Myc and its metabolic dependencies has emerged as a promising therapeutic strategy in cancer.
This compound, a natural chalcone, has demonstrated anti-tumor activities by modulating c-Myc-mediated energy metabolism. This guide compares its effects with those of established c-Myc inhibitors, JQ1 and 10058-F4, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Comparative Analysis of c-Myc Inhibitors on Energy Metabolism
This section presents a summary of the quantitative effects of this compound, JQ1, and 10058-F4 on key aspects of cancer cell energy metabolism. It is important to note that the data presented is collated from different studies and cancer cell lines, which should be considered when making direct comparisons.
Quantitative Data Summary
| Compound | Cancer Cell Line | Concentration | Effect on c-Myc Expression | Effect on Glycolysis | Effect on Oxidative Phosphorylation (OXPHOS) | Reference |
| This compound | MGC803 (Gastric) | 20 µM | ↓ Protein and mRNA expression | ↓ Lactate (B86563) production, ↓ Glyco-ATP production, ↓ PDHK1 & LDHA expression | ↑ Mitochondrial ATP production, ↑ Basal, maximal, and spare respiratory capacity | [4] |
| JQ1 | Hey (Ovarian) | 500 nM | ↓ c-Myc protein expression | ↓ Glucose uptake, ↓ Lactate production, ↓ ATP production, ↓ LDHA expression | Not explicitly quantified in this study | |
| SKOV3 (Ovarian) | 500 nM | ↓ c-Myc protein expression | ↓ Glucose uptake, ↓ Lactate production, ↓ ATP production, ↓ LDHA expression | Not explicitly quantified in this study | ||
| NALM6 (ALL) | 1 µM | ↓ c-Myc expression | ↓ Glucose uptake, ↓ Lactate production, ↓ ATP production, ↓ ECAR | Not explicitly quantified in this study | ||
| 10058-F4 | PANC-1 (Pancreatic) | Not specified | ↓ c-Myc expression | ↓ Decreased glycolysis (qualitative) | Not specified | [4] |
| SW1990 (Pancreatic) | Not specified | ↓ c-Myc expression | ↓ Decreased glycolysis (qualitative) | Not specified | [4] | |
| Hey (Ovarian) | 50 µM | Not specified | ↓ ATP production | Not specified | ||
| SKOV3 (Ovarian) | 50 µM | Not specified | ↓ ATP production | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in metabolic reprogramming.
Experimental Workflow: Validating the Effect of a c-Myc Inhibitor
Caption: General workflow for inhibitor validation.
Detailed Experimental Protocols
Western Blot for c-Myc and Metabolic Proteins
Objective: To determine the protein expression levels of c-Myc, PDHK1, and LDHA following treatment.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, PDHK1, LDHA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Quantification:
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of c-Myc, PDHK1, and LDHA.
Protocol:
-
RNA Extraction:
-
Treat cells as described above.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (c-Myc, PDHK1, LDHA) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Seahorse XF Analyzer for Metabolic Flux Analysis
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
-
Seahorse Assay:
-
Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).
-
Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure basal OCR and ECAR, and then sequentially inject the modulators to determine key parameters of mitochondrial function and glycolysis.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to calculate parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, and glycolytic rate.
-
Glucose Uptake Assay
Objective: To measure the rate of glucose uptake by cancer cells.
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with PBS and incubate in glucose-free medium for 1-2 hours.
-
-
Glucose Uptake:
-
Add a fluorescent glucose analog, such as 2-NBDG, to the cells and incubate for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein concentration of each well.
-
Lactate Production Assay
Objective: To measure the amount of lactate secreted into the culture medium as an indicator of glycolytic activity.
Protocol:
-
Sample Collection:
-
Culture and treat cells as required.
-
Collect the cell culture medium at different time points.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit (colorimetric or fluorometric).
-
In a 96-well plate, add the collected medium samples and lactate standards.
-
Add the reaction mixture from the kit, which typically contains lactate oxidase and a probe.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.
-
Conclusion
This compound demonstrates a clear inhibitory effect on c-Myc-mediated energy metabolism in gastric cancer cells by suppressing glycolysis and enhancing oxidative phosphorylation.[4] This dual action presents a compelling therapeutic rationale. Comparative data from preclinical studies on other c-Myc inhibitors, such as JQ1, show similar effects on glycolysis in different cancer types. However, a direct head-to-head comparison of these compounds in the same cancer model is necessary to definitively assess their relative potency and efficacy. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be crucial for advancing the clinical development of c-Myc-targeting metabolic inhibitors.
References
- 1. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of gene expression profiles in response to Helichrysetin
For Immediate Release
A comprehensive comparative analysis of gene expression profiles in response to Helichrysetin, a natural chalcone, reveals significant modulation of key signaling pathways involved in inflammation and cancer progression. This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's effects, supported by experimental data, and compares its performance with the well-studied flavonoid, Luteolin.
Comparative Gene Expression Analysis
This compound, a compound found in Helichrysum species, has demonstrated notable effects on gene expression, particularly in the context of inflammatory responses and cancer cell signaling. When compared to other flavonoids like Luteolin, both compounds exhibit the ability to modulate genes involved in critical cellular processes, although the specific sets of affected genes can differ.
Treatment of human colon fibroblasts with an infusion of Helichrysum italicum, a source of this compound, resulted in the differential expression of 217 genes.[1] This highlights the broad impact of the plant's constituents on cellular gene transcription. For comparison, treatment of breast cancer cell lines (MDA-MB-231 and MCF-7) with Luteolin led to the differential expression of 41 genes.[2][3]
Key Gene Expression Changes in Response to Helichrysum italicum Infusion
A microarray-based transcriptome analysis of primary human colon fibroblasts treated with a 0.1% (v/v) Helichrysum italicum infusion for 6 and 24 hours identified a range of differentially expressed genes. The top ten differentially expressed genes for each treatment duration are presented below.
Table 1: Top Ten Differentially Expressed Genes in Human Colon Fibroblasts after 6-hour Treatment with Helichrysum italicum Infusion
| Gene Symbol | Gene Name | Fold Change |
| Upregulated | ||
| HBEGF | Heparin-binding EGF-like growth factor | 1.95 |
| IL33 | Interleukin 33 | 1.89 |
| FOSL1 | FOS like 1, AP-1 transcription factor subunit | 1.88 |
| GADD45B | Growth arrest and DNA damage inducible beta | 1.83 |
| ZFP36 | ZFP36 ring finger protein | 1.82 |
| Downregulated | ||
| SERPING1 | Serpin family G member 1 | -3.70 |
| THBS1 | Thrombospondin 1 | -2.56 |
| TRIB3 | Tribbles pseudokinase 3 | -2.17 |
| PLAU | Plasminogen activator, urokinase | -2.13 |
| ARHGAP1 | Rho GTPase activating protein 1 | -2.04 |
Table 2: Top Ten Differentially Expressed Genes in Human Colon Fibroblasts after 24-hour Treatment with Helichrysum italicum Infusion
| Gene Symbol | Gene Name | Fold Change |
| Upregulated | ||
| CDKN1A | Cyclin dependent kinase inhibitor 1A | 3.57 |
| SERPINE1 | Serpin family E member 1 | 2.86 |
| GDF15 | Growth differentiation factor 15 | 2.78 |
| IL1RL1 | Interleukin 1 receptor like 1 | 2.70 |
| ADM | Adrenomedullin | 2.63 |
| Downregulated | ||
| COL1A1 | Collagen type I alpha 1 chain | -2.56 |
| COL3A1 | Collagen type III alpha 1 chain | -2.44 |
| FN1 | Fibronectin 1 | -2.38 |
| ACTA2 | Actin alpha 2, smooth muscle | -2.33 |
| SPARC | Secreted protein acidic and cysteine rich | -2.27 |
Comparative Gene Expression Profile: Luteolin
For a comparative perspective, the following table summarizes the top differentially expressed genes in MDA-MB-231 and MCF-7 breast cancer cells following treatment with Luteolin (20 µM).
Table 3: Top Differentially Expressed Genes in Breast Cancer Cells in Response to Luteolin
| Gene Symbol | Gene Name | Regulation | Fold Change |
| AP2B1 | Adaptor related protein complex 2 subunit beta 1 | Down | >2 |
| APP | Amyloid beta precursor protein | Down | >2 |
| GPNMB | Glycoprotein nmb | Down | >2 |
| DLST | Dihydrolipoamide S-succinyltransferase | Down | >2 |
| Multiple Others | Down | >2 | |
| 7 Genes | Up | >2 |
Note: The study on Luteolin identified 7 upregulated and 34 downregulated genes with a fold change greater than 2. The top 4 downregulated genes are highlighted.[2][3]
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its effects by modulating key signaling pathways. Notably, it inhibits the activation of the NF-κB and EGFR signaling pathways, which are crucial in inflammation and cancer cell proliferation and survival.
The following diagram outlines a typical experimental workflow for analyzing the effects of a natural compound like this compound on gene expression.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment for Gene Expression Analysis (Helichrysum italicum Study)
-
Cell Line: Primary human colon fibroblasts.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% amphotericin B at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Helichrysum italicum Infusion: The infusion was prepared by adding boiling distilled water to the dried plant material, followed by a 15-minute infusion period. The infusion was then filtered and diluted in the cell culture medium to a final concentration of 0.1% (v/v).
-
Treatment: Cells were treated with the Helichrysum italicum infusion for 6 and 24 hours. Control cells were left untreated.
Total RNA Isolation and Microarray Analysis
-
RNA Isolation: Total RNA was isolated from both treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry and bioanalysis.
-
Microarray Analysis: Gene expression profiling was performed using a whole-transcriptome microarray platform. Labeled cRNA was synthesized from the isolated total RNA and hybridized to the microarray chips. After washing and staining, the arrays were scanned, and the signal intensities were quantified.
-
Data Analysis: The raw data was normalized, and statistical analysis was performed to identify differentially expressed genes (DEGs) between the treated and control groups. A fold change cut-off and a statistically significant p-value were used to determine the DEGs. Gene ontology and pathway enrichment analyses were subsequently performed to understand the biological implications of the observed gene expression changes.[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. Specific primers for the target and reference genes were used.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with a suitable housekeeping gene for normalization.
This guide provides a foundational understanding of the impact of this compound on gene expression. Further research, including direct comparative studies using purified this compound and comprehensive RNA-sequencing, will provide deeper insights into its therapeutic potential.
References
- 1. Whole transcriptome expression array analysis of human colon fibroblasts culture treated with Helichrysum italicum supports its use in traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Luteolin on Human Breast Cancer Using Gene Expression Array: Inferring Novel Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Luteolin on Human Breast Cancer Using Gene Expression Array: Inferring Novel Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Helichrysetin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Helichrysetin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following recommendations are based on safety information for related compounds such as Helichrysum extract and general best practices for handling novel bioactive compounds. Always treat uncharacterized substances as potentially hazardous.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for this compound are not established, related Helichrysum oils and extracts are noted to cause skin and eye irritation.[1][2] Therefore, a cautious approach is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[3][4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] | To protect against potential eye irritation from splashes or aerosols.[2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[3] | To prevent skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | A laboratory coat is the minimum requirement.[4] Long-sleeved garments and long pants should be worn to cover exposed skin.[6] | To protect the skin from accidental spills. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If generating aerosols or handling bulk powder, a fume hood or a respirator may be necessary based on a risk assessment. | To prevent inhalation of airborne particles or aerosols. |
II. Standard Operating Procedures for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dark, and well-ventilated area.[7] Recommended storage is at -20°C, protected from light.[8]
-
Keep the container tightly closed when not in use.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
When dissolving, add the solvent to the powder slowly to avoid generating dust.
-
A stock solution can be prepared in DMSO.[7]
3. Experimental Use:
-
Wear the appropriate PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a well-ventilated area. For procedures with a risk of aerosol generation, use a fume hood or biological safety cabinet.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Spill Management:
-
For small spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[9]
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.[10]
-
Dispose of all contaminated cleaning materials as hazardous waste.[9]
-
For large spills: Evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[9][11]
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) and PPE (e.g., gloves, disposable lab coats) should be placed in a designated, sealed hazardous waste bag.[11]
-
-
Liquid Waste:
-
Waste Storage and Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and has secondary containment.[11]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
IV. Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | MedChemExpress |
| Molecular Weight | 286.28 | MedChemExpress |
| Storage Temperature | -20°C (protect from light) | MedChemExpress[8] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | MedChemExpress[7] |
References
- 1. ultranl.com [ultranl.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
